molecular formula C9H7BrN2 B1519841 2-Bromo-3-methyl-1,5-naphthyridine CAS No. 1204297-55-1

2-Bromo-3-methyl-1,5-naphthyridine

Cat. No.: B1519841
CAS No.: 1204297-55-1
M. Wt: 223.07 g/mol
InChI Key: PYGUNFREGFFNIU-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-1,5-naphthyridine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGUNFREGFFNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and spectroscopic properties of 2-Bromo-3-methyl-1,5-naphthyridine. As a specialized heterocyclic compound, its detailed experimental data is not extensively cataloged. Therefore, this document synthesizes information from analogous structures and established principles of organic chemistry to offer a predictive and methodological framework for its characterization. The guide is structured to provide not only expected values but also the scientific rationale behind these predictions and the experimental workflows required for their empirical determination. This approach is designed to equip researchers in medicinal chemistry and materials science with the necessary insights for the synthesis, purification, and downstream application of this and related 1,5-naphthyridine scaffolds.

Introduction to the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science.[1] This nitrogen-containing heterocyclic system, an isomer of diazanaphthalene, is present in numerous biologically active molecules.[2][3] The arrangement of the nitrogen atoms influences the electron distribution, hydrogen bonding capabilities, and coordination properties of the molecule, making it a versatile building block for drug design.[1][4] The introduction of substituents, such as a bromine atom and a methyl group at the 2- and 3-positions respectively, is anticipated to significantly modulate its physicochemical properties and biological activity. Bromine can serve as a handle for further functionalization via cross-coupling reactions, while the methyl group can influence steric interactions and metabolic stability.

Molecular Structure and Key Identifiers

A foundational understanding of the physical properties of this compound begins with its core structural and identifying information.

PropertyValueSource
Molecular Formula C₉H₇BrN₂Calculated
Molecular Weight 223.07 g/mol Calculated
Canonical SMILES CC1=C(Br)N=C2C=CC=NC2=C1Predicted
InChI Key (Not available)-
CAS Number (Not available)-

Synthesis and Characterization Workflow

Given that this compound is not a stock-commercial compound, its synthesis would likely be approached through established methodologies for substituted 1,5-naphthyridines. A plausible synthetic route could involve the cyclization of a suitably substituted aminopyridine precursor.[4] The subsequent characterization is crucial for confirming the structure and purity, which in turn is a prerequisite for accurate physical property determination.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization & Property Determination start Substituted 3-Aminopyridine reaction Multi-step Synthesis (e.g., Skraup or Friedländer type reaction, followed by bromination) start->reaction product Crude this compound reaction->product purification Column Chromatography (Silica Gel) product->purification pure_product Purified Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) pure_product->nmr ms Mass Spectrometry (EI, ESI) pure_product->ms xrd Single Crystal X-ray Diffraction (if crystalline) pure_product->xrd mp Melting Point Analysis pure_product->mp sol Solubility Studies pure_product->sol G M [M]⁺˙ m/z 222/224 M_Br [M-Br]⁺ m/z 143 M->M_Br - •Br M_Me [M-CH₃]⁺ m/z 207/209 M->M_Me - •CH₃ M_HCN [M-HCN]⁺˙ m/z 195/197 M->M_HCN - HCN

Caption: Predicted Mass Spectrometry Fragmentation.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation. Electrospray ionization (ESI) can be used for accurate mass determination of the molecular ion.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and characteristic fragment ions to confirm the molecular formula and aspects of the structure.

Solid-State Properties

Melting Point: The melting point of this compound is expected to be a sharp, defined value for a pure crystalline solid. Based on related structures like 3-bromo-1,5-naphthyridine, a melting point in the range of 100-150 °C could be anticipated. The introduction of the methyl group may slightly alter this.

Experimental Protocol for Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline material is packed into a capillary tube.

  • Measurement: The melting point is determined using a calibrated melting point apparatus with a slow heating rate (e.g., 1-2 °C/min) near the expected melting point to ensure accuracy.

Crystal Structure: If a single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. [5]This technique would confirm the substitution pattern and reveal details of the crystal packing.

Experimental Protocol for X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Solubility Profile

The solubility of this compound is predicted to be low in water and higher in common organic solvents.

SolventPredicted SolubilityRationale
WaterLowThe molecule is largely nonpolar, though the nitrogen atoms can act as hydrogen bond acceptors.
Methanol, EthanolModerately SolubleThe polar hydroxyl group of the alcohols can interact with the naphthyridine nitrogens.
Dichloromethane, ChloroformSolubleGood solubility is expected in these common non-protic organic solvents.
Hexanes, TolueneSparingly Soluble to SolubleSolubility will depend on the balance of polarity.

Experimental Protocol for Solubility Determination

  • Qualitative Assessment: Add a small amount of the compound to a test tube containing the solvent of interest. Observe for dissolution at room temperature and with gentle heating.

  • Quantitative Measurement: For more precise data, prepare saturated solutions at a controlled temperature. The concentration of the dissolved compound can then be determined using techniques such as UV-Vis spectroscopy or HPLC after filtration.

Conclusion

References

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry.
  • The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after its coordination in 2 (Pd1) complex. ResearchGate.

  • X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset...
  • 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum. ChemicalBook.
  • Fuertes, M. et al.
  • Masdeu, C. et al.
  • Mohammed S., Maher K.A. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Katritzky, A. R. (Ed.). (1963). Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Lopez-Garcia, F. (2020). HETEROCYCLIC MACROCYCLES: SYNTHESIS AND PHYSICAL PROPERTIES. University of Oxford.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. (2024).
  • Journal articles: 'Naphthyridines – Spectra'.
  • A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine. Benchchem.
  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. PMC - NIH. (2023).
  • Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity.
  • Sharma, V. et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry.
  • Spectral Characteristics of 2,7-Naphthyridines. MDPI.
  • The mass spectrometry of some arom
  • Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.
  • 8-Bromo-1,6-naphthyridine. PubChem.
  • Bromo pattern in Mass Spectrometry. YouTube. (2023).
  • Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons.
  • A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. PMC - PubMed Central.
  • Structures of isomeric naphthyridines.
  • Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks. (2023).
  • 1,6-Naphthyridin-2(1H)
  • 8-Bromo-1,6-naphthyridine-2-carboxylic acid. ChemScene.
  • 3-Bromo-1,6-naphthyridine. ChemScene.
  • Nitrogen-Containing Heterocyclic Compounds.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. (2021).
  • Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • 5-Bromo-n[6][7]aphthyridine. Alfa Chemistry.

  • Nitrogen Rule in Mass Spectrometry. YouTube. (2018).

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Bromo-3-methyl-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document outlines two principal and scientifically robust strategies for its synthesis, commencing from readily available pyridine precursors. Each pathway is detailed with step-by-step experimental protocols, mechanistic insights, and a critical analysis of the reaction parameters. The guide is structured to provide researchers with the necessary information to not only replicate these syntheses but also to adapt and optimize them for their specific research and development needs.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of a bromine atom at the 2-position and a methyl group at the 3-position of this scaffold yields this compound, a versatile intermediate amenable to a wide array of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and further functionalization. This guide explores the primary synthetic routes to this valuable compound, providing a detailed and practical framework for its preparation in a laboratory setting.

Pathway 1: Synthesis via Dehydroxy-bromination of 3-methyl-1,5-naphthyridin-2(1H)-one

This pathway is a robust and widely applicable method that involves the initial construction of the 1,5-naphthyridin-2(1H)-one core, followed by the conversion of the hydroxyl group (in its keto tautomeric form) to a bromine atom.

Conceptual Overview

The core principle of this pathway lies in the nucleophilic character of the enolate of the 1,5-naphthyridin-2(1H)-one, which can be halogenated. A more common and effective approach, however, is the conversion of the carbonyl group to a halide using a strong halogenating agent. This method is advantageous due to the relatively straightforward synthesis of the naphthyridinone precursor from common starting materials.

Visualizing the Workflow

G cluster_0 Pathway 1: Dehydroxy-bromination Route 3-Aminopyridine Derivative 3-Aminopyridine Derivative 3-methyl-1,5-naphthyridin-2(1H)-one 3-methyl-1,5-naphthyridin-2(1H)-one 3-Aminopyridine Derivative->3-methyl-1,5-naphthyridin-2(1H)-one Cyclization This compound This compound 3-methyl-1,5-naphthyridin-2(1H)-one->this compound Dehydroxy-bromination (e.g., POBr3)

Caption: Synthetic route via the naphthyridinone intermediate.

Step 1: Synthesis of 3-methyl-1,5-naphthyridin-2(1H)-one

The construction of the 3-methyl-1,5-naphthyridin-2(1H)-one core can be achieved through the condensation of a 3-aminopyridine derivative with a suitable three-carbon synthon, such as ethyl 2-methylacetoacetate or a related β-keto ester. The Gould-Jacobs reaction is a classic and effective method for this transformation.[1]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyridine (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).

  • Reaction Conditions: Heat the mixture at 130-140 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, add a high-boiling point solvent such as Dowtherm A or diphenyl ether and heat the mixture to 240-250 °C for 30-60 minutes to effect cyclization.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with a suitable solvent like ethanol or diethyl ether, and can be further purified by recrystallization.

Causality of Experimental Choices:

  • The initial heating step facilitates the formation of an enamine intermediate.

  • The high temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution that forms the second ring.

  • The choice of a high-boiling solvent is crucial for achieving the required temperature for cyclization.

Step 2: Dehydroxy-bromination of 3-methyl-1,5-naphthyridin-2(1H)-one

The conversion of the 2-hydroxy (or 2-keto) group to a bromine atom is a key step. This is typically achieved using a strong brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). The analogous chlorination with phosphorus oxychloride (POCl₃) is a very common reaction in heterocyclic chemistry.[1]

Experimental Protocol:

  • Reaction Setup: In a fume hood, place 3-methyl-1,5-naphthyridin-2(1H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (3.0-5.0 eq) to the flask. The reaction is often performed neat or in a high-boiling inert solvent like toluene or xylene.

  • Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide. The crude product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Phosphorus oxybromide is a powerful reagent for converting carbonyls and hydroxyls in heterocyclic systems to bromides.

  • The use of excess POBr₃ ensures complete conversion of the starting material.

  • The careful quenching on ice is necessary to hydrolyze the excess phosphorus oxybromide in a controlled manner.

  • Basic work-up is required to neutralize the acidic byproducts and facilitate the extraction of the product.

Reaction Step Key Reagents Typical Conditions Typical Yield
Naphthyridinone Synthesis3-Aminopyridine, Ethyl 2-methylacetoacetate130-140 °C then 240-250 °C60-80%
Dehydroxy-bromination3-methyl-1,5-naphthyridin-2(1H)-one, POBr₃Reflux (100-120 °C)50-70%

Pathway 2: Synthesis via Sandmeyer Reaction of 2-amino-3-methyl-1,5-naphthyridine

This alternative pathway involves the synthesis of an amino-substituted naphthyridine, followed by the diazotization of the amino group and subsequent displacement with a bromide ion, a classic transformation known as the Sandmeyer reaction.

Conceptual Overview

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide variety of functionalities, including halogens.[2] This pathway is particularly useful if the corresponding 2-amino-3-methyl-1,5-naphthyridine is readily accessible.

Visualizing the Workflow

G cluster_1 Pathway 2: Sandmeyer Route Substituted Pyridine Substituted Pyridine 2-amino-3-methyl-1,5-naphthyridine 2-amino-3-methyl-1,5-naphthyridine Substituted Pyridine->2-amino-3-methyl-1,5-naphthyridine Cyclization Diazonium Salt Diazonium Salt 2-amino-3-methyl-1,5-naphthyridine->Diazonium Salt Diazotization (NaNO2, HBr) This compound This compound Diazonium Salt->this compound Sandmeyer Reaction (CuBr)

Caption: Synthetic route via the aminonaphthyridine intermediate.

Step 1: Synthesis of 2-amino-3-methyl-1,5-naphthyridine

The synthesis of 2-amino-3-methyl-1,5-naphthyridine can be approached through the cyclization of a suitably substituted pyridine derivative. For instance, the reaction of 3-aminopyridine-2-carbonitrile with a source of a propanal enolate equivalent could lead to the desired product. A more direct approach might involve a variation of the Friedländer annulation using a 3-aminopyridine and a β-ketonitrile.

Experimental Protocol (Hypothetical, based on analogous syntheses):

  • Reaction Setup: In a sealed tube, combine 3-aminopyridine (1.0 eq) with 2-methyl-3-oxopropanenitrile (1.1 eq) in a suitable solvent like ethanol or acetic acid.

  • Catalyst: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture at 100-150 °C for several hours.

  • Work-up and Purification: Cool the reaction to room temperature, and isolate the product by filtration or extraction after solvent removal. Purify by column chromatography or recrystallization.

Causality of Experimental Choices:

  • The choice of reactants is designed to provide the necessary atoms and functionalities for the annulation to form the second ring of the naphthyridine system.

  • The catalyst (acid or base) facilitates the initial condensation and subsequent cyclization steps.

  • Heating is required to drive the reaction to completion.

Step 2: Sandmeyer Reaction of 2-amino-3-methyl-1,5-naphthyridine

This step involves the diazotization of the amino group followed by its displacement with bromide.

Experimental Protocol:

  • Diazotization:

    • Dissolve 2-amino-3-methyl-1,5-naphthyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Low temperatures during diazotization are crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) bromide catalyzes the substitution of the diazonium group with a bromide ion.

  • Gentle heating after the addition of the diazonium salt ensures the complete reaction.

Reaction Step Key Reagents Typical Conditions Typical Yield
Aminonaphthyridine SynthesisSubstituted Pyridine, β-ketonitrile100-150 °C40-60% (estimated)
Sandmeyer Reaction2-amino-3-methyl-1,5-naphthyridine, NaNO₂, HBr, CuBr0-5 °C then 50-60 °C50-70%

Conclusion

Both presented pathways offer viable routes to this compound. The choice between them will likely depend on the availability and cost of the starting materials, as well as the specific experimental capabilities of the laboratory. Pathway 1, via the dehydroxy-bromination of the corresponding naphthyridinone, is generally a more established and predictable route for this class of compounds. Pathway 2, utilizing the Sandmeyer reaction, provides a classic and effective alternative, particularly if the amino-substituted precursor is readily accessible. Both routes yield a valuable synthetic intermediate that can be further elaborated to access a diverse range of complex molecules for applications in drug discovery and materials science.

References

  • Al-Tel, T. H. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2021 , 26(1), 14. [Link]

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters2017 , 19(9), 2518-2521. [Link]

  • Ullah, F., Guchhait, S. K., & Ghorai, P. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society2022 , 19(3), 977-1011. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-methyl-1,5-naphthyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The subject of this technical guide, 2-Bromo-3-methyl-1,5-naphthyridine, is a specialized chemical compound for which there is limited publicly available data. As of the time of writing, a specific CAS (Chemical Abstracts Service) number has not been officially assigned, indicating its novelty or limited exploration in the scientific literature.[1][2][3][4] This guide has been constructed based on established principles of heterocyclic chemistry, data from structurally related analogs, and predictive methodologies to provide a scientifically robust resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[5] Derivatives of this and other naphthyridine isomers have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6][7][8][9] The rigid, planar structure of the naphthyridine ring allows it to effectively interact with biological targets such as enzymes and receptors, while its nitrogen atoms can act as hydrogen bond acceptors, further enhancing binding affinity. The introduction of various substituents, such as halogens and alkyl groups, onto this scaffold allows for the fine-tuning of its physicochemical properties and pharmacological profile. This guide focuses on the specific, albeit lesser-known, derivative: this compound.

Physicochemical and Spectral Properties

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
CAS Number Not AssignedThe absence of an assigned CAS number suggests the compound is not yet registered in the Chemical Abstracts Service database.[1][2][3][4]
Molecular Formula C₉H₇BrN₂Based on the chemical structure.
Molecular Weight 223.07 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to pale yellow solidTypical appearance for brominated heterocyclic compounds.
Solubility Soluble in organic solvents like dichloromethane, chloroform, and DMSO. Sparingly soluble in water.The aromatic nature and the presence of the polar bromine and nitrogen atoms suggest this solubility profile.
Melting Point Estimated 110-120 °CBased on related bromo-methyl-pyridines and naphthyridines.
Predicted Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the nitrogen atoms in the rings.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~8.5Singlet (s)N/A
H-6~9.0Doublet of doublets (dd)~4.5, 1.8
H-7~7.8Doublet of doublets (dd)~8.5, 4.5
H-8~8.4Doublet of doublets (dd)~8.5, 1.8
-CH₃~2.6Singlet (s)N/A

Note: Predictions are based on spectra of compounds like 2-bromo-4-methylpyridine and 3-bromo-4-methylpyridine.[10][11]

The carbon NMR spectrum will display nine distinct signals. The carbon atom attached to the bromine (C-2) will be significantly shifted downfield.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~145
C-3~130
C-4~138
C-4a~152
C-5a~125
C-6~155
C-7~123
C-8~135
C-8a~148
-CH₃~18

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[12][13]

m/zIonFragmentation Pathway
222/224[M]⁺Molecular ion peak showing the Br isotope pattern.
143[M-Br]⁺Loss of a bromine radical.
207/209[M-CH₃]⁺Loss of a methyl radical.

Synthesis of this compound

A plausible and efficient synthetic route to this compound would involve the electrophilic bromination of a 3-methyl-1,5-naphthyridine precursor. The synthesis can be conceptualized in two main stages: the formation of the naphthyridine core and its subsequent regioselective bromination.

Stage 1: Synthesis of 3-methyl-1,5-naphthyridine

The Skraup-Doebner-von Miller reaction provides a classic and reliable method for constructing the 1,5-naphthyridine scaffold.[14] This involves the reaction of an aminopyridine with an α,β-unsaturated aldehyde or ketone.

G cluster_0 Stage 1: Synthesis of 3-methyl-1,5-naphthyridine 3-aminopyridine 3-Aminopyridine reaction_1 Skraup-Doebner-von Miller Reaction (H₂SO₄, Oxidizing Agent) 3-aminopyridine->reaction_1 crotonaldehyde Crotonaldehyde crotonaldehyde->reaction_1 3-methyl-1,5-naphthyridine 3-methyl-1,5-naphthyridine reaction_1->3-methyl-1,5-naphthyridine

Caption: Synthesis of the 3-methyl-1,5-naphthyridine precursor.

Stage 2: Electrophilic Bromination

The 1,5-naphthyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. However, substitution is possible under controlled conditions, with a preference for the 3- and 7-positions.[15] Given the presence of a methyl group at the 3-position, the electrophilic attack is directed to the 2-position.

G cluster_1 Stage 2: Bromination 3-methyl-1,5-naphthyridine_2 3-methyl-1,5-naphthyridine reaction_2 Electrophilic Aromatic Bromination (Acid Catalyst, e.g., H₂SO₄) 3-methyl-1,5-naphthyridine_2->reaction_2 NBS N-Bromosuccinimide (NBS) NBS->reaction_2 target_molecule This compound reaction_2->target_molecule

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Materials:

  • 3-methyl-1,5-naphthyridine

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methyl-1,5-naphthyridine in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Applications in Drug Development

The introduction of a bromine atom at the 2-position and a methyl group at the 3-position of the 1,5-naphthyridine scaffold is expected to confer unique biological activities and provide a valuable intermediate for further chemical modifications. The bromine atom, in particular, can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas
  • Anticancer Agents: Many naphthyridine derivatives have shown potent anticancer activity, often through the inhibition of topoisomerase I or protein kinases.[16] The bromo- and methyl- substitution pattern could lead to novel interactions with the active sites of these enzymes.

  • Antimicrobial Agents: The naphthyridine core is central to several antibacterial drugs, such as nalidixic acid.[6] The introduction of a bromine atom has been shown to enhance the antibacterial activity of some heterocyclic compounds.[6]

  • Neurological Disorders: Certain 1,8-naphthyridine derivatives have been investigated for their potential in treating neurological conditions like Alzheimer's disease.[7][8]

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant naphthyridine family. While direct experimental data is scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic pathway, and its potential as a valuable building block in drug discovery. The strategic placement of the bromo and methyl groups offers opportunities for both direct biological evaluation and further chemical elaboration, making it a compound of interest for medicinal chemists and researchers in the pharmaceutical sciences.

References

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An In-Depth Technical Guide to the Structural Characterization of 2-Bromo-3-methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The targeted introduction of substituents, such as a bromine atom and a methyl group, at specific positions can significantly modulate the physicochemical properties and pharmacological profile of the parent molecule. This technical guide provides a comprehensive overview of the structural characterization of a key derivative, 2-Bromo-3-methyl-1,5-naphthyridine. As a Senior Application Scientist, this document synthesizes established analytical principles with practical insights, presenting a self-validating framework for the unambiguous elucidation of the molecule's structure. While direct experimental data for this specific compound is not extensively published, this guide leverages data from closely related analogs to predict and interpret the expected analytical outcomes, thereby providing a robust blueprint for its characterization.

Introduction to this compound

This compound is a halogenated, alkyl-substituted heterocyclic compound. The strategic placement of a bromine atom at the C2 position offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the methyl group at C3 influences the electronic environment and steric profile of the molecule.[2] The electron-deficient nature of the dual nitrogen-containing ring system is a key feature of its reactivity.[3] An unambiguous confirmation of its molecular structure is paramount for any downstream applications, from reaction optimization to quantitative structure-activity relationship (QSAR) studies. This guide outlines a multi-pronged analytical approach for its complete structural elucidation.

Molecular Structure and Elucidation Workflow

The definitive structural characterization of this compound relies on a synergistic combination of crystallographic and spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating analytical system.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structure Validation Synthesis Chemical Synthesis Purification Chromatography Synthesis->Purification XRay Single-Crystal X-Ray Diffraction Purification->XRay NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Structure Definitive Structure XRay->Structure NMR->Structure MS->Structure IR->Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Single-Crystal X-Ray Diffraction: The Definitive Architecture

Single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous structural information, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state.

Expertise & Experience: The Rationale Behind Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. For a molecule like this compound, which is a relatively non-polar solid, slow evaporation from a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) is a promising strategy. The choice of solvent is critical as it influences the crystal packing, which in turn is governed by intermolecular interactions. While the target molecule lacks strong hydrogen bond donors, weak C-H···N interactions are expected to play a role in the crystal lattice, similar to what is observed in the crystal structure of 2-bromo-5-methylpyridine.[4]

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol). Place the solution in a vial and loosely cap it to allow for slow evaporation at room temperature.

  • Crystal Mounting: Select a well-formed, defect-free single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) in an X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates and displacement parameters.

Predicted Crystallographic Data

While a crystal structure for the exact target molecule is not publicly available, we can predict key features based on related structures, such as 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][5][6]naphthyridin-4(5H)-one.[7]

ParameterPredicted Value/ObservationRationale/Comparison
Crystal System Monoclinic or OrthorhombicCommon for planar aromatic molecules.
Space Group Centrosymmetric (e.g., P2₁/c)Expected for achiral molecules.
C-Br Bond Length ~1.88 - 1.92 ÅTypical for a bromine atom attached to an sp² carbon.
C-N Bond Lengths ~1.32 - 1.38 ÅCharacteristic of aromatic C-N bonds in a pyridine-like ring.
Planarity The 1,5-naphthyridine ring system will be nearly planar.Based on the planarity of the naphthyridine core in related structures.[7]
Intermolecular Interactions Weak C-H···N interactions and potential π-π stacking.The nitrogen atoms can act as hydrogen bond acceptors.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.

Expertise & Experience: Decoding the Spectrum

The chemical shifts of the protons and carbons in this compound are influenced by the electronegativity of the nitrogen and bromine atoms, as well as the electron-donating effect of the methyl group. The expected ¹H NMR spectrum will show distinct signals in the aromatic region, with coupling patterns that reveal the connectivity of the protons. For example, the protons on the unsubstituted pyridine ring (H6, H7, H8) will likely exhibit a characteristic AMX spin system.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of the hydrogen atoms.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall connectivity.

Caption: Structure of this compound with atom numbering for NMR assignments. (Note: A placeholder image is used. In a real scenario, a chemical drawing would be here.)

Predicted NMR Data (in CDCl₃)

The following table presents predicted chemical shifts based on data from 2-bromo-3-methylpyridine[8] and other substituted 1,5-naphthyridines.[9]

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
-CH₃ ~2.5~18C2, C3, C4
H4 ~8.2~135C2, C3, C4a, C8a
H6 ~9.0~152C5, C7, C8
H7 ~7.6~125C5a, C6, C8
H8 ~8.3~140C4a, C6, C7
C2 -~142H4, -CH₃
C3 -~130H4, -CH₃
C4a -~155H4, H8
C5a -~122H6, H7
C8a -~148H4, H8

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Expertise & Experience: Interpreting the Isotopic Pattern

A key feature in the mass spectrum of this compound will be the characteristic isotopic pattern of bromine. The natural abundance of the two stable isotopes, ⁷⁹Br and ⁸¹Br, is nearly equal (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules and will likely produce the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement to at least four decimal places.

Predicted Mass Spectrometry Data
IonCalculated Exact MassExpected Observation
[M]⁺ (C₉H₇⁷⁹BrN₂)⁺ 221.9847The molecular ion.
[M+2]⁺ (C₉H₇⁸¹BrN₂)⁺ 223.9826The second isotopic peak for bromine, with nearly equal intensity to [M]⁺.
[M+H]⁺ (C₉H₈⁷⁹BrN₂)⁺ 222.9925The protonated molecule, often the base peak in ESI-MS.
[M+H+2]⁺ (C₉H₈⁸¹BrN₂)⁺ 224.9904The corresponding protonated molecule with the heavier bromine isotope.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expertise & Experience: Signature Vibrations

The IR spectrum of this compound will be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the naphthyridine ring will be observed in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the methyl group and the aromatic rings will be present in the fingerprint region (<1400 cm⁻¹). The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in an FTIR spectrometer and collect the spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted Infrared Absorption Bands
Wavenumber (cm⁻¹)VibrationExpected Intensity
3100 - 3000 Aromatic C-H StretchMedium to Weak
2980 - 2850 Aliphatic C-H Stretch (-CH₃)Medium to Weak
1600 - 1450 Aromatic C=C and C=N StretchStrong to Medium
1450 - 1350 C-H Bend (-CH₃)Medium
900 - 675 Aromatic C-H Out-of-Plane BendStrong
600 - 500 C-Br StretchMedium to Weak

Conclusion: A Self-Validating Structural Dossier

The structural characterization of this compound is achieved through a multi-technique approach that provides a self-validating dossier of its molecular architecture. Single-crystal X-ray diffraction offers the definitive solid-state structure, while a suite of NMR experiments confirms the connectivity and chemical environment in solution. High-resolution mass spectrometry validates the elemental composition, with the bromine isotopic pattern serving as a crucial confirmation. Finally, infrared spectroscopy provides confirmation of the key functional groups. The congruence of data from these orthogonal techniques provides the highest level of confidence in the assigned structure, a critical foundation for any further research or development involving this important heterocyclic compound.

References

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  • Van den Bogaert, B., et al. (2017). Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][5][6]naphthyridin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 705–708. Available at: [Link]

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  • Al-Azzawi, A. M. H., & Al-Amiery, A. A. (2022). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks, 12(1). Available at: [Link]

  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available at: [Link]

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  • PubChem. (n.d.). 2-bromo-1,5-naphthyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Barbu, E., et al. (2005). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 10(5), 956-963. Available at: [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2,6-Dibromo-1,5-naphthyridine (6). Retrieved from [Link]

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  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]

  • Grafiati. (2022). Journal articles: 'Naphthyridines – Spectra'. Retrieved from [Link]

  • Wróbel-Biedrawa, D., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 25(21), 12908. Available at: [Link]

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Reactivity of the C-Br bond in 2-Bromo-3-methyl-1,5-naphthyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2-Bromo-3-methyl-1,5-naphthyridine

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Understanding the reactivity of functionalized analogues is paramount for their effective utilization in drug discovery and development. This guide provides a comprehensive analysis of the chemical reactivity of the carbon-bromine (C-Br) bond in this compound. We will explore its behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation. The discussion is grounded in mechanistic principles, offering field-proven insights into experimental design, choice of reagents, and reaction optimization for this versatile building block.

Introduction: Electronic Landscape of the 1,5-Naphthyridine Core

The reactivity of the C-Br bond in this compound is fundamentally governed by the electronic properties of the bicyclic heteroaromatic system. The two nitrogen atoms within the 1,5-naphthyridine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the aromatic system. This electronic pull renders the carbon atoms, particularly those at the 2-, 4-, 6-, and 8-positions, electrophilic.

The C-Br bond at the 2-position is therefore highly activated towards two primary reaction classes:

  • Oxidative Addition: The electron-deficient nature of the carbon atom facilitates the oxidative addition of a low-valent metal catalyst, such as Palladium(0), which is the rate-determining step in many cross-coupling reactions.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrogens stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack, making the bromide a viable leaving group.[3]

The 3-methyl group, being a weak electron-donating group, has a minor electronic influence compared to the powerful activating effect of the ring nitrogens. Its primary role is often steric, potentially influencing the approach of bulky catalysts or nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed reactions are the most powerful and versatile tools for the functionalization of this compound. These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[4]

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Trans_Complex Ar-Pd(II)(R)L₂ OA_Complex->Trans_Complex Trans_Complex->Pd0 Product Ar-R (Product) ArBr Ar-Br (Substrate) 2-Bromo-3-methyl- 1,5-naphthyridine Coupling_Partner Coupling Partner (e.g., R-B(OH)₂) SNAr_Mechanism SNAr Reaction Pathway cluster_path Start This compound + Nucleophile (Nu⁻) Attack Nucleophilic Attack Start->Attack Intermediate Meisenheimer Complex (Anionic σ-complex) Charge delocalized by N atoms Attack->Intermediate Loss Loss of Leaving Group Intermediate->Loss Product 2-Nu-3-methyl-1,5-naphthyridine + Br⁻ Loss->Product

Sources

The Enigmatic Core: Unraveling the Potential of 2-Bromo-3-methyl-1,5-naphthyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

Introduction

The 1,5-naphthyridine skeleton is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The strategic placement of substituents on this rigid, planar scaffold allows for the fine-tuning of physicochemical properties and biological target engagement. Among the vast chemical space of substituted 1,5-naphthyridines, the title compound, 2-Bromo-3-methyl-1,5-naphthyridine, presents itself as a particularly versatile and promising building block for the synthesis of novel therapeutic agents. The presence of a bromine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The adjacent methyl group at the 3-position can influence the conformation of appended substituents and contribute to steric and electronic interactions within a biological target's binding site.

This in-depth technical guide aims to explore the potential applications of this compound in medicinal chemistry. While direct literature on this specific molecule is sparse, this guide will extrapolate from the well-established chemistry of related 1,5-naphthyridines and bromo-substituted heterocycles to provide a comprehensive overview of its synthetic accessibility, reactivity, and potential as a scaffold in drug discovery. We will delve into plausible synthetic routes, detailed protocols for key chemical transformations, and prospective therapeutic applications based on the known pharmacology of the 1,5-naphthyridine core.

I. Synthesis of the this compound Core

The synthesis of the this compound core is not explicitly detailed in readily available literature. However, established methods for the synthesis of substituted 1,5-naphthyridines can be adapted. A plausible and efficient approach would involve a multi-step sequence starting from readily available pyridines.

One of the most common methods for constructing the 1,5-naphthyridine ring system is the Skraup synthesis , which involves the reaction of an aminopyridine with glycerol in the presence of an oxidizing agent and sulfuric acid.[3] To obtain the desired substitution pattern, a substituted aminopyridine would be the logical starting material.

A potential synthetic route could commence with the synthesis of 2-amino-3-methyl-1,5-naphthyridine, which could then be converted to the target 2-bromo derivative via a Sandmeyer reaction .

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Aminopyridine C 2-Amino-3-methyl-1,5-naphthyridine A->C Skraup-Doebner-von Miller Reaction (e.g., H2SO4, FeSO4) B Crotonaldehyde B->C D This compound C->D Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of 2-Amino-3-methyl-1,5-naphthyridine (Hypothetical)

Causality: This protocol is based on the principles of the Skraup-Doebner-von Miller reaction, which is a reliable method for the synthesis of quinolines and related nitrogen-containing heterocycles. The use of an α,β-unsaturated aldehyde, in this case, crotonaldehyde, with an aminopyridine is expected to yield the desired methyl-substituted naphthyridine. Ferrous sulfate is often used as a catalyst in these reactions.[1]

Materials:

  • 3-Aminopyridine

  • Crotonaldehyde

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of concentrated sulfuric acid, carefully add ferrous sulfate heptahydrate while maintaining the temperature below 20°C.

  • To this mixture, add 3-aminopyridine in portions, ensuring the temperature does not exceed 60°C.

  • Slowly add crotonaldehyde to the reaction mixture, maintaining the temperature between 90-100°C.

  • Heat the reaction mixture to 120-130°C and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-methyl-1,5-naphthyridine.

Experimental Protocol: Sandmeyer Reaction to this compound (Hypothetical)

Causality: The Sandmeyer reaction is a classic and effective method for the conversion of an aromatic amino group to a halide via a diazonium salt intermediate.[4] This two-step, one-pot procedure is well-suited for the late-stage introduction of a bromine atom onto the 1,5-naphthyridine scaffold.

Materials:

  • 2-Amino-3-methyl-1,5-naphthyridine

  • Hydrobromic Acid (48% HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Suspend 2-amino-3-methyl-1,5-naphthyridine in a mixture of hydrobromic acid and water at 0-5°C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

II. Reactivity and Potential for Derivatization

The true synthetic utility of this compound lies in its potential for diversification through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the 1,5-naphthyridine ring system makes the bromo-substituent an excellent electrophilic partner in these transformations.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that would enable the introduction of a wide array of aryl and heteroaryl moieties at the 2-position.

Suzuki_Coupling A 2-Bromo-3-methyl- 1,5-naphthyridine C 2-Aryl-3-methyl- 1,5-naphthyridine A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) B Ar-B(OH)2 B->C

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

Causality: This protocol is based on standard conditions for Suzuki-Miyaura reactions with heteroaryl bromides. The choice of a palladium(0) catalyst and a suitable base is crucial for efficient catalytic turnover. A mixed solvent system of dioxane and water is often employed to facilitate the dissolution of both the organic and inorganic reaction components.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination would allow for the synthesis of 2-amino-1,5-naphthyridine derivatives, which are common structural motifs in bioactive molecules.

Buchwald_Hartwig A 2-Bromo-3-methyl- 1,5-naphthyridine C 2-(R1R2N)-3-methyl- 1,5-naphthyridine A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) B R1R2NH B->C

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

Causality: This protocol employs a common catalyst system for the Buchwald-Hartwig amination of heteroaryl halides. The use of a bulky electron-rich phosphine ligand, such as Xantphos, is often necessary to promote the reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst, ligand, and sodium tert-butoxide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

III. Potential Medicinal Chemistry Applications

Derivatives of 1,5-naphthyridine have demonstrated a broad range of pharmacological activities. The this compound scaffold, through the derivatization strategies outlined above, can be utilized to generate libraries of compounds for screening against various biological targets.

A. Anticancer Agents

Many 1,5-naphthyridine derivatives have been investigated as anticancer agents, often targeting key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.[2][5]

Table 1: Potential Kinase Targets for 2-Aryl-3-methyl-1,5-naphthyridine Derivatives

Kinase TargetRationale for Targeting with 1,5-Naphthyridine ScaffoldExample of Aryl Substituent (Ar)
EGFR The 1,5-naphthyridine core can act as a hinge-binding motif.3-ethynylphenyl, 4-aminophenoxy
VEGFR-2 The scaffold can occupy the ATP-binding pocket.Indole, pyrazole
CDK4/6 Planar aromatic systems are known to interact with the active site.2-aminopyrimidine, 4-pyridyl
PI3K The heterocyclic core can form key hydrogen bonds.Morpholine-substituted phenyl

By performing Suzuki-Miyaura coupling reactions with a diverse set of aryl and heteroaryl boronic acids, a library of potential kinase inhibitors can be synthesized. The 3-methyl group can provide a steric constraint that may enhance selectivity for certain kinases.

B. Antibacterial and Antiviral Agents

The 1,5-naphthyridine nucleus is a component of several antibacterial and antiviral drugs. The introduction of various functional groups at the 2-position can modulate the antimicrobial spectrum and potency. For instance, the Buchwald-Hartwig amination can be used to introduce amine functionalities that can improve solubility and mimic the side chains of natural amino acids, potentially interfering with bacterial or viral protein synthesis.

IV. Conclusion

While this compound remains a relatively unexplored building block, its potential in medicinal chemistry is significant. Based on established synthetic methodologies for related compounds, it is a readily accessible scaffold. Its true value lies in its capacity for diversification through robust and high-yielding cross-coupling reactions. The ability to introduce a wide range of substituents at the 2-position, coupled with the inherent biological relevance of the 1,5-naphthyridine core, makes this compound a highly attractive starting point for the discovery of novel therapeutic agents. Further investigation into the synthesis and reactivity of this compound is warranted and is likely to yield a wealth of new chemical entities with promising pharmacological profiles.

V. References

  • Dembitsky, V. M.; Gloriozova, T. A.; Poroikov, V. V. Natural and synthetic 1,5-naphthyridines as promising scaffolds for new drug discovery. Molecules2020 , 25(14), 3196. [Link]

  • Roma, G.; Di Braccio, M.; Grossi, G.; Mattioli, F.; Ghia, M. 1,5-Naphthyridines IV. Synthesis and biological evaluation of 4-amino-1,5-naphthyridine derivatives. Eur. J. Med. Chem.2000 , 35(11), 1021-1035.

  • Li, X.; He, Y.; Li, H.; et al. Discovery of novel 1,5-naphthyridine derivatives as potent, selective, and orally bioavailable ROCK2 inhibitors. J. Med. Chem.2018 , 61(17), 7856-7872.

  • Google Patents. Method for preparing poly-substituted 1, 5-naphthyridine compound. CN101555248B.

  • Manso, J. A.; García-García, P.; de la Torre, M. C.; Sierra, M. A. The Skraup and Doebner-von Miller quinoline syntheses: a modern look at a classic reaction. Chem. Soc. Rev.2014 , 43(8), 2827-2843.

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules2021 , 26(1), 123. [Link]

  • Luminos, C.; Chioua, M.; Mellini, P.; et al. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. Eur. J. Med. Chem.2018 , 155, 569-580.

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Acc. Chem. Res.2018 , 51(2), 496-506.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

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Solubility Profile of 2-Bromo-3-methyl-1,5-naphthyridine: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-3-methyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data. This guide is designed to bridge the gap between theoretical prediction and practical measurement, providing a robust methodology for scientists in drug discovery and development.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery, promising lead compounds are often identified based on their pharmacological activity.[3] However, a significant portion of these candidates fail during later development stages due to poor physicochemical properties, with low solubility being a primary culprit.[4][5] A compound must be in a dissolved state to be absorbed and exert its therapeutic effect.[6] Therefore, a thorough understanding of a compound's solubility in various media is essential from the earliest stages of research.[1][7]

The 1,5-naphthyridine core is a recognized scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[8][9] The introduction of a bromine atom and a methyl group, as in this compound, modulates the molecule's electronic and steric properties, which in turn significantly influences its solubility profile. This guide will first deconstruct the molecule's structure to predict its behavior in common organic solvents and then provide the practical means to verify these predictions experimentally.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[10] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must analyze its key structural features:

  • 1,5-Naphthyridine Core: This bicyclic heteroaromatic system contains two nitrogen atoms. These nitrogen atoms are sites for potential hydrogen bonding (as acceptors) and contribute to the molecule's overall polarity.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds polarizability to the molecule but is not a strong hydrogen bond donor or acceptor.

  • Methyl Group (-CH₃): This is a small, nonpolar, lipophilic group that slightly increases the compound's nonpolar character.

Based on this structure, we can infer a mixed polarity. The molecule is not entirely nonpolar due to the nitrogen atoms and the bromine, but it lacks strong hydrogen bond donating groups (like -OH or -NH). This leads to a predictable pattern of solubility in common laboratory solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the expected solubility of this compound based on theoretical principles. These are qualitative predictions intended to guide solvent selection for experimental work.

Solvent ClassRepresentative SolventsPredicted Relative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to Moderate These solvents possess significant dipole moments and can effectively solvate the polar regions of the naphthyridine ring. DMSO is an exceptionally strong solvent for a wide range of organic molecules.[3]
Chlorinated Dichloromethane (DCM), ChloroformHigh to Moderate These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds that are not readily soluble in highly polar or entirely nonpolar solvents.
Polar Protic Methanol, EthanolModerate to Low While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) may not be effectively disrupted by the solute, which is primarily a hydrogen bond acceptor. Solubility is expected to be lower than in polar aprotic solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to Low THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents are generally less effective for moderately polar compounds compared to chlorinated or polar aprotic options.
Aromatic Toluene, BenzeneLow The π-π stacking interactions between the aromatic solvent and the naphthyridine ring may contribute to some solubility, but the polarity mismatch will limit it.[11]
Nonpolar Aliphatic Hexanes, HeptaneInsoluble The significant mismatch in polarity and intermolecular forces between the polar solute and the nonpolar solvent will result in very poor solubility.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The two most common types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[1]

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. The shake-flask method is the gold standard for this measurement.[4][12]

Protocol: Equilibrium Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[13]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.

  • Sample Dilution: Carefully remove a small aliquot of the clear supernatant without disturbing the solid pellet. Perform a precise serial dilution of this supernatant with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Determine the original concentration in the supernatant by back-calculating from the dilution factor. This value represents the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Causality Behind the Protocol:

  • Why excess solid? To ensure the solution becomes fully saturated and is in equilibrium with the solid phase.

  • Why 24-48 hours of agitation? To overcome the kinetic barriers of dissolution and allow the system to reach a true thermodynamic equilibrium.[13]

  • Why centrifugation? To ensure complete removal of all microscopic solid particles, which would otherwise lead to an overestimation of solubility.

  • Why HPLC? It provides a highly sensitive and specific method for quantifying the concentration of the dissolved compound, distinguishing it from any potential impurities.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result A Add excess solid compound to known volume of solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Extract clear supernatant C->D E Perform serial dilution D->E F Analyze concentration via HPLC E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement that assesses the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically DMSO).[7] It is more representative of conditions in high-throughput screening assays.

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate: Add the desired aqueous or organic solvent to the wells of a 96- or 384-well microplate.

  • Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution into the solvent-containing wells to achieve a range of final concentrations.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: Measure the amount of precipitation in each well. This is commonly done by nephelometry (light scattering) or by analyzing the concentration of the supernatant after filtration or centrifugation.[7]

  • Determination: The kinetic solubility is the concentration at which significant precipitation is first observed.

Causality Behind the Protocol:

  • Why a DMSO stock? DMSO is a powerful solvent capable of dissolving most drug-like molecules at high concentrations, which is standard practice in HTS.[3][13]

  • Why a short incubation? This method does not measure equilibrium; it measures the point at which the compound rapidly falls out of a supersaturated solution, mimicking assay conditions.

Factors Influencing Solubility Measurements

Several variables can affect the measured solubility of a compound.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[14][15] Any experimental determination should be performed at a controlled and reported temperature.

  • pH (in aqueous media): The 1,5-naphthyridine ring system is basic and can be protonated at low pH.[11] This ionization would dramatically increase its aqueous solubility. Therefore, solubility in buffered aqueous solutions will be highly pH-dependent.[3]

  • Solid-State Form: The crystalline form (polymorph) or amorphous state of the solid material can significantly impact its solubility. Amorphous solids are generally more soluble than their stable crystalline counterparts.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related bromo-pyridine and bromo-naphthyridine compounds suggest appropriate precautions should be taken.[16]

  • Handling: Use only under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[16] Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Understanding the solubility of this compound is fundamental to its advancement as a potential scaffold in drug development. This guide provides a robust theoretical framework for predicting its solubility, anticipating high solubility in polar aprotic and chlorinated solvents and poor solubility in nonpolar aliphatic solvents. More importantly, it equips researchers with detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility. By combining predictive theory with rigorous experimental practice, scientists can efficiently characterize this compound and make informed decisions in the formulation and development process.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. Retrieved from [Link]

  • Pal, T., & Mobley, D. L. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

  • Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. University Institute of Chemical Technology, North Maharashtra University. Retrieved from [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. Retrieved from [Link]

  • Berg, F. v. d., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Retrieved from [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • Quiroga, J., & Insuasty, B. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Ibe, S. N. (2025). Some Factors Affecting the Solubility of Polymers. ResearchGate. Retrieved from [Link]

  • Shayan, H., & La-Beck, N. M. (2023). Biochemistry, Dissolution and Solubility. NCBI StatPearls. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. PubChem. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Paudler, W. W., & van der Plas, H. C. (2008). The Naphthyridines. John Wiley & Sons. Retrieved from [Link]

  • Demeunynck, M., & Defrancq, E. (2010). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. Retrieved from [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]

  • Bakunov, S. A., et al. (2023). Synthesis of Novel Benzo[b][4][17]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. IUPAC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • CORE. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. CORE. Retrieved from [Link]

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A Technical Guide to the Chemical Stability and Storage of 2-Bromo-3-methyl-1,5-naphthyridine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-3-methyl-1,5-naphthyridine

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in diverse biological interactions have led to its incorporation into a wide array of therapeutic agents, including those with antimicrobial, anticancer, and antiviral activities.[1][2][3][4] this compound emerges as a critical building block in the synthesis of more complex naphthyridine derivatives. The strategic placement of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, while the methyl group offers a site for further functionalization or can be a key pharmacophoric element.

The integrity of this key intermediate is paramount to the success of multi-step syntheses and the quality of the final drug candidates. Degradation of this compound can lead to the formation of impurities that may be difficult to separate, potentially resulting in downstream reaction failures and compromised biological data. This guide, therefore, provides an in-depth technical analysis of the chemical stability of this compound and outlines best practices for its storage and handling, ensuring its viability for research and drug development professionals.

Molecular Profile: Structure and Physicochemical Properties

Understanding the inherent properties of this compound is the first step in predicting its stability.

Chemical Structure:

Physicochemical Data Summary:

PropertyValueSource/Method
Molecular FormulaC₉H₇BrN₂-
Molecular Weight223.07 g/mol -
AppearanceExpected to be a solid[5]
XlogP (Predicted)2.2[6]

The electronic landscape of the molecule is characterized by the electron-withdrawing nature of the two nitrogen atoms in the naphthyridine ring system, which influences the reactivity of the substituents. The bromine atom at the 2-position is susceptible to nucleophilic substitution, although its reactivity is modulated by the aromatic nature of the ring. The methyl group at the 3-position is a potential site for oxidation.[7][8][9]

Chemical Stability Profile and Potential Degradation Pathways

Based on the functionalities present in this compound, several degradation pathways can be anticipated under suboptimal storage or handling conditions.

Hydrolytic Stability

The carbon-bromine bond on an aromatic ring is generally more resistant to hydrolysis than its aliphatic counterpart due to the partial double-bond character arising from resonance.[10] However, the electron-deficient nature of the 1,5-naphthyridine ring could potentially activate the C-Br bond towards nucleophilic attack by water, particularly under forcing acidic or basic conditions. While significant hydrolysis is not expected under neutral pH and ambient temperature, prolonged exposure to moisture or extreme pH should be avoided.[11][12][13]

Oxidative Susceptibility

The methyl group is the most probable site of oxidative degradation. Analogous to methylpyridines, it can be oxidized to a hydroxymethyl or carboxylic acid functionality in the presence of strong oxidizing agents or under conditions that promote auto-oxidation.[7][8][9] The naphthyridine ring itself, being an electron-rich heteroaromatic system, could also be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under harsh oxidative stress.

Photostability

Heteroaromatic compounds, including pyridine and its derivatives, are known to be susceptible to photodegradation.[14] Exposure to light, particularly in the UV spectrum, can induce phototransposition or other rearrangements.[15][16] For this compound, this could lead to isomerization or cleavage of the C-Br bond, generating radical species that could initiate further degradation.

Thermal Stability

While specific data is unavailable, heteroaromatic compounds of this nature are typically stable at ambient temperatures. However, elevated temperatures can accelerate other degradation pathways, such as oxidation. At very high temperatures, thermal decomposition would be expected, leading to the release of gases such as hydrogen bromide and nitrogen oxides.[17]

Predicted Degradation Pathways Diagram

The following diagram illustrates the most likely degradation pathways for this compound under various stress conditions.

G main This compound hydrolysis Hydrolysis (e.g., 2-Hydroxy-3-methyl-1,5-naphthyridine) main->hydrolysis H₂O / H⁺ or OH⁻ oxidation_methyl Methyl Oxidation (e.g., 2-Bromo-1,5-naphthyridine-3-carboxylic acid) main->oxidation_methyl [O] oxidation_ring Ring Oxidation (e.g., N-oxide derivative) main->oxidation_ring [O] photodegradation Photodegradation (e.g., Isomers, debrominated species) main->photodegradation G start Prepare Solutions of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze Samples at Time Points (e.g., HPLC, LC-MS) stress->analyze identify Identify and Characterize Degradation Products analyze->identify report Report Findings and Establish Degradation Pathway identify->report

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on this compound.

Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers

  • HPLC system with a UV detector and/or a mass spectrometer (LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, prepare a sample and a control (stored under normal conditions).

    Stress ConditionSuggested Protocol
    Acid Hydrolysis Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize before analysis.
    Base Hydrolysis Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize before analysis.
    Oxidation Dilute the stock solution with a solution of 3% H₂O₂. Store at room temperature for a specified time.
    Thermal Degradation Store the solid compound at an elevated temperature (e.g., 80°C) for a specified time. Also, reflux a solution of the compound.
    Photolytic Degradation Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. [15][16]A dark control should be run in parallel.
  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the sample by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation.

    • If using LC-MS, obtain the mass-to-charge ratio of the degradation products to aid in their identification.

    • Propose structures for the major degradation products and delineate the degradation pathways.

Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate

This compound is a valuable compound for the synthesis of novel chemical entities. Its stability is critical for the reproducibility of synthetic procedures and the quality of final products. While inherently a relatively stable aromatic compound, it is susceptible to degradation via oxidation of the methyl group and potentially through hydrolysis and photolysis under forcing conditions.

By adhering to the recommended storage conditions—cool, dry, and protected from light, preferably under an inert atmosphere—and following safe handling procedures, researchers can significantly mitigate the risk of degradation. For applications requiring a comprehensive understanding of the compound's stability profile, the outlined forced degradation study provides a robust framework for experimental investigation. Ultimately, a proactive approach to the storage and handling of this compound will safeguard its integrity and contribute to the success of research and development endeavors.

References

  • Gurczynski, M., et al. "Oxidation of Methylpyridines with Some Argentous Compounds." Journal of the Indian Chemical Society, vol. 64, no. 1, 1987, pp. 1-4.
  • Kaiser, J. P., et al. "Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions." Applied and Environmental Microbiology, vol. 62, no. 12, 1996, pp. 4293-4302. [Link]

  • Black, G., et al. "Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids." The Journal of Organic Chemistry, vol. 14, no. 1, 1949, pp. 14-21. [Link]

  • Mill, T. "Are Alkyl Bromides Susceptible to Hydrolysis?" ResearchGate, 2015. [Link]

  • Ishenian, H. "Oxidation of Methyl-pyridines.
  • "1-Bromo-2-methyl-2-propane Safety Data Sheet." Thermo Fisher Scientific, 2009.
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  • Kumar, A., et al. "Degradation of Pyridine and 4-methylpyridine by Gordonia terrea IIPN1." Biodegradation, vol. 19, no. 4, 2008, pp. 481-487. [Link]

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  • "Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides." Furman Chemistry 120. [Link]

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  • "Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note." Save My Exams, 2024. [Link]

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  • "2-bromo-1,5-naphthyridine (C8H5BrN2)." PubChemLite. [Link]

  • Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 25, no. 14, 2020, p. 3249. [Link]

  • Wang, X., et al. "Visible Light-Mediated Photocatalytic Bromination of 2-arylimidazo[1,2-a]pyridines Using CBr4 as Bromine Source." ResearchGate, 2025. [Link]

  • Singh, U. P., and Bhat, H. R. "1,8-naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Future Medicinal Chemistry, vol. 13, no. 19, 2021, pp. 1715-1740. [Link]

  • Kumar, A., et al. "Multicomponent Strategies for Synthesizing Naphthyridine Derivatives: Recent Advances and Mechanistic Insights." Organic & Biomolecular Chemistry, vol. 21, no. 1, 2023, pp. 45-67. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Bromo-3-methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Naphthyridine Scaffolds

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional organic materials.[1][2][3][4] The ability to controllably introduce diverse substituents onto this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds.[5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with 2-Bromo-3-methyl-1,5-naphthyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss key experimental considerations and optimization strategies to ensure successful and reproducible outcomes. The nitrogen atoms within the naphthyridine ring can pose unique challenges, such as catalyst inhibition, making a well-defined protocol essential.[5][8][9][10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate.[6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron species, facilitating this transfer.[12][13][14][15]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6][11]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Reaction Setup and Procedure
  • Inert Atmosphere: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common starting conditions that can be adapted for this compound. The presence of the nitrogen atoms in the naphthyridine ring may necessitate the use of more electron-rich and bulky phosphine ligands to promote efficient catalysis.[16][17][18]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Expected YieldNotes
Pd(PPh₃)₄ (2-5)-K₂CO₃ (2)Dioxane/H₂O90-10012-24Good to ExcellentA reliable and widely used catalyst system.[7]
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2)Toluene/H₂O100-1108-16ExcellentBuchwald ligands like SPhos are often effective for challenging heteroaromatic substrates.[17]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O90-10012-24Good to ExcellentA robust catalyst, particularly for heteroaryl couplings.[19]
Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2)Dioxane/H₂O80-1006-12ExcellentAnother highly active Buchwald ligand-based system suitable for difficult couplings.[20]

Workflow for Reaction Optimization

For challenging substrates or to improve yield and purity, a systematic optimization of reaction parameters is recommended. The following workflow provides a logical sequence for this process.

Visualizing the Optimization Workflow

Optimization_Workflow Start Initial Reaction Setup (Based on Standard Protocol) Screen_Catalyst Screen Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) Start->Screen_Catalyst Screen_Ligand Screen Ligands (e.g., PPh₃, SPhos, XPhos) Screen_Catalyst->Screen_Ligand Screen_Base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene, DMF with H₂O) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (80°C to 110°C) Screen_Solvent->Optimize_Temp Final_Protocol Final Optimized Protocol Optimize_Temp->Final_Protocol caption Figure 2: A systematic workflow for optimizing the Suzuki-Miyaura coupling.

Caption: A systematic workflow for optimizing the Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

  • Catalyst Inhibition: The lone pair of electrons on the naphthyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Using bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.[5][8]

  • Protodeboronation: Boronic acids can be susceptible to decomposition, especially at elevated temperatures and in the presence of water and base. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for any degradation. Alternatively, more stable boronate esters (e.g., pinacol esters) can be employed.[5]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes be observed. This side reaction is often minimized by careful control of reaction conditions and ensuring an efficient cross-coupling process.

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand, or increasing the reaction temperature. Ensure that the reagents and solvents are of high purity and adequately degassed.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of complex molecules. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can reliably and efficiently access a wide array of substituted naphthyridine derivatives. The protocol and optimization strategies outlined in this application note provide a solid foundation for success in this critical synthetic endeavor.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Reddy, T. S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Quiroga, J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • Pawar, S. V., et al. (2021). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4‑Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]

  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Asghar, M. N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Abad, J., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylated Naphthyridines

The 1,5-naphthyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, frequently imparting desirable pharmacological and photophysical properties. The introduction of an amino group at the C2-position through C-N bond formation is a critical step in the synthesis of numerous bioactive molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging this bond, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][2][3]

This document provides a comprehensive guide to developing a robust experimental protocol for the Buchwald-Hartwig amination of 2-bromo-3-methyl-1,5-naphthyridine. We will delve into the critical parameters, provide a rationale for component selection, and present a detailed, adaptable protocol for researchers in drug discovery and organic synthesis.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide (this compound), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

Critical Experimental Parameters: A Deep Dive

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of the following components:

Palladium Precatalyst

A variety of Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly employed as they are air-stable and are reduced in situ to the active Pd(0) species.[1][4] The choice of precatalyst can influence reaction rates and catalyst longevity.

Ligand Selection: The Heart of the Catalyst

The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For heteroaromatic substrates like this compound, bulky, electron-rich phosphine ligands are generally preferred.[2]

  • Buchwald's Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos have proven to be highly effective for the amination of heteroaryl chlorides and bromides. Their steric bulk promotes the reductive elimination step and prevents catalyst decomposition.

  • Josiphos-type Ligands: These have also been shown to be effective for the direct coupling of ammonia.[2]

  • Bidentate Phosphine Ligands: Ligands like BINAP and DPPF were among the first to show broad utility and can be effective, particularly for aryl iodides and triflates.[2][4]

The nitrogen atom in the naphthyridine ring can potentially coordinate to the palladium center, influencing the reaction outcome. Therefore, ligand screening is highly recommended to identify the optimal choice for this specific substrate.

The Role of the Base

A base is required to deprotonate the amine, forming the palladium-amido complex.[5] The choice of base is critical and is often interdependent with the solvent.[6][7][8]

  • Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.

  • Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be employed, often in more polar solvents.[4] These can be advantageous when working with base-sensitive functional groups.

For the amination of this compound, starting with a strong base like NaOt-Bu in a non-polar solvent is a logical first approach.

Solvent Considerations

The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the base and catalyst.[6][7][8]

  • Aprotic, non-polar solvents like toluene and dioxane are frequently used, particularly with strong alkoxide bases.[1][9]

  • Polar aprotic solvents such as DMF can be used, but may require different base and ligand combinations.[6][7][8]

The choice of solvent can significantly impact reaction rates and yields, and therefore should be considered during optimization.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. It is intended as a starting point, and optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for a specific amine coupling partner.

Materials and Reagents:
  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Procedure:
  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.4 equivalents relative to palladium).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (typically 1.2-2.0 equiv) and the amine (typically 1.1-1.5 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath or heating mantle and stir the mixture at a temperature ranging from 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other appropriate analytical techniques.

Data Presentation: A Guide for Optimization

For systematic optimization, it is recommended to screen various reaction parameters. The following table provides a template for organizing your experimental results.

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.5)Toluene10012
2Pd₂(dba)₃ (1)SPhos (2.4)NaOt-Bu (1.5)Toluene10012
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane11024
4..................

Visualizing the Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants: - this compound - Amine - Pd Precatalyst & Ligand - Base B Assemble Schlenk Tube A->B C Evacuate & Backfill with Inert Gas B->C D Add Reagents & Anhydrous Solvent C->D E Heat to Reaction Temperature with Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool & Quench Reaction F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-3-methyl-1,5-naphthyridine derivatives. The success of this transformation is contingent on the judicious selection of the palladium precatalyst, phosphine ligand, base, and solvent. The protocol and guidelines presented herein offer a solid foundation for researchers to develop optimized conditions for their specific substrates, enabling the efficient synthesis of novel compounds for a wide range of applications.

References

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]

  • Nolan, S. P., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(24), 14946-15003. Available at: [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 45(44), 7418-7421. Available at: [Link]

  • ResearchGate. (2015). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Available at: [Link]

  • Mernyák, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 175-182. Available at: [Link]

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Application Notes and Protocols: 2-Bromo-3-methyl-1,5-naphthyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for molecular recognition and tuning of electronic properties. Consequently, derivatives of 1,5-naphthyridine have been investigated for a wide range of biological activities, including as kinase inhibitors and antiproliferative agents.[1][2] The functionalization of the 1,5-naphthyridine scaffold is therefore of significant interest to researchers in drug discovery and development.

2-Bromo-3-methyl-1,5-naphthyridine is a particularly valuable building block for the synthesis of complex molecules. The bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, amino, and alkynyl substituents. The methyl group at the 3-position can provide beneficial steric and electronic effects, potentially influencing the conformation of the final molecule and its interaction with biological targets.

These application notes provide a comprehensive guide to the use of this compound in organic synthesis. We will first outline a plausible synthetic route to this key intermediate and then provide detailed, field-proven protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While specific literature on the reactivity of this compound is limited, the following protocols are based on established procedures for closely related 2-halo-1,5-naphthyridine and 2-bromopyridine systems and are intended to serve as a robust starting point for methodological development.

PART 1: Synthesis of this compound

The synthesis of this compound can be envisaged via a two-step sequence starting from a suitable aminopyridine precursor. The initial step involves the construction of the 3-methyl-1,5-naphthyridin-2(1H)-one core, which is then subjected to halogenation.

Step 1: Synthesis of 3-Methyl-1,5-naphthyridin-2(1H)-one

A common strategy for the synthesis of 1,5-naphthyridin-2(1H)-ones is the cyclization of an appropriately substituted aminopyridine with a three-carbon component. For the synthesis of the 3-methyl derivative, a plausible approach is the reaction of 3-aminopyridine with a derivative of methylmalonic acid.

Protocol 1: Synthesis of 3-Methyl-1,5-naphthyridin-2(1H)-one

  • Materials:

    • 3-Aminopyridine

    • Diethyl methylmalonate

    • Sodium ethoxide (NaOEt)

    • Ethanol (absolute)

    • Dowtherm A (or other high-boiling solvent)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopyridine (1.0 equiv) in absolute ethanol. Add sodium ethoxide (1.1 equiv) to the solution and stir until dissolved. To this mixture, add diethyl methylmalonate (1.1 equiv) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cyclization: After the initial condensation is complete, carefully remove the ethanol under reduced pressure. To the residue, add a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to 240-250 °C for 1-2 hours. This high temperature is necessary to effect the thermal cyclization to form the naphthyridinone ring.

    • Work-up: Allow the reaction mixture to cool to room temperature. The crude product may precipitate upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to facilitate precipitation.

    • Filter the solid product and wash with hexanes.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Step 2: Bromination of 3-Methyl-1,5-naphthyridin-2(1H)-one

The conversion of the 1,5-naphthyridin-2(1H)-one to the corresponding 2-bromo derivative is a standard transformation in heterocyclic chemistry.[2] This is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.

Protocol 2: Synthesis of this compound

  • Materials:

    • 3-Methyl-1,5-naphthyridin-2(1H)-one

    • Phosphorus oxybromide (POBr₃)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a fume hood, carefully add 3-methyl-1,5-naphthyridin-2(1H)-one (1.0 equiv) to a round-bottom flask. Add phosphorus oxybromide (3.0-5.0 equiv) in portions. The reaction can be exothermic.

    • Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • Work-up: After cooling to room temperature, very carefully quench the reaction mixture by pouring it onto crushed ice. This step should be done slowly and with caution as the reaction of POBr₃ with water is highly exothermic and releases HBr gas.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • The product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

PART 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-C (alkynyl) bonds. The following sections provide detailed protocols for three of the most important transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-methyl-1,5-naphthyridines

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds.[3] It involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups.

Rationale for Experimental Choices:

  • Catalyst: A variety of palladium(0) and palladium(II) precursors can be used. Pd(PPh₃)₄ is a common choice as it is a pre-formed, active Pd(0) catalyst. Alternatively, a combination of a Pd(II) salt like Pd(OAc)₂ with a phosphine ligand such as PPh₃ can be used, which generates the active Pd(0) species in situ.

  • Ligand: Triphenylphosphine (PPh₃) is a cost-effective and generally effective ligand for many Suzuki couplings. For more challenging substrates, more electron-rich and bulky ligands may be required.

  • Base: An aqueous solution of a base such as Na₂CO₃ or K₂CO₃ is essential for the transmetalation step in the catalytic cycle.

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic-soluble and water-soluble components of the reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%)

    • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

    • Degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)

    • Standard laboratory glassware for inert atmosphere reactions.

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask or round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand.

    • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

    • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)YieldReference
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)n-propanol/H₂OReflux1Good[4]
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O9012Good-Excellent[5]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O10016Excellent[6]

Diagram 1: Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura reagents Ar-B(OH)2 Pd Catalyst Base start product 2-Aryl-3-methyl- 1,5-naphthyridine start->product Suzuki-Miyaura Coupling

Caption: General scheme for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-methyl-1,5-naphthyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[7] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Rationale for Experimental Choices:

  • Catalyst and Ligand: This reaction typically requires a palladium precursor and a bulky, electron-rich phosphine ligand. Common catalyst systems include Pd₂(dba)₃ with ligands such as Xantphos or BINAP. These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Pd₂(dba)₃ (1-3 mol%)

    • Xantphos or BINAP (2-6 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

    • Anhydrous, degassed toluene or dioxane

    • Standard laboratory glassware for inert atmosphere reactions.

  • Procedure:

    • Reaction Setup: To a dry Schlenk tube or glovebox, add this compound (1.0 equiv), the palladium precursor, the ligand, and the base.

    • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.

    • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine via syringe.

    • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: The product can be purified by column chromatography on silica gel.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)YieldReference
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene11016Good[8]
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene10024Good-Excellent[7]
PEPPSI-IPr (3)-K₂CO₃ (2)t-AmylOH10018Excellent[9]

Diagram 2: Buchwald-Hartwig Amination of this compound

Buchwald_Hartwig reagents R1R2NH Pd Catalyst Ligand Base start product 2-(R1R2N)-3-methyl- 1,5-naphthyridine start->product Buchwald-Hartwig Amination

Caption: General scheme for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 2-Alkynyl-3-methyl-1,5-naphthyridines

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[10] This reaction is a highly efficient method for the synthesis of arylalkynes.

Rationale for Experimental Choices:

  • Catalysts: The reaction is typically catalyzed by a combination of a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, usually copper(I) iodide (CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: The reaction is often carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Protocol 5: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (2-5 mol%)

    • Copper(I) iodide (CuI) (3-10 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv)

    • Anhydrous, degassed THF or DMF

    • Standard laboratory glassware for inert atmosphere reactions.

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide.

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

    • Reagent Addition: Add the anhydrous, degassed solvent, the amine base, and the terminal alkyne via syringe.

    • Reaction: Stir the reaction mixture at room temperature to 60 °C. The reaction is often exothermic. Monitor the progress by TLC or LC-MS.

    • Work-up: Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent or another suitable organic solvent.

    • Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purification: The crude product can be purified by column chromatography on silica gel.

Table 3: Representative Conditions for Sonogashira Coupling of Bromo-pyridines

Pd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)YieldReference
Pd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NH (7)THFRT3Excellent[1]
Pd(OAc)₂ (2)CuI (4)Et₃N (2)DMF8012Good[11]
PdCl₂(MeCN)₂ (2)- (copper-free)Cs₂CO₃ (2)Dioxane10024Good[12]

Diagram 3: Sonogashira Coupling of this compound

Sonogashira reagents R-C≡CH Pd Catalyst CuI Base start product 2-(R-C≡C)-3-methyl- 1,5-naphthyridine start->product Sonogashira Coupling

Caption: General scheme for the Sonogashira coupling.

PART 3: Experimental Workflow and Troubleshooting

A successful cross-coupling reaction relies on careful experimental technique, particularly the exclusion of oxygen and moisture. The following diagram outlines a general workflow for performing these reactions.

Diagram 4: General Experimental Workflow for Cross-Coupling Reactions

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) setup Assemble Reaction under Inert Gas prep_reagents->setup prep_glass Dry Glassware prep_glass->setup prep_solvent Degas Solvent addition Add Solvent and Liquid Reagents prep_solvent->addition setup->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography/ Recrystallization) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure that the reaction was set up under strictly inert conditions. Use freshly opened or purified reagents. Consider using a more active pre-catalyst.

    • Inappropriate Ligand/Base: The choice of ligand and base is crucial. A small screen of different ligands and bases may be necessary for optimal results.

    • Low Temperature: Some less reactive substrates may require higher temperatures to proceed.

  • Formation of Side Products:

    • Homocoupling: This can occur with both the aryl halide and the coupling partner (especially in Suzuki and Sonogashira reactions). Ensure thorough degassing of solvents to minimize oxygen, which can promote homocoupling.

    • Protodehalogenation: Replacement of the bromine with a hydrogen atom can occur, particularly if there are sources of protons in the reaction mixture and the catalyst system is capable of β-hydride elimination. Ensure anhydrous conditions.

Conclusion

This compound is a highly valuable building block for the synthesis of a diverse array of functionalized molecules. The protocols outlined in these application notes provide a solid foundation for the use of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While these protocols are based on well-established procedures for analogous systems, researchers should be prepared to optimize conditions for their specific substrates to achieve the best possible outcomes. The versatility of this building block, coupled with the power of modern cross-coupling chemistry, opens up exciting avenues for the discovery and development of new therapeutics and functional materials.

References

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Sources

The Strategic Utility of 2-Bromo-3-methyl-1,5-naphthyridine in the Synthesis of Novel Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,5-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in modern drug discovery. Its unique electronic properties and ability to form specific hydrogen bond interactions with biological targets have led to its incorporation into a diverse array of therapeutic agents. Derivatives of 1,5-naphthyridine have demonstrated significant potential as kinase inhibitors, antimalarials, and topoisomerase inhibitors.[1][2] The strategic functionalization of this core is paramount to modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. In this context, 2-Bromo-3-methyl-1,5-naphthyridine serves as a highly versatile and valuable building block for the synthesis of novel drug candidates. The presence of a bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The adjacent methyl group at the 3-position can influence the conformation of the molecule and its interactions with target proteins, potentially enhancing potency and selectivity.

This guide provides a comprehensive overview of the synthesis and application of this compound in medicinal chemistry. It includes a plausible synthetic route to this key intermediate, detailed protocols for its utilization in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and insights into its application in the development of kinase inhibitors.

Proposed Synthesis of this compound

A direct, one-pot synthesis of this compound is not extensively reported in the literature. Therefore, a multi-step synthetic route is proposed, leveraging established methodologies for the synthesis of substituted 1,5-naphthyridines. The key steps involve the construction of the 3-methyl-1,5-naphthyridin-2(1H)-one core, followed by halogenation to yield the desired product.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 3-methyl-1,5-naphthyridin-2(1H)-one cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination (Halogen Exchange) A 3-aminopyridine C Gould-Jacobs Reaction A->C B Ethyl 2-methylacetoacetate B->C D 3-methyl-1,5-naphthyridin-2(1H)-one C->D Thermal Cyclization E 3-methyl-1,5-naphthyridin-2(1H)-one F POCl3 E->F G 2-Chloro-3-methyl-1,5-naphthyridine F->G H 2-Chloro-3-methyl-1,5-naphthyridine I PBr3 or HBr/AcOH H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-methyl-1,5-naphthyridin-2(1H)-one (Step 1)

This protocol is adapted from the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines and their aza-analogs.[3]

Materials:

  • 3-Aminopyridine

  • Ethyl 2-methylacetoacetate

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3-aminopyridine (1.0 eq) in ethanol. Add ethyl 2-methylacetoacetate (1.1 eq) and heat the mixture to reflux for 4 hours.

  • Solvent Removal: After the initial condensation, remove the ethanol under reduced pressure.

  • Cyclization: To the residue, add Dowtherm A (10-15 times the weight of the reactants) and heat the mixture to 250 °C for 1 hour.

  • Workup: Cool the reaction mixture to room temperature. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to yield 3-methyl-1,5-naphthyridin-2(1H)-one.

Experimental Protocol: Synthesis of 2-Chloro-3-methyl-1,5-naphthyridine (Step 2)

Materials:

  • 3-methyl-1,5-naphthyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add 3-methyl-1,5-naphthyridin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Reaction: Heat the mixture to reflux for 3 hours.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane or chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound (Step 3)

This protocol describes a halogen exchange reaction.

Materials:

  • 2-Chloro-3-methyl-1,5-naphthyridine

  • Phosphorus tribromide (PBr₃) or a solution of HBr in acetic acid

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-3-methyl-1,5-naphthyridine (1.0 eq) in a suitable solvent (e.g., anhydrous toluene).

  • Reaction: Add phosphorus tribromide (1.5 eq) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6 hours. Alternatively, heat the starting material in a solution of 33% HBr in acetic acid.

  • Workup and Purification: Follow a similar workup procedure as in Step 2 (ice quenching, neutralization, extraction, and purification) to obtain this compound.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The 1,5-naphthyridine scaffold has been identified as a promising core for the development of inhibitors for various kinases, including c-Met.[4] this compound is an ideal starting material for generating a library of potential kinase inhibitors through palladium-catalyzed cross-coupling reactions.

Signaling Pathway Context: The c-Met Signaling Pathway

G cluster_0 c-Met Signaling HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Cell Proliferation, Survival, Motility mTOR->Cell RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell

Caption: Simplified c-Met signaling pathway.

Aberrant activation of the c-Met receptor tyrosine kinase pathway is implicated in the progression of various cancers. The development of small molecule inhibitors that target the ATP-binding site of c-Met is a key therapeutic strategy.

Protocols for Cross-Coupling Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. This reaction is instrumental in attaching various aryl and heteroaryl moieties to the 2-position of the 1,5-naphthyridine core.

G cluster_0 Suzuki-Miyaura Coupling Workflow Reagents Combine this compound, Boronic Acid, Palladium Catalyst, and Base Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-3-methyl-1,5-naphthyridine Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O100Good to Excellent
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O90Good to Excellent
XPhos Pd G3K₃PO₄t-BuOH/H₂O80Excellent
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This reaction allows for the introduction of primary and secondary amines at the 2-position of the 1,5-naphthyridine scaffold.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or glovebox

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Precatalyst/LigandBaseSolventTemperature (°C)Typical Yield
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100-110Good to Excellent
Pd(OAc)₂ / BINAPNaOtBuToluene90-100Good

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic design allows for the facile introduction of diverse chemical functionalities at the 2-position of the privileged 1,5-naphthyridine scaffold. The provided protocols for its synthesis and subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer researchers a robust platform for the creation of compound libraries targeting a wide range of biological targets, with a particular emphasis on the development of novel kinase inhibitors. The careful selection of reaction conditions and purification techniques is crucial for the successful implementation of these synthetic strategies in drug discovery programs.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3248. [Link]

  • Zhang, Y., et al. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Molecules, 20(8), 14386-14405. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

  • Leshchenko, S. A., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 337-347. [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Chilin, A., et al. (2011). Synthesis of 2,7-disubstituted-1,8-naphthyridines and their evaluation as G-quadruplex ligands. Bioorganic & Medicinal Chemistry, 19(15), 4528-4537. [Link]

  • Barluenga, J., et al. (2002). A new and general synthetic route to 1,5-naphthyridines. Organic letters, 4(26), 4681-4684. [Link]

  • Roma, G., et al. (2000). 1,8-Naphthyridines IV. Synthesis and biological evaluation of 4-amino-1-ethyl-1,4-dihydro-7-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives. European journal of medicinal chemistry, 35(11), 1021-1035. [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3-methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Core Heterocyclic Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by palladium and copper, provides a direct and efficient route to construct conjugated enynes and arylalkynes.[3] The reaction's utility is particularly pronounced in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][4]

Naphthyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] The introduction of an alkynyl moiety onto the 1,5-naphthyridine core via Sonogashira coupling unlocks a versatile synthetic handle for further elaboration, making it a critical step in the development of novel therapeutic agents and functional materials.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling with 2-Bromo-3-methyl-1,5-naphthyridine. It moves beyond a simple recitation of steps to explain the underlying principles, offering insights into optimization, troubleshooting, and the critical interplay of reagents that govern reaction success.

Reaction Principle and Mechanistic Overview

The efficacy of the Sonogashira coupling lies in the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] This dual-catalyst system allows the reaction to proceed under significantly milder conditions than earlier palladium-only methods.[7]

The Catalytic Cycles:

  • Palladium Cycle: The primary cycle begins with the active Palladium(0) species.

    • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3][4] This is often the rate-determining step of the reaction.[8]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[4]

    • Reductive Elimination: The final step involves the reductive elimination of the desired alkynyl-naphthyridine product, regenerating the active Pd(0) catalyst which re-enters the cycle.[4]

  • Copper Cycle: Running concurrently, the copper co-catalyst activates the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[8]

    • Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a highly reactive copper(I) acetylide intermediate.[9] This species is then ready for the crucial transmetalation step with the palladium complex.

While the copper co-catalyst is traditional and highly effective, copper-free Sonogashira protocols have also been developed to avoid the primary side reaction—the oxidative homocoupling of the terminal alkyne (Glaser coupling).[3][10]

Sonogashira_Mechanism Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L₂(Br)] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex [Ar-Pd(II)L₂(C≡CR)] transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡C-R (Product) reductive_elimination->product cu_catalyst Cu(I)X alkyne H-C≡C-R cu_acetylide Cu(I)-C≡C-R alkyne->cu_acetylide + Cu(I)X + Base base Base (e.g., Et₃N) base->cu_acetylide cu_acetylide->transmetalation To Pd Cycle base_h Base-H⁺X⁻ aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition

Caption: Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Mechanism

Key Experimental Parameters & Optimization

The success of the Sonogashira coupling on the this compound substrate hinges on the careful selection and control of several key parameters. The electron-deficient nature of the naphthyridine ring can influence reactivity, making optimization crucial.

ParameterRecommended Options & Key Considerations
Palladium Catalyst Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are standard, reliable choices.[3][7] Catalyst loading is typically 1-5 mol%. For challenging couplings, consider using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) palladium complexes which can enhance catalytic activity.[1][3][11]
Copper(I) Co-catalyst Copper(I) iodide (CuI) is the most common co-catalyst, typically used at 1-10 mol%. Ensure CuI is of high purity, as oxidation can inhibit the reaction.
Base An amine base is required. Triethylamine (Et₃N) or diisopropylamine (DIPA) are frequently used and can sometimes serve as the solvent.[4] For more sensitive substrates, a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be advantageous.[12] A stoichiometric excess (2-5 equivalents) is necessary.
Solvent Anhydrous, degassed solvents are critical. Tetrahydrofuran (THF) , 1,4-dioxane , and N,N-dimethylformamide (DMF) are common choices.[7][12] The choice can affect solubility and reaction rate.
Alkyne Substrate 1.1 to 1.5 equivalents of the terminal alkyne are typically used to ensure complete consumption of the naphthyridine starting material.
Temperature Reactions can often be run at room temperature.[1][4] However, aryl bromides are less reactive than iodides, so moderate heating (50-80 °C) may be required to drive the reaction to completion, especially if steric hindrance is a factor.[1][4]
Atmosphere The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. It is essential to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a terminal alkyne (e.g., phenylacetylene) on a 1.0 mmol scale.

Materials & Equipment:

  • This compound (1.0 mmol, 1.0 eq.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 eq.)

  • Anhydrous, degassed THF or DMF (10 mL)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol).

    • Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add this compound (223 mg, 1.0 mmol).

    • Add anhydrous, degassed solvent (10 mL) via syringe, followed by the amine base (e.g., Et₃N, 0.42 mL, 3.0 mmol).

    • Stir the resulting suspension for 5-10 minutes at room temperature.

    • Finally, add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol) dropwise via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate or dichloromethane (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[4]

    • Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove residual copper salts, followed by water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-alkynyl-3-methyl-1,5-naphthyridine product.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add Pd/Cu catalysts to dry Schlenk flask p2 2. Evacuate & backfill with Argon (3x) p1->p2 r1 3. Add Naphthyridine, Solvent, & Base p2->r1 r2 4. Add Alkyne r1->r2 r3 5. Stir at RT or Heat r2->r3 r4 6. Monitor by TLC/LC-MS r3->r4 w1 7. Cool & Dilute r4->w1 w2 8. Filter through Celite® w1->w2 w3 9. Aqueous Washes (NH₄Cl, H₂O, Brine) w2->w3 w4 10. Dry & Concentrate w3->w4 p1_purify 11. Column Chromatography w4->p1_purify

Caption: Figure 2: Experimental Workflow

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Pd(0) catalyst due to oxygen exposure. 2. Impure reagents (wet solvent/base, oxidized CuI). 3. Insufficient temperature for a less reactive substrate.1. Improve inert atmosphere technique; degas solvents thoroughly. 2. Use freshly opened or purified reagents. 3. Increase reaction temperature in increments (e.g., to 60 °C, then 80 °C).
Significant Alkyne Homocoupling (Glaser Product) 1. Reaction exposed to oxygen, which promotes the oxidative homocoupling. 2. High concentration of copper catalyst.1. Rigorously maintain an inert atmosphere. 2. Reduce the loading of CuI. Consider a "copper-free" protocol using a more active palladium/ligand system.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. The chosen base is too harsh or nucleophilic.1. Run the reaction at a lower temperature for a longer duration. 2. Switch to a bulkier, non-nucleophilic base like DIPEA.
Difficulty in Product Purification 1. Formation of closely-eluting byproducts. 2. Persistent catalyst residues in the product.1. Optimize the chromatography eluent system; consider a different stationary phase (e.g., alumina). 2. Ensure thorough filtration through Celite® and perform all aqueous washes during work-up.

Conclusion

The Sonogashira coupling of this compound is a robust and reliable method for accessing valuable alkynyl-substituted heterocyclic building blocks. Success is predicated on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere and the purity of the reagents. By following the protocols and optimization guidance outlined in this document, researchers can confidently employ this powerful cross-coupling reaction to advance their synthetic programs in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(5), 1196. Retrieved from [Link]

  • Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzo‐naphthyridine from o‐alkynylbenzonitriles. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of 1,8-naphthyridines from 2-aminonicotinaldehydes and terminal alkynes. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4963–4967. Retrieved from [Link]

  • Gomeni, R., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675–682. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • ResearchGate. (2025, January 1). Silver-Catalyzed Regioselective Synthesis of 2,7-Naphthyridines Using Ortho-Alkynyl Quinoline Carbaldehyde and Anthranilic Acid Derivatives. Retrieved from [Link]

  • Mino, T., et al. (2011). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. The Journal of Organic Chemistry, 76(11), 4583–4587. Retrieved from [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2238–2250. Retrieved from [Link]

  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Leah4sci. (2019, January 7). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

Sources

Heck reaction conditions for functionalizing 2-Bromo-3-methyl-1,5-naphthyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Heck Reaction Conditions for Functionalizing 2-Bromo-3-methyl-1,5-naphthyridine

Audience: Researchers, scientists, and drug development professionals.

Optimizing the Heck Reaction for C-C Bond Formation on the this compound Scaffold

Introduction

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1][2][3] The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern synthetic chemistry for its powerful ability to form carbon-carbon bonds.[4][5] Applying this reaction to functionalize specific positions on the 1,5-naphthyridine ring, such as the C2 position of this compound, opens a direct route to novel analogues for drug discovery programs.

However, the functionalization of nitrogen-containing heteroaryl halides via the Heck reaction is not without its challenges. The lone pair of electrons on the ring nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning".[6] This guide provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and a troubleshooting framework for successfully implementing the Heck reaction on this specific and valuable substrate.

The Catalytic Cycle and Key Mechanistic Considerations

The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][7] Understanding this mechanism is crucial for rational optimization and troubleshooting.

The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthyridine substrate to form a Pd(II) complex.

  • Alkene Coordination & Insertion: The alkene partner coordinates to the Pd(II) center and subsequently undergoes migratory insertion into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C-C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride intermediate, completing the cycle.[4][5][8]

Heck_Catalytic_Cycle cluster_cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(Br)L₂ pd0->pd_oxidative Oxidative Addition (Ar-Br) pd_insertion Alkene-Pd(II) Complex pd_oxidative->pd_insertion Alkene Insertion pd_elimination H-Pd(II)(Br)L₂ pd_insertion->pd_elimination β-Hydride Elimination (Product Out) Product Functionalized Product pd_insertion->Product pd_elimination->pd0 Reductive Elimination (Base) BaseH Base-H⁺ + Br⁻ pd_elimination->BaseH ArBr 2-Bromo-3-methyl- 1,5-naphthyridine ArBr->pd_oxidative Alkene Alkene Alkene->pd_insertion

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Critical Consideration for 1,5-Naphthyridines: The primary challenge is the potential for the pyridine-like nitrogen atom of the naphthyridine ring to act as a ligand for the palladium center. This coordination can sequester the catalyst, rendering it inactive and halting the catalytic cycle. The choice of palladium ligand is therefore paramount to mitigate this effect. Sterically bulky and electron-rich ligands are often employed to create a coordinatively unsaturated environment around the palladium, which disfavors binding of the heteroaryl substrate itself.[6]

Optimization of Reaction Conditions

Achieving high yields for the Heck coupling of this compound requires careful selection of the catalyst system, base, and solvent. Below is a summary of key parameters and their rationale.

ComponentRecommended ReagentsRationale & Expertise-Based Insights
Palladium Source Pd(OAc)₂ (Palladium(II) acetate) Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(OAc)₂ is often preferred due to its lower cost and air stability; it is reduced in situ to the active Pd(0) species.[8] Pd₂(dba)₃ is a direct source of Pd(0) but is more air-sensitive. Catalyst loading is typically low (1-5 mol%).[9][10]
Ligand Bulky Monodentate Phosphines: P(t-Bu)₃, P(o-tol)₃, BrettPhos N-Heterocyclic Carbenes (NHCs): IPr, SImes Bulky P,P=O Ligands This is the most critical parameter. Bulky ligands like P(t-Bu)₃ or specialized phosphine oxides can shield the palladium center, preventing catalyst poisoning by the naphthyridine nitrogen.[6] NHCs are strong σ-donors that form very stable Pd complexes, enhancing catalytic activity and longevity.[11][12]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ Organic: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)An inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point. The choice can be crucial; a stronger, more soluble base might be needed in some cases. The base neutralizes the HBr generated during the reaction.[4][9]
Alkene Partner n-Butyl acrylate, Styrene, EthyleneElectron-deficient alkenes like acrylates are highly reactive and generally give high regioselectivity for coupling at the terminal position.[4][13]
Solvent DMF, DMAc, NMP, Dioxane, TolueneHigh-boiling polar aprotic solvents like DMF or DMAc are commonly used to ensure solubility of all components and to allow for higher reaction temperatures (typically 80-140 °C), which are often necessary.[14]
Additives Tetrabutylammonium bromide (TBAB)In some cases, halide additives like TBAB can stabilize the catalytic species and improve reaction rates, particularly in phosphine-free systems or when using aryl chlorides, though less common for bromides.
Detailed Experimental Protocol: Heck Coupling with n-Butyl Acrylate

This protocol provides a robust starting point for the functionalization of this compound.

Workflow start Start: Prepare Reagents setup Assemble Schlenk Flask under Argon start->setup add_solids Add Pd(OAc)₂, Ligand, Naphthyridine, and K₂CO₃ setup->add_solids purge Evacuate and backfill with Argon (3x) add_solids->purge add_liquids Add Anhydrous Solvent (e.g., DMF) and Alkene purge->add_liquids heat Heat to Reaction Temp (e.g., 110 °C) with Stirring add_liquids->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Cool, Quench with Water, and Extract with EtOAc monitor->workup Upon Completion purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end_node End: Pure Product characterize->end_node

Caption: Step-by-step experimental workflow for the Heck reaction.

1. Materials and Equipment

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk flask or oven-dried sealed vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) line

  • Standard laboratory glassware for work-up and purification

2. Reaction Setup and Execution (Self-Validating System)

  • Preparation: To a dry Schlenk flask under a positive flow of argon, add this compound (1.0 mmol), Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%), and freshly dried K₂CO₃ (2.0 mmol).

  • Inerting: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere. This step is critical to prevent oxidation of the catalyst.

  • Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (1.5 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring (Trustworthiness): Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting bromide is a key indicator of reaction completion (typically 12-24 hours).

3. Work-up and Purification

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure functionalized product.

4. Characterization

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the successful coupling.

References
  • Google. (2026).
  • National Institutes of Health (NIH). (2018).
  • Wikipedia.Heck reaction.
  • National Institutes of Health (NIH). (2025). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes.
  • SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction.
  • YouTube. (2015). Heck reaction.
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • ResearchGate.Optimization of Heck Reaction a | Download Scientific Diagram.
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  • Abstracts.
  • PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.
  • PubMed.Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
  • Benchchem.Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
  • Chemistry LibreTexts. (2023). 2.
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  • Chemistry LibreTexts. (2023). Heck Reaction.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Semantic Scholar.
  • PubMed Central.Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
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  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
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Large-scale synthesis of 2-Bromo-3-methyl-1,5-naphthyridine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2-Bromo-3-methyl-1,5-naphthyridine Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a critical building block in the development of novel therapeutics. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide details a robust, scalable, two-step synthetic protocol starting from a commercially available precursor. It is designed for researchers, chemists, and process development professionals, offering not only step-by-step instructions but also the underlying chemical principles and process-control rationale essential for successful scale-up.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a cornerstone in modern drug discovery.[4] Its rigid, planar structure and the presence of two nitrogen atoms provide unique hydrogen bonding capabilities, allowing for potent and selective interactions with various biological targets.[1][2] Consequently, these heterocycles are integral to a multitude of clinically relevant molecules.[3]

The target molecule, this compound, serves as a versatile intermediate. The bromine atom at the 2-position is an excellent handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the methyl group at the 3-position provides a specific steric and electronic profile. This guide outlines a reproducible and economically viable pathway to this key intermediate on a multi-kilogram scale.

Strategic Overview of the Synthetic Pathway

Several classical methods exist for constructing the 1,5-naphthyridine core, including the Skraup, Friedländer, and Gould-Jacobs reactions.[1][5][6] For large-scale synthesis, the chosen pathway must prioritize safety, cost-effectiveness, high yield, and ease of purification.

The selected strategy involves a two-step sequence:

  • Step 1: Friedländer Annulation: A condensation reaction between 3,5-diaminopyridine and 3-ketobutanal dimethyl acetal to construct the 3-methyl-1,5-naphthyridin-2-amine core. This approach is advantageous due to the availability of the starting materials and the typically clean reaction profile.

  • Step 2: Sandmeyer Reaction: A diazotization of the resulting 2-amino group followed by a copper(I) bromide-mediated substitution to install the target 2-bromo substituent. The Sandmeyer reaction is a classic and reliable method for converting aromatic amines to halides.[7][8]

The overall workflow is depicted below.

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Sandmeyer Reaction A 3,5-Diaminopyridine C 3-Methyl-1,5-naphthyridin-2-amine A->C H₃PO₄, Heat B 3-Ketobutanal Dimethyl Acetal B->C D 3-Methyl-1,5-naphthyridin-2-amine E This compound D->E 1. NaNO₂, HBr (0-5 °C) 2. CuBr, HBr

Caption: Overall synthetic workflow.

Detailed Protocols and Methodologies

Step 1: Synthesis of 3-Methyl-1,5-naphthyridin-2-amine

This step employs a phosphoric acid-catalyzed Friedländer-type condensation. Phosphoric acid serves as both the acidic catalyst and a dehydrating agent, driving the reaction towards completion.

Reaction Scheme: (Image of the reaction: 3,5-diaminopyridine + 3-ketobutanal dimethyl acetal -> 3-methyl-1,5-naphthyridin-2-amine)

ReagentM.W. ( g/mol )EquivalentsAmount (1 kg Scale)
3,5-Diaminopyridine109.131.001.00 kg
3-Ketobutanal dimethyl acetal132.161.101.34 kg
Phosphoric Acid (85%)98.00-5.0 L
Ammonium Hydroxide (28%)35.05-As needed (~6 L)
Chloroform119.38-~20 L
  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser with phosphoric acid (5.0 L).

  • Reagent Addition: Under moderate stirring, add 3,5-diaminopyridine (1.00 kg, 9.16 mol) to the phosphoric acid. An exotherm is expected; control the addition rate to maintain the internal temperature below 40 °C.

  • Heating: Once the addition is complete and the solids are dissolved, begin heating the mixture to 120 °C.

  • Substrate Addition: At 120 °C, add 3-ketobutanal dimethyl acetal (1.34 kg, 10.1 mol) dropwise via an addition funnel over 2-3 hours.

    • Causality Note: Slow addition is critical to control the exotherm and prevent side reactions. The acetal hydrolyzes in-situ under the acidic conditions to provide the reactive β-ketoaldehyde needed for the condensation.[9]

  • Reaction Monitoring: Hold the reaction mixture at 120 °C for an additional 3-4 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to ambient temperature (~25 °C). Carefully and slowly pour the viscous mixture into a separate vessel containing 20 L of crushed ice with vigorous stirring.

  • Neutralization: Cool the quenched mixture to below 10 °C in an ice bath. Slowly add ammonium hydroxide (28%) to neutralize the mixture to a pH of 8-9. This will precipitate the product.

    • Safety Note: Neutralization is highly exothermic. Maintain efficient cooling and slow addition to prevent boiling.

  • Isolation: Filter the resulting solid precipitate using a large Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral.

  • Drying: Dry the solid product in a vacuum oven at 60 °C to a constant weight.

  • Yield and Purity: Expect a yield of ~1.25 kg (~86%) of a light brown solid. Purity is typically >95% by HPLC and can be used in the next step without further purification.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This classic transformation proceeds via the formation of an intermediate diazonium salt, which must be handled at low temperatures due to its instability.[10] The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield the final product.[7][8]

G cluster_legend Sandmeyer Mechanism Overview A Ar-NH₂ B Ar-N₂⁺ X⁻ Diazonium Salt A->B NaNO₂, HBr 0-5 °C C Ar• Aryl Radical B->C Cu(I)Br (e⁻ transfer) D Ar-Br C->D Cu(II)Br₂ (Br• transfer)

Caption: Simplified mechanism of the Sandmeyer reaction.

ReagentM.W. ( g/mol )EquivalentsAmount (1 kg Scale)
3-Methyl-1,5-naphthyridin-2-amine159.181.001.00 kg
Hydrobromic Acid (48%)80.914.02.54 L
Sodium Nitrite (NaNO₂)69.001.20521 g
Copper(I) Bromide (CuBr)143.451.201.08 kg
Dichloromethane (DCM)84.93-~20 L
Sodium Bicarbonate (Sat. Sol.)84.01-~10 L
  • Reactor Setup: Charge a 20 L jacketed reactor with hydrobromic acid (48%, 2.54 L). Cool the acid to 0 °C using a circulating chiller.

  • Amine Addition: Slowly add the 3-Methyl-1,5-naphthyridin-2-amine (1.00 kg, 6.28 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until a clear solution or fine slurry is formed.

  • Diazotization: Prepare a solution of sodium nitrite (521 g, 7.54 mol) in 1.0 L of deionized water. Add this solution dropwise to the reactor while maintaining the internal temperature between 0-5 °C.

    • Process Control: This is the most critical step. A temperature rise above 5 °C can lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and reducing yield. The addition should take 2-3 hours.

  • Catalyst Slurry: In a separate vessel, prepare a slurry of copper(I) bromide (1.08 kg, 7.54 mol) in hydrobromic acid (48%, 1.0 L). Cool this slurry to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 3 to the cold CuBr slurry with vigorous stirring.

    • Causality Note: Vigorous evolution of nitrogen gas will occur. The addition rate must be controlled to manage the foaming and off-gassing. The reaction is typically complete when gas evolution ceases.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure full conversion.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add dichloromethane (10 L) and shake. Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 5 L).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 5 L) to remove excess acid, followed by a brine wash (1 x 5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure product.

  • Yield and Purity: Expect a yield of ~1.1 kg (~78%) of this compound as a white to off-white crystalline solid with a purity of >98% by HPLC.

Summary of Results

ParameterStep 1: Friedländer AnnulationStep 2: Sandmeyer Reaction
Product 3-Methyl-1,5-naphthyridin-2-amineThis compound
Scale (Input) 1.00 kg1.00 kg
Typical Yield 1.25 kg (86%)1.10 kg (78%)
Overall Yield -~67%
Purity (HPLC) >95%>98%
Appearance Light brown solidOff-white crystalline solid

Conclusion

The synthetic route and protocols detailed herein provide a reliable and scalable method for the production of this compound. By leveraging a classic Friedländer annulation followed by a robust Sandmeyer reaction, this guide offers a clear pathway to obtaining this valuable intermediate in high yield and purity. The provided causal explanations and process controls are intended to empower researchers and development scientists to confidently implement and adapt this synthesis for their specific large-scale manufacturing needs.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Díaz-Gavilán, M., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(21), 6439. Available at: [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]

  • TMP Chem. (2018). 37.01 Sandmeyer Reactions. YouTube. Available at: [Link]

  • Wróbel, M. Z., & Bielenica, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]

  • Patel, H. (n.d.). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Clarivate. Available at: [Link]

  • University of Colorado Denver. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • Wang, F., & Jeyaraj, D. A. (2001). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

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Topic: Application of 2-Bromo-3-methyl-1,5-naphthyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, has garnered significant interest in materials science. Its inherent electron-deficient nature makes it an excellent building block for n-type organic semiconductors, which are crucial for the development of advanced electronic devices.[1] When incorporated into larger molecular structures, the 1,5-naphthyridine core can impart desirable properties such as high thermal stability, defined molecular geometry, and strong fluorescence.[2][3] These characteristics are highly sought after for applications in Organic Light-Emitting Diodes (OLEDs), particularly for creating efficient Thermally Activated Delayed Fluorescence (TADF) emitters, as well as for use in dye-sensitized solar cells and molecular sensors.[1][4]

2-Bromo-3-methyl-1,5-naphthyridine is not typically a final material but rather a pivotal intermediate—a functionalized building block designed for molecular elaboration. The strategic placement of its substituents is key to its utility:

  • The Bromo Group at the 2-position: This halogen serves as a highly versatile reactive handle. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds with a wide array of functional groups.[5][6]

  • The Methyl Group at the 3-position: This group provides steric influence, which can be used to control the torsion angle between the naphthyridine core and any coupled aromatic systems. This conformational control is critical for fine-tuning the photophysical properties, such as the emission wavelength and quantum yield, of the final molecule.[7]

This guide provides a detailed overview of the application of this compound as a precursor in the synthesis of advanced materials for organic electronics, with a focus on a comprehensive protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Section 1: Physicochemical and Electronic Properties

Understanding the fundamental properties of this compound is essential for designing synthetic routes and predicting the characteristics of derivative materials.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₉H₇BrN₂Provides the exact elemental composition.
Molecular Weight 223.07 g/mol Essential for stoichiometric calculations in reaction protocols.
Appearance Expected to be a solid at room temperature.Based on analogous bromo-substituted N-heterocycles.[8]
Solubility Soluble in common organic solvents like Dioxane, DMF, Toluene.Important for selecting appropriate reaction and purification solvents.
Electronic Nature Electron-deficient aromatic core.The two nitrogen atoms withdraw electron density, making the scaffold an excellent electron acceptor, a key feature for creating donor-acceptor type materials for OLEDs.[1]
Reactive Site C2-Br bond.The primary site for functionalization via cross-coupling reactions.[5][9]

Section 2: Core Application — A Building Block for Donor-Acceptor Architectures

The most powerful application of this compound is in the synthesis of molecules with a Donor-Acceptor (D-A) architecture. In this design, the electron-deficient 1,5-naphthyridine core (the acceptor) is chemically linked to an electron-rich aromatic system (the donor). This arrangement is fundamental to the design of modern optoelectronic materials.

The Suzuki-Miyaura cross-coupling reaction is the premier method for achieving this linkage.[10] It offers mild reaction conditions, high functional group tolerance, and generally provides high yields of the desired product.[9][11]

The Suzuki-Miyaura Coupling Mechanism: A Brief Overview

The reaction involves a palladium catalyst that cycles through three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Transmetalation: The organic group from an activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[10]

  • Reductive Elimination: The two organic fragments (the naphthyridine and the donor group) are coupled together, and the C-C bond is formed, regenerating the palladium(0) catalyst.

This catalytic cycle allows for the efficient construction of complex biaryl systems from simple precursors.

Section 3: Detailed Application Protocol — Synthesis of a Donor-Acceptor Molecule

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid, a common electron-donating group).

Objective: To synthesize 3-methyl-2-(4-(diphenylamino)phenyl)-1,5-naphthyridine.

Materials and Reagents
ReagentPurposeTypical Quantity
This compoundElectrophile (Acceptor)1.0 equiv
Arylboronic AcidNucleophile (Donor)1.2 - 1.5 equiv
Pd(dppf)Cl₂ or Pd(PPh₃)₄Palladium Catalyst2-5 mol%
K₂CO₃ or K₃PO₄Base2.0 - 3.0 equiv
1,4-Dioxane / Water (4:1)Solvent System0.1 - 0.5 M
Argon or NitrogenInert GasN/A
Experimental Workflow Diagram

G cluster_prep 1. Reaction Preparation cluster_inert 2. Inert Atmosphere Setup cluster_reaction 3. Reaction Execution cluster_workup 4. Work-up & Isolation cluster_purify 5. Purification prep1 Add solids to a dry Schlenk flask: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Base (K₂CO₃, 2.0 eq) - Pd Catalyst (3 mol%) inert1 Seal the flask prep1->inert1 inert2 Evacuate and backfill with Argon (3x) inert1->inert2 Ensures O₂-free environment to protect Pd(0) catalyst react1 Add degassed solvent (Dioxane/H₂O) via syringe inert2->react1 react2 Heat mixture to 80-100 °C with vigorous stirring react1->react2 react3 Monitor reaction progress (TLC or LC-MS) react2->react3 Typically 12-24h work1 Cool to room temperature react3->work1 work2 Dilute with Ethyl Acetate work1->work2 work3 Wash with water and brine work2->work3 work4 Dry organic layer (Na₂SO₄) work3->work4 work5 Concentrate under vacuum work4->work5 purify1 Purify crude product via column chromatography work5->purify1 purify2 Characterize final product purify1->purify2 (NMR, MS)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Reaction Setup (Justification): To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[11]

    • Expertise Note: An excess of the boronic acid is used to ensure complete consumption of the more valuable bromo-naphthyridine starting material. The choice of base is crucial; carbonates are common, but for less reactive substrates, a stronger base like K₃PO₄ may be required.[12]

  • Establishing Inert Atmosphere (Justification): Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Expertise Note: The active Pd(0) species in the catalytic cycle is sensitive to oxygen and can be oxidized, leading to catalyst deactivation. An inert atmosphere is mandatory for a successful reaction.[11]

  • Solvent Addition and Reaction (Justification): Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M. Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Expertise Note: The solvent must be degassed (e.g., by sparging with argon) to remove dissolved oxygen. The water in the solvent mixture is essential for dissolving the inorganic base and facilitating the transmetalation step.[12]

  • Monitoring the Reaction (Justification): Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up Procedure (Justification): Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine to remove the inorganic base and salts.

    • Expertise Note: This aqueous work-up is a standard and effective method for removing the bulk of inorganic impurities before purification.

  • Isolation and Purification (Justification): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Section 4: Characterization of the Final Product

To confirm the successful synthesis and purity of the target Donor-Acceptor molecule, a suite of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The disappearance of the C-Br bond and the appearance of new aromatic signals will confirm the coupling.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Photophysical Characterization (UV-Vis and Photoluminescence Spectroscopy): To determine the absorption and emission properties of the new material, which are critical for optoelectronic applications.[7][13]

Section 5: Potential Applications in Advanced Materials

The Donor-Acceptor molecules synthesized from this compound are prime candidates for several high-performance material applications.

G cluster_building_block Building Block cluster_coupling Suzuki Coupling cluster_final_material Final D-A Material cluster_applications Potential Applications acceptor This compound (Acceptor Core) suzuki Pd-Catalyzed Suzuki Reaction acceptor->suzuki donor Arylboronic Acid (Donor Moiety) donor->suzuki da_molecule Donor-Acceptor Molecule suzuki->da_molecule oled OLEDs (TADF Emitters) da_molecule->oled ofet OFETs (n-type semiconductors) da_molecule->ofet sensor Fluorescent Sensors da_molecule->sensor

Caption: From building block to application.

  • Organic Light-Emitting Diodes (OLEDs): The strong electron-accepting nature of the 1,5-naphthyridine core makes these D-A molecules highly suitable as emitters in OLEDs.[2] By carefully choosing the donor group, the emission color can be tuned across the visible spectrum from blue to red.[3][14] The separation of the highest occupied molecular orbital (HOMO, on the donor) and the lowest unoccupied molecular orbital (LUMO, on the acceptor) is a key strategy for designing TADF materials, which can achieve theoretical 100% internal quantum efficiency.[1]

  • Organic Field-Effect Transistors (OFETs): The electron-deficient character of the naphthyridine unit promotes electron transport, making these materials promising for use as n-type semiconductors in OFETs.

  • Fluorescent Sensors: The fluorescence of D-A molecules can be sensitive to their chemical environment. This property can be exploited to design sensors where the presence of a specific analyte (like amines or metal ions) causes a detectable change in the fluorescence color or intensity.[4]

References

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  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available from: [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available from: [Link]

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available from: [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available from: [Link]

  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • Journal of Chemical Health Risks. (2022). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Available from: [Link]

  • PubMed Central. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4695–4698. Available from: [Link]

  • ResearchGate. (2012). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. Available from: [Link]

  • Royal Society of Chemistry. (2012). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes. Available from: [Link]

  • PubMed. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Naphthyridin-based Iridium(III) Complexes for Green to Red OLEDs with EQEs over 30% and Low Efficiency Roll-off. Available from: [Link]

  • Wiley. (n.d.). The Naphthyridines. Available from: [Link]

  • Royal Society of Chemistry. (2020). Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Available from: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

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Application Note: Strategies for the Derivatization of 2-Bromo-3-methyl-1,5-naphthyridine for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiproliferative, antibacterial, and anti-inflammatory activities.[1][2][3] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective derivatization of 2-Bromo-3-methyl-1,5-naphthyridine. This versatile building block serves as an excellent starting point for generating diverse chemical libraries for biological screening. We present detailed, field-tested protocols for three robust palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each protocol is accompanied by an explanation of the underlying chemical principles, troubleshooting guidance, and a discussion of the strategic choices for reagents and conditions, thereby ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a key pharmacophore in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms allow for specific hydrogen bonding interactions with biological targets, making it a desirable scaffold for inhibitor design.[1] Derivatives have shown promise as topoisomerase I inhibitors, kinase inhibitors, and antimicrobial agents.[4][5]

The starting material, this compound, is an ideal precursor for library synthesis. The bromine atom at the C2 position is strategically placed for facile functionalization via modern cross-coupling chemistry. The electron-deficient nature of the pyridine ring activates the C-Br bond for oxidative addition to a palladium(0) catalyst, the crucial first step in many cross-coupling cycles. The methyl group at C3 provides a subtle steric and electronic handle that can influence both reactivity and subsequent biological activity.

Strategic Overview of Derivatization

The primary goal is to introduce a wide range of chemical functionalities at the C2 position of the naphthyridine core to explore the chemical space around a biological target. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad functional group tolerance, high efficiency, and well-understood mechanisms.[6][7] This note will focus on three cornerstone reactions for generating C-C and C-N bonds.

G cluster_start Starting Material cluster_reactions Derivatization Strategies cluster_products Product Classes cluster_downstream Downstream Process SM 2-Bromo-3-methyl- 1,5-naphthyridine Suzuki Suzuki-Miyaura (C-C Bond Formation) SM->Suzuki + Boronic Acid/Ester + Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N Bond Formation) SM->Buchwald + Amine + Pd Catalyst, Base Sonogashira Sonogashira (C-C Bond Formation) SM->Sonogashira + Terminal Alkyne + Pd/Cu Catalysts, Base Aryl 2-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amine 2-Amino Derivatives Buchwald->Amine Alkyne 2-Alkynyl Derivatives Sonogashira->Alkyne Purify Purification & Characterization Aryl->Purify Amine->Purify Alkyne->Purify Screen Biological Screening Purify->Screen

Figure 1: Overall workflow for the derivatization and screening of this compound.

Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds.[6] It allows for the introduction of a vast array of aryl and heteroaryl groups.

Causality and Experimental Choices:

  • Catalyst System: For electron-deficient heteroaryl halides like our substrate, a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is critical.[8] These ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination.

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.[9]

Detailed Step-by-Step Protocol
  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition & Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O 4:1, 0.1 M concentration relative to the substrate). Degas the reaction mixture thoroughly by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Conversion: If starting material remains, consider increasing the temperature, using a more active ligand (e.g., a Buchwald-type biarylphosphine), or ensuring the reaction mixture was adequately degassed to prevent catalyst deactivation. Protodeboronation of the boronic acid can be an issue; using boronic esters (e.g., pinacol esters) can sometimes mitigate this.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for synthesizing aryl amines, a common motif in pharmaceuticals.[7][10] It allows for the coupling of the naphthyridine core with a wide variety of primary and secondary amines.

Causality and Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, specialized palladium/phosphine ligand systems are required. Ligands like BINAP, XPhos, or RuPhos are highly effective.[11][12] The choice often depends on the steric and electronic properties of the amine coupling partner.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the N-H bond in the palladium complex) to facilitate reductive elimination.[10][13] Other bases like LHMDS or K₃PO₄ can also be used.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are preferred to prevent unwanted side reactions with the strong base.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk flask with the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Seal the flask and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography. A basic alumina column may be beneficial for highly polar amine products.

Troubleshooting:

  • No Reaction: Ensure all reagents and the solvent are strictly anhydrous, as water can deactivate the strong base. The palladium catalyst must be in the Pd(0) oxidation state; using a precatalyst can ensure the active species is generated.[13]

  • Side Reactions: For primary amines, double addition can sometimes occur. Using a slight excess of the amine can help, but careful control of stoichiometry is key.

Protocol III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates and structural motifs in their own right.[14][15][16]

Causality and Experimental Choices:

  • Dual Catalysis: The reaction uniquely employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[15] The palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used. It serves both to neutralize the HBr generated during the reaction and as the solvent.

  • Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can be used to improve solubility.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) iodide (CuI, 4-5 mol%).

  • Solvent and Reagents: Add a degassed solvent like THF, followed by the amine base (e.g., Et₃N, 2-3 eq). Finally, add the terminal alkyne (1.1-1.3 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor by TLC or LC-MS.

  • Workup: Once complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the product by flash column chromatography.

Troubleshooting:

  • Glaser Homocoupling: The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne. This can be minimized by ensuring the reaction is kept under a strictly inert atmosphere (oxygen promotes this side reaction) and by using the minimum necessary amount of copper catalyst.[17]

  • Slow Reaction: If the reaction is sluggish, gentle heating can be applied. Ensure the palladium catalyst is active; older bottles of Pd(PPh₃)₄ may require purification.

Characterization and Data Summary

Successful derivatization must be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR: Confirms the covalent incorporation of the new substituent and the overall structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and provides an indication of purity.

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass for elemental composition confirmation.

Table 1: Representative Data for a Small Library of Derivatives
Compound IDR-GroupReaction TypeMW ( g/mol )Yield (%)Purity (LC-MS)
NAPH-S14-MethoxyphenylSuzuki278.3185%>98%
NAPH-S2Pyridin-3-ylSuzuki249.2872%>97%
NAPH-B1MorpholinoBuchwald259.3191%>99%
NAPH-B2N-MethylpiperazinylBuchwald272.3678%>98%
NAPH-So1PhenylethynylSonogashira274.3288%>98%
NAPH-So2(Trimethylsilyl)ethynylSonogashira270.4095%>99%

General Protocol for Biological Screening: Kinase Inhibition Assay

Once a library of derivatives is synthesized and purified, the next step is biological screening. Kinase inhibition is a common target for naphthyridine-based compounds.[18]

Principle: Many commercial kinase assays measure the amount of ATP consumed during the phosphorylation of a substrate peptide by the target kinase.[19] A luminescent signal is generated that is proportional to the amount of remaining ATP. Inhibitors will reduce kinase activity, resulting in less ATP consumption and a higher luminescent signal.[19]

G cluster_workflow Kinase Screening Cascade A Primary Screen (Single High Concentration) B Dose-Response (IC₅₀) Confirmation of Hits A->B >50% Inhibition C Selectivity Profiling (Panel of Kinases) B->C Potent Hits (IC₅₀ < 1µM) D Mechanism of Action (Biophysical/Cellular Assays) C->D Selective Hits E Lead Optimization D->E Validated Mechanism

Figure 2: A typical workflow for identifying and validating kinase inhibitor hits from a screening library.

Step-by-Step General Protocol
  • Compound Plating: Dispense the synthesized naphthyridine derivatives from DMSO stock solutions into a 384-well assay plate using an acoustic dispenser or liquid handler. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add the target kinase enzyme solution in assay buffer to all wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.[20][21]

  • Reaction Initiation: Add the substrate/ATP mixture to all wells to start the enzymatic reaction.[20] Incubate for 60-120 minutes at 37 °C.

  • Detection: Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent). This reagent simultaneously lyses cells (if applicable), stops the kinase reaction, and contains luciferase/luciferin to measure the remaining ATP.[19]

  • Data Acquisition: After a brief incubation (10 minutes) to stabilize the luminescent signal, read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Potent compounds identified in the primary screen should be re-tested in a dose-response format to determine their IC₅₀ value.[18]

References

  • García-Cerrada, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Glowacki, D. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]

  • Kiseleva, A. S., et al. (2023). Synthesis of Novel Benzo[b][1][22]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. Available at: [Link]

  • Roy, M., et al. (2016). 2-Bromo-5-methylpyridine. IUCrData. Available at: [Link]

  • Chen, J., et al. (2017). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • García-Cerrada, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • Organic Chemistry Division, University of Southampton. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. University of Southampton. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Auld, D. S. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available at: [Link]

  • Czarnomysy, R., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Thomas, A. D., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. Available at: [Link]

  • Al-dujaili, A. H., & M. Al-Juboori, A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Tundel, R. E., & Anderson, K. W. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Czarnomysy, R., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • The Royal Society of Chemistry. (2016). New Screening Approaches for Kinases. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. Available at: [Link]

  • Abás, S., et al. (2010). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Butnariu, D. A., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]

  • Bellin, M. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]

  • Organometallic Chemistry and Catalysis, University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Glasgow. Available at: [Link]

  • ChemHelpASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproducts in Cross-Coupling Reactions of 2-Bromo-3-methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-3-methyl-1,5-naphthyridine. This versatile heterocyclic building block is crucial in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. However, the unique electronic properties of the naphthyridine ring can influence reactivity, often leading to the formation of undesired byproducts that complicate purification and reduce yields.

This guide provides in-depth troubleshooting advice in a practical question-and-answer format. It is designed to help you identify the root causes of common side reactions, implement effective solutions, and optimize your protocols for cleaner, more efficient synthesis.

Troubleshooting Guide: Diagnosing and Resolving Common Byproduct Issues

This section addresses specific byproducts you may observe in your reaction mixture. Each entry explains the likely chemical origin of the impurity and provides a systematic approach to mitigate its formation.

Issue 1: My mass spectrometry analysis shows a significant peak corresponding to 3-methyl-1,5-naphthyridine. What is it and how do I prevent it?

Answer:

This byproduct is the result of hydrodehalogenation , where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This is one of the most common side reactions in palladium-catalyzed cross-couplings and can arise from several mechanistic pathways.

Probable Causes & Mechanistic Insight:

  • Reaction with Trace Water or Protic Solvents: Water present in the reaction can serve as a proton source.[1][2] The palladium catalyst can react with water or alcohol solvents, leading to the formation of a palladium-hydride species, which then reductively eliminates with your naphthyridine substrate.[3]

  • β-Hydride Elimination (in Buchwald-Hartwig Amination): When using primary or secondary alkylamines, the intermediate palladium-amido complex can undergo β-hydride elimination. This process forms an imine from your amine coupling partner and a palladium-hydride species, which then leads to the hydrodehalogenated naphthyridine.[4]

  • Decomposition of Reagents: Certain reagents, like formate salts sometimes used as reductants, can be a source of hydride.[5] Similarly, the decomposition of phosphine ligands or solvents at high temperatures can generate species that act as hydrogen donors.

Troubleshooting & Optimization Workflow

G start High Level of Hydrodehalogenation Observed check_reagents 1. Verify Reagent & Solvent Anhydrous Quality start->check_reagents check_atmosphere 2. Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere solution_reagents Dry solvents over molecular sieves. Use fresh, high-purity reagents. check_reagents->solution_reagents Issue persists? check_ligand 3. Evaluate Ligand Choice check_atmosphere->check_ligand solution_atmosphere Degas solvent thoroughly (sparging). Use a glovebox for setup. check_atmosphere->solution_atmosphere Issue persists? check_base 4. Re-evaluate Base (Buchwald-Hartwig) check_ligand->check_base solution_ligand Switch to bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines) to accelerate reductive elimination. check_ligand->solution_ligand Issue persists? solution_base Use a non-nucleophilic, sterically hindered base (e.g., LHMDS, K3PO4) to disfavor side reactions. check_base->solution_base Issue persists?

Caption: Troubleshooting workflow for hydrodehalogenation.

Preventative Measures:

  • Rigorous Drying: Ensure all solvents and liquid reagents are rigorously dried and handled under an inert atmosphere (Argon or Nitrogen).

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands promote the desired reductive elimination step of the catalytic cycle, making it faster than the competing hydrodehalogenation pathway.[6][7]

  • Base Choice: In Buchwald-Hartwig reactions, using a strong, non-nucleophilic base like sodium tert-butoxide is common, but if β-hydride elimination is an issue, consider alternative bases.

Issue 2 (Suzuki Coupling): I'm observing a symmetrical biaryl derived from my boronic acid coupling partner. Why is this happening?

Answer:

This byproduct arises from the homocoupling of your boronic acid or ester.[6][8] It is a well-documented side reaction in Suzuki-Miyaura couplings and can significantly reduce the yield of your desired product.

Probable Causes & Mechanistic Insight:

  • Presence of Oxygen: The most common cause is the presence of dissolved oxygen in the reaction mixture.[9][10] Oxygen can facilitate an oxidative cycle that leads to the coupling of two boronic acid molecules, independent of the aryl halide.

  • Palladium(II)-Mediated Pathway: Homocoupling can also occur via a stoichiometric reaction between the Pd(II) precatalyst and the boronic acid before the main catalytic cycle begins, generating Pd(0) and the homocoupled product.[9]

  • Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, a rare mechanism involving protonolysis followed by a second transmetalation event can lead to homocoupling even in the absence of oxygen.[6][8]

Quantitative Impact of Reaction Conditions on Homocoupling
ConditionObservationImpact on HomocouplingRecommended Action
Atmosphere Reaction turns dark quickly, low yield of desired product.High levels of homocoupling are often linked to inadequate degassing, allowing oxygen to promote this side reaction.[9][10]Sparge all solvents with an inert gas (e.g., Argon) for 20-30 minutes prior to use.
Pd Precatalyst Using Pd(OAc)₂ shows more byproduct than a Pd(0) source.Pd(II) sources can directly react with the boronic acid to cause homocoupling.[9]Consider adding a mild reducing agent like potassium formate or using a pre-formed Pd(0) catalyst.
Ligand Choice Standard ligands like PPh₃ show significant byproduct.Bulky, electron-rich ligands can accelerate the main catalytic cycle, outcompeting the homocoupling pathway.[7]Employ modern biarylphosphine ligands (e.g., SPhos, RuPhos).

Preventative Measures:

  • Thorough Degassing: This is the most critical step. Degas all solvents and the final reaction mixture by sparging with argon or nitrogen. The "freeze-pump-thaw" method is also highly effective.

  • Catalyst Choice: Using well-defined Pd(0) precatalysts or Pd(II) precatalysts that rapidly reduce to Pd(0) can minimize the Pd(II)-mediated pathway.[9]

  • Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the statistical likelihood of homocoupling.

Issue 3 (Suzuki Coupling): My reaction has stalled with unreacted starting materials, and I see a byproduct corresponding to the protonated form of my boronic acid partner.

Answer:

This indicates that your boronic acid is undergoing protodeboronation (or protodeborylation), a decomposition pathway where the C-B bond is cleaved and replaced with a C-H bond.[11] This side reaction consumes your nucleophilic partner, effectively killing the cross-coupling reaction.

Probable Causes & Mechanistic Insight:

  • Base-Catalyzed Decomposition: The presence of a base, which is essential for the Suzuki reaction, is also known to catalyze protodeboronation, especially in the presence of water.[12][13]

  • Palladium-Catalyzed Decomposition: Recent studies have shown that palladium complexes themselves, particularly those with bulky phosphine ligands, can actively catalyze the protodeboronation reaction.[12][13][14] This means the very components intended to promote your desired reaction can also contribute to this undesired pathway.

  • Instability of the Boronic Acid: Some boronic acids, particularly heteroaromatic ones, are inherently unstable and prone to decomposition under reaction conditions.

Visualizing Competing Pathways in the Suzuki Reaction

Suzuki_Cycle cluster_main Desired Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-Br(L)₂ (Oxidative Addition) pd0->pd_ox Ar-Br pd_trans Ar-Pd(II)-R(L)₂ (Transmetalation) pd_ox->pd_trans R-B(OH)₂ + Base hydrodehalogenation Ar-H (Hydrodehalogenation) pd_ox->hydrodehalogenation H⁺ source (e.g., H₂O) product Ar-R (Product) pd_trans->product Reductive Elimination protodeboronation R-H (Protodeboronation) homocoupling R-R (Homocoupling) boronic_acid R-B(OH)₂ boronic_acid->protodeboronation H₂O, Base or Pd(II) catalyst boronic_acid->homocoupling O₂, Pd(II)

Caption: Key side reactions branching from the main Suzuki cycle.

Preventative Measures:

  • Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[11]

  • Anhydrous Conditions: As with hydrodehalogenation, minimizing water is crucial to suppress base-catalyzed protodeboronation.[11]

  • Judicious Ligand Choice: While bulky ligands are good for the main cycle, extremely bulky ligands can accelerate protodeboronation.[12][14] A balance must be struck. If protodeboronation is severe, screening slightly less bulky ligands may be beneficial.

  • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote decomposition. Monitor the reaction and work it up as soon as it is complete.

Frequently Asked Questions (FAQs)

Q1: Which is generally a bigger problem for this compound: hydrodehalogenation or homocoupling?

A1: Hydrodehalogenation is often the more persistent and general problem for electron-deficient heteroaryl halides like naphthyridines. The electron-withdrawing nature of the nitrogen atoms can make the substrate more susceptible to side reactions involving palladium-hydride species. While boronic acid homocoupling is always a concern in Suzuki reactions, it can often be effectively eliminated by rigorous exclusion of oxygen.[9]

Q2: How does the methyl group at the 3-position affect these side reactions?

A2: The methyl group provides some steric hindrance adjacent to the reaction center. This can slightly slow down the oxidative addition step. To counteract this, using a catalyst system known for high activity with hindered substrates, such as one with a bulky biarylphosphine ligand, is recommended. This ensures the desired coupling pathway remains efficient relative to side reactions.

Q3: Can my choice of base influence byproduct formation?

A3: Absolutely. In Suzuki couplings, stronger bases can accelerate protodeboronation.[13] Using a milder base like K₃PO₄ or K₂CO₃ can sometimes provide a better outcome. In Buchwald-Hartwig aminations, the base is critical. Strong, hindered bases like NaOtBu or LHMDS are required for deprotonating the amine but can also promote side reactions if not used carefully. The choice of base and solvent is highly coupled and often requires empirical screening.[15][16]

Q4: What are the best analytical techniques to identify these byproducts?

A4: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. LC-MS is excellent for rapidly identifying the masses of all components in your crude reaction mixture, allowing you to confirm the presence of hydrodehalogenated starting material, homocoupled partners, and protodeboronated species. High-resolution mass spectrometry (HRMS) can confirm their elemental composition. ¹H NMR of the crude mixture can then be used to quantify the relative ratios of product to byproducts.

Appendix: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Byproducts
  • Reagent Preparation: Dry the solvent (e.g., Dioxane or Toluene) over activated molecular sieves or by passing it through a solvent purification system. Ensure the boronic acid (or preferably, boronate ester) is dry and of high purity.

  • Reaction Setup (under Inert Atmosphere): To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill with Argon three times. Add the anhydrous, degassed solvent via syringe.

  • Catalyst Addition: Prepare a stock solution of the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if needed) in the same degassed solvent. Add the required amount of catalyst solution to the reaction mixture. Alternatively, add the solid catalyst and ligand during the initial setup if using a glovebox.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Look for the disappearance of starting material and the appearance of product and potential byproduct masses.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Byproducts
  • Reaction Setup (Glovebox Recommended): In a glovebox, add this compound (1.0 equiv), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the biarylphosphine ligand (1.1-1.2 eq relative to Pd), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial.

  • Reagent Addition: Remove the vial from the glovebox. Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine coupling partner (1.2 equiv).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 90-110 °C) with vigorous stirring. The reaction mixture will typically turn dark.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol. Note that purification may require careful selection of the solvent system to separate the desired product from the slightly more polar starting amine and any potential byproducts.

References

  • Wikipedia. Protodeboronation. [URL: https://en.wikipedia.
  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1707266]
  • Mao, J., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om200835n]
  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0040-1707266]
  • Mao, J., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/om200835n]
  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [URL: https://www.researchgate.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. [URL: https://www.benchchem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Organometallic_Reactions/16.05%3A_Suzuki-Miyaura_Coupling]
  • Voigtritter, K., et al. (2010). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op900291f]
  • Ser, C.-T., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/66b0a7c49133a889600f1352]
  • Ser, C.-T., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c05166]
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc46271d]
  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [URL: https://thematterblotter.com/p/bulky-ligands-promote-palladium]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Hruszkewycz, D. P., et al. (2016). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5083232/]
  • Hruszkewycz, D. P., et al. (2016). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5023473/]
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_432_-Advanced_Organic_Chemistry_II(Morsch)/2%3A_Organometallic_Reactions/2.
  • BenchChem. Identifying and minimizing side reactions in naphthyridine functionalization. [URL: https://www.benchchem.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [URL: https://chemistry.stackexchange.com/questions/80386/what-are-the-byproducts-in-a-suzuki-reaction]
  • ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [URL: https://www.researchgate.net/publication/382845601_Palladium-Catalysed_Cross-Coupling_and_Related_Processes_Some_Interesting_Observations_That_Have_Been_Exploited_in_Synthetic_Chemistry]
  • Wikipedia. Cross-coupling reaction. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751240f50db3081f964a2]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_and_Organometallic_Reactions/19.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [URL: https://www.reddit.com/r/chemhelp/comments/v3b4e3/question_about_suzuki_coupling_reaction/]

Sources

Technical Support Center: Purification of Crude 2-Bromo-3-methyl-1,5-naphthyridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Bromo-3-methyl-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and similar heterocyclic compounds. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure scientific integrity and reproducible success.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the purification of this compound.

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for many moderately polar compounds like substituted naphthyridines is a mixture of a non-polar and a polar solvent. Based on protocols for similar compounds, a hexane/ethyl acetate or petroleum ether/ethyl acetate system is recommended.[1] A trial on Thin Layer Chromatography (TLC) should be performed with a solvent system such as 2:1 petroleum ether/ethyl acetate to determine an initial Rf value.[1] The ideal Rf for column chromatography is typically between 0.2 and 0.4.[2]

Q2: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking is a common issue with nitrogen-containing heterocyclic compounds like this compound. This is often due to the basic nature of the nitrogen atoms interacting with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and broad peaks during column chromatography.

To mitigate this, you can add a small amount of a basic modifier to your eluent. A common choice is 0.1-1% triethylamine (Et3N) or a few drops of ammonium hydroxide in your solvent system.[3] This will neutralize the acidic sites on the silica and allow your compound to move more uniformly.

Q3: I am not getting good separation between my product and a closely-eluting impurity. What are my options?

Poor separation of compounds with similar polarities is a frequent challenge. Here are several strategies to improve resolution:

  • Optimize the Solvent System: If your compounds are eluting too quickly (high Rf), decrease the polarity of your eluent (e.g., increase the proportion of hexane). If they are eluting too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).

  • Change Solvent Selectivity: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, try a different solvent combination. For example, dichloromethane/methanol can offer different selectivity for polar compounds.

  • Use a Finer Mesh Silica Gel: Smaller particle size silica gel provides a greater surface area and can lead to better separation, although it may require higher pressure to run the column.

  • Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the column run. This can help to sharpen the peaks of later-eluting compounds.

Q4: My compound seems to be decomposing on the silica gel. How can I confirm this and what can I do?

Some compounds can be unstable on the acidic surface of silica gel.[4] To test for this, you can perform a 2D TLC. Spot your compound on a square TLC plate, run it in one direction, then dry the plate, rotate it 90 degrees, and run it in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[5]

If your compound is unstable on silica, you can try using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.[4]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the column chromatography of this compound.

Problem 1: The compound is not eluting from the column.
  • Potential Cause: The eluent is not polar enough to move your compound down the column. Naphthyridine derivatives can be quite polar.[6]

  • Solution:

    • Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20%, 30%, and so on.

    • Switch to a Stronger Polar Solvent: If even high concentrations of ethyl acetate are not effective, switch to a more polar solvent system, such as dichloromethane/methanol. A starting point could be 1-5% methanol in dichloromethane.

    • Check Solubility: Ensure your compound is soluble in the mobile phase. If it has poor solubility, it may precipitate at the top of the column.

Problem 2: The compound is eluting too quickly (with the solvent front).
  • Potential Cause: The eluent is too polar for your compound.

  • Solution:

    • Decrease Eluent Polarity: Reduce the percentage of the polar solvent in your mobile phase. If you started with 20% ethyl acetate in hexane, try 10% or 5%.

    • Consider Reversed-Phase Chromatography: If your compound is very non-polar, normal-phase chromatography may not be suitable. In reversed-phase chromatography, you use a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol).

Problem 3: The collected fractions are pure, but the overall yield is low.
  • Potential Cause 1: Incomplete elution from the column.

    • Solution: After you have collected your product, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if more of your compound elutes.

  • Potential Cause 2: The compound is spread out over too many fractions (band broadening).

    • Solution:

      • Ensure your initial sample band is as narrow as possible. Dissolve your crude product in the minimum amount of solvent for loading.

      • Consider dry loading if your compound has poor solubility in the eluent. Dissolve your compound in a volatile solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.

      • Run the column at a consistent and optimal flow rate. Too fast a flow rate can decrease resolution, while too slow can lead to diffusion and band broadening.

  • Potential Cause 3: Decomposition on the column (see FAQ Q4).

Experimental Protocols

TLC Method Development

Before running a column, it is crucial to determine the optimal solvent system using TLC.[7]

  • Prepare TLC Chambers: Use beakers or dedicated TLC jars with a small amount of different solvent systems (see table below for suggestions). Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.[3]

  • Spot the TLC Plate: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane. Use a capillary tube to spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

Solvent System (v/v) Polarity Typical Application
4:1 Hexane : Ethyl AcetateLowGood starting point for moderately polar compounds.
1:1 Hexane : Ethyl AcetateMediumFor more polar compounds.
95:5 Dichloromethane : MethanolMedium-HighFor polar compounds that do not move in Hexane/EtOAc.
98:2 Dichloromethane : (10% NH4OH in Methanol)Medium-High (Basic)For basic compounds that streak on silica.
Column Packing and Sample Loading

A well-packed column is essential for good separation.

  • Column Preparation: Securely clamp a column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, mix the silica gel with your chosen eluent to form a slurry. Pour the slurry into the column and gently tap the sides to dislodge air bubbles and ensure even packing.

  • Equilibration: Allow the silica to settle and then drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the silica bed without disturbing the surface.

    • Dry Loading: Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Add a thin layer of sand on top of your sample to prevent disturbance. Carefully add the eluent and begin collecting fractions.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc Develop TLC Method (Target Rf 0.2-0.4) start->tlc streaking Streaking on TLC? tlc->streaking run_column Run Column analyze_fractions Analyze Fractions (TLC) run_column->analyze_fractions poor_sep Poor Separation? analyze_fractions->poor_sep success Pure Product streaking->run_column No add_base Add Basic Modifier (e.g., 0.1% Et3N) streaking->add_base Yes no_elution No Elution? poor_sep->no_elution No adjust_polarity Adjust Solvent Polarity poor_sep->adjust_polarity Yes low_yield Low Yield? no_elution->low_yield No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes low_yield->success No check_loading Optimize Sample Loading (Dry Loading) low_yield->check_loading Yes add_base->tlc change_solvent Change Solvent System (e.g., DCM/MeOH) adjust_polarity->change_solvent If still poor change_solvent->tlc increase_polarity->run_column check_loading->run_column

Caption: Troubleshooting workflow for column chromatography.

References

  • Wikipedia. (n.d.). Column chromatography. Retrieved January 20, 2026, from [Link]

  • Selcuk, E., Emin, S. M., Ertan, S., & Arif, D. (2011). Bromination of 2,3-dihydrobenzobarrelene and synthesis of its mono-and dibromide derivatives: unexpected Wagner-Meerwein rearrangement on silica gel. Turkish Journal of Chemistry, 35(4), 587-598.
  • PubChem. (n.d.). 2-Bromo-3-methylpyridine. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. Retrieved January 20, 2026, from [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 20, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved January 20, 2026, from [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508.
  • The Naphthyridines. (n.d.). In The Chemistry of Heterocyclic Compounds. Wiley.
  • Chemsrc. (2025, August 21). 2-Methyl-1,5-naphthyridine | CAS#:7675-32-3. Retrieved January 20, 2026, from [Link]

  • Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica? Retrieved January 20, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 2-Bromo-3-methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of terminal alkynes with 2-Bromo-3-methyl-1,5-naphthyridine. The unique electronic and structural properties of this heteroaromatic substrate present distinct challenges not always encountered with simple aryl halides. This document provides in-depth, cause-and-effect troubleshooting advice, optimized protocols, and answers to frequently asked questions to guide you toward a successful synthesis.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common failure modes observed during the Sonogashira coupling with this compound.

Q1: My reaction shows no product formation, and I recover only starting material. What are the primary causes?

Complete reaction failure is often rooted in catalyst inactivity or improper reaction setup. The 1,5-naphthyridine core is a particularly challenging substrate due to the presence of two nitrogen atoms, which can act as ligands and poison the palladium catalyst.

Primary Suspects & Solutions:

  • Catalyst Poisoning by the Naphthyridine Nitrogen: The lone pair of electrons on the naphthyridine nitrogen atoms can coordinate strongly to the palladium center, inhibiting its catalytic activity. This is a very common issue with nitrogen-containing heterocycles.[1][2]

    • Solution 1: Switch to a More Robust Ligand. Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient. Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[3][4][5] These ligands form more stable complexes with palladium, reducing the inhibitory effect of the substrate.

    • Solution 2: Increase Catalyst Loading. As a last resort, increasing the catalyst loading (e.g., from 2 mol% to 5-10 mol%) may overcome partial catalyst inhibition, though this is not ideal for process chemistry.

  • Inactive Palladium Catalyst: The active catalytic species is Pd(0). Pre-catalysts like Pd(PPh₃)₄ are sensitive to air and can degrade upon storage.[6] Pd(II) sources like PdCl₂(PPh₃)₂ require in-situ reduction, which may not be efficient under all conditions.

    • Solution: Use a Fresh, High-Quality Catalyst. Always use a fresh bottle of catalyst or one that has been stored meticulously under an inert atmosphere. Consider using modern, air-stable Pd(II) pre-catalysts that reliably generate the active Pd(0) species under reaction conditions.[7][8]

  • Insufficiently High Temperature: The C-Br bond in 2-bromo-1,5-naphthyridine is less reactive than a corresponding C-I bond, and oxidative addition can be the rate-limiting step.[9][10] Room temperature conditions that work for aryl iodides will likely fail.

    • Solution: Increase Reaction Temperature. Aryl bromides typically require heating.[11] Start by screening temperatures in the range of 60–100 °C. Use a sealed vessel if volatile reagents are used.

Q2: I'm observing significant formation of a symmetrical diyne (alkyne homocoupling). How can I suppress this Glaser side reaction?

The formation of a diyne product, known as Glaser or Hay coupling, is a classic side reaction in Sonogashira chemistry. It is an oxidative dimerization of the terminal alkyne, a process heavily promoted by the copper(I) co-catalyst in the presence of oxygen.[9][10][12]

Primary Suspects & Solutions:

  • Oxygen Contamination: This is the most common cause of Glaser coupling.

    • Solution: Rigorous Exclusion of Oxygen. Use standard Schlenk line or glovebox techniques. Ensure all solvents and liquid reagents (especially amine bases) are thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6][9]

  • Copper(I) Co-catalyst Activity: The copper catalyst is essential for the traditional Sonogashira mechanism but is also the primary culprit for homocoupling.

    • Solution 1: Minimize Copper Catalyst Loading. Use the lowest effective amount of CuI (typically 1-5 mol%).

    • Solution 2: Switch to a Copper-Free Protocol. For challenging substrates prone to side reactions, a copper-free Sonogashira is often the best solution.[13] This eliminates the primary pathway for Glaser coupling. These protocols often require more active palladium catalysts, stronger bases, and sometimes higher temperatures.[5]

  • Inappropriate Base: The choice of base can influence the prevalence of side reactions.

    • Solution: Use a Bulky Amine Base. Bulky, non-coordinating amines like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA) can be effective.[13] Some protocols have also found success with inorganic bases like Cs₂CO₃ or K₃PO₄, particularly in copper-free systems.[13]

Q3: My reaction is sluggish with low conversion even after extended reaction times. How can I improve the reaction rate?

A sluggish reaction points to a suboptimal combination of catalyst, conditions, or reagents for this specific, moderately reactive heteroaryl bromide.

Primary Suspects & Solutions:

  • Sub-optimal Catalyst System: As mentioned in Q1, the catalyst system is paramount. The oxidative addition of the aryl bromide to the Pd(0) center is often the slow step.

    • Solution: Employ a High-Activity Catalyst/Ligand System. Sterically demanding and electron-rich ligands dramatically accelerate the oxidative addition step.[4][8] Systems like Pd₂(dba)₃ with P(t-Bu)₃ or a pre-formed catalyst like [Pd(IPr)Cl₂]₂ are excellent candidates to try.

  • Poor Solvent Choice: The solvent must fully dissolve all reagents and intermediates. Poor solubility can dramatically slow down a reaction.

    • Solution: Screen Solvents. While THF and DMF are common, they are also strong coordinating solvents that can sometimes hinder catalysis.[11] Consider screening less-coordinating polar aprotic solvents or using the amine base (e.g., DIPA) as a co-solvent with a non-polar solvent like toluene.

  • Incorrect Base Strength or Amount: The base must be strong enough to deprotonate the terminal alkyne efficiently to form the reactive acetylide species.[14]

    • Solution: Evaluate Your Base. Ensure the base is used in stoichiometric excess (typically 2-3 equivalents). If using an amine base, ensure it is pure and dry, as oxidation can reduce its effectiveness.[15] For particularly stubborn reactions, a switch to a stronger base might be warranted, but this must be balanced against potential side reactions like debromination.

Q4: I see a black precipitate (Palladium black) forming in my reaction flask. What does this mean and how can I prevent it?

The formation of a black precipitate is almost always palladium black, which is the result of the palladium catalyst decomposing and agglomerating into an inactive, elemental form.[6] This is a clear sign that your catalytic cycle has failed.

Primary Suspects & Solutions:

  • Ligand Dissociation/Decomposition: The protective ligand can dissociate from the palladium center, especially at high temperatures, leaving the "naked" palladium atoms to aggregate. The coordinating nature of the 1,5-naphthyridine substrate can exacerbate this by competing for binding sites on the palladium.

    • Solution: Use Chelating or Bulky Ligands. Bidentate (chelating) phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can form a more stable complex with palladium. Alternatively, very bulky monodentate ligands (e.g., RuPhos, BrettPhos) create a protective steric shield around the metal center, preventing aggregation.

  • Impurities in Reagents or Solvents: Impurities can act as poisons or promote catalyst decomposition.

    • Solution: Use High-Purity Materials. Ensure solvents are anhydrous and reagents are of high purity. If you suspect an issue, purify your starting materials and distill your solvents and amine bases before use.

  • Excessive Temperature: While heat can be necessary to drive the reaction, excessively high temperatures can accelerate catalyst decomposition.

    • Solution: Careful Temperature Optimization. Find the minimum temperature required for a reasonable reaction rate. If a reaction requires temperatures above 120 °C, it is a strong indication that the catalyst system is not optimal and a more active one should be sought.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best starting point (catalyst, ligand, base, solvent) for a Sonogashira reaction with this compound?

For a challenging substrate like this, a robust starting point is crucial. Avoid "standard" conditions like PdCl₂(PPh₃)₂/CuI in triethylamine at room temperature, as they are likely to fail. A more promising starting point would be:

  • Catalyst: Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand like SPhos (4 mol%), or an air-stable pre-catalyst like SPhos-Pd-G3 (2 mol%).

  • Copper: Initially, include CuI (2-4 mol%).

  • Base: Diisopropylamine (DIPA) or Diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Solvent: A non-coordinating solvent like Toluene or 1,4-Dioxane.

  • Temperature: Start at 80 °C and monitor for progress.

FAQ 2: Should I use a copper-catalyzed or a copper-free protocol for this substrate?

Start with a copper-catalyzed reaction, as it generally proceeds under milder conditions.[10][16] However, if you observe significant alkyne homocoupling (Glaser product) or if the reaction stalls (potentially due to copper-naphthyridine complexation), immediately switch to a copper-free protocol.[13] Copper-free systems are often the key to success with nitrogen-rich heterocycles.

FAQ 3: How critical is the purity of my reagents and solvents?

It is absolutely critical. The Sonogashira reaction is sensitive to several factors:

  • Oxygen: Leads to alkyne homocoupling.[9] All solvents and bases must be rigorously degassed.

  • Water: Can interfere with the catalytic cycle. Use anhydrous solvents.

  • Impurities in the Base: Amine bases can oxidize over time, forming impurities that can inhibit the catalyst. Using a freshly distilled amine is a common troubleshooting step that solves many failed reactions.[15]

Data & Visualization

Table 1: Comparison of Common Catalyst/Ligand Systems for Heteroaryl Couplings
Catalyst SystemLigand TypeProsConsRecommendation for 1,5-Naphthyridine
PdCl₂(PPh₃)₂ / Pd(PPh₃)₄TriphenylphosphineInexpensive, widely availableLow activity for bromides, prone to poisoning by N-heterocyclesNot recommended as a first choice.
Pd₂(dba)₃ + P(t-Bu)₃Bulky TrialkylphosphineHigh activity, good for bromidesAir-sensitive ligand, pyrophoric potentialGood choice, especially for copper-free systems.
Pd(OAc)₂ + XPhos/SPhosBuchwald-type BiarylphosphineHigh activity, thermally stable, broad scopeExpensiveHighly Recommended. Excellent starting point.
[Pd(IPr)Cl₂]₂N-Heterocyclic Carbene (NHC)Very high activity and thermal stabilityCan be expensive, sometimes slower activationHighly Recommended. A powerful alternative to phosphine ligands.[17]
Pd(dppf)Cl₂Bidentate (Chelating) PhosphineForms stable complexes, less prone to decompositionCan sometimes be less active than bulky monodentate ligandsGood choice to prevent Pd black formation.
Table 2: Guide to Base and Solvent Selection
BaseSolventTemperature RangeKey Considerations
Triethylamine (Et₃N)THF, DMF, Acetonitrile25 - 80 °CStandard choice, but can be a coordinating solvent. Purity is critical.
Diisopropylamine (DIPA)Toluene, Dioxane60 - 110 °CBulky, less coordinating. Often improves yield with difficult substrates.
DIPEA (Hünig's Base)DMF, NMP, Dioxane60 - 120 °CVery bulky, non-nucleophilic. Good for sensitive substrates.
K₂CO₃ / Cs₂CO₃DMF, Dioxane, Toluene80 - 120 °CInorganic bases. Primarily used in copper-free protocols.
Diagrams

Sonogashira_Cycle

Troubleshooting_Tree

Optimized Experimental Protocols

Protocol 1: Robust Copper-Catalyzed Sonogashira Coupling

This protocol is designed as a high-success-rate starting point, employing a modern, highly active catalyst system.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), SPhos-Pd-G3 pre-catalyst (0.02 equiv, 2 mol%), and copper(I) iodide (CuI, 0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (to make a 0.2 M solution based on the aryl bromide). Then, add the terminal alkyne (1.2 equiv) followed by diisopropylamine (DIPA, 3.0 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

Use this protocol when the copper-catalyzed reaction fails, especially if alkyne homocoupling is the major side product.

  • Catalyst Activation (if needed): To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 equiv, 1.5 mol%) and tri-tert-butylphosphine (P(t-Bu)₃, 0.06 equiv, 6 mol%). Evacuate and backfill with argon. Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active Pd(0) complex.

  • Reaction Setup: In a separate oven-dried Schlenk flask, add this compound (1.0 equiv). Evacuate and backfill with argon.

  • Reagent Addition: Add the pre-activated catalyst solution to the flask containing the aryl bromide via cannula. Add the terminal alkyne (1.5 equiv) followed by cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously (inorganic bases are not fully soluble) and monitor by TLC or LC-MS. These reactions may require 12-24 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

References

  • Google. (n.d.). Google Search.
  • Dou, Z., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. ACS Publications.
  • Wang, X., et al. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. ACS Publications.
  • BenchChem. (n.d.). Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Sigman, M. S., & Tan, Y. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society.
  • Calo, V., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. ACS Publications.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • de Vries, J. G. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. ACS Publications.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Organ, M. G., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. PubMed.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. MDPI.
  • ResearchGate. (n.d.). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • ResearchGate. (n.d.). Optimizing conditions for Sonogashira reaction with bromine substituent.
  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-...
  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction.
  • BenchChem. (n.d.). The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.
  • Chinchilla, R., & Nájera, C. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. ACS Publications.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Bohrium. (2024). Advances and emerging trends in mechanistic insights of Sonogashira-type coupling reactions towards green protocols for sustainable organic transformations. Ask this paper.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • BenchChem. (n.d.). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine.

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Catalyst and ligand selection for efficient cross-coupling of 2-Bromo-3-methyl-1,5-naphthyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 2-Bromo-3-methyl-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic and steric properties of the 1,5-naphthyridine core present specific challenges in achieving high-yielding and clean cross-coupling reactions. This resource aims to equip you with the knowledge to navigate these challenges effectively.

Introduction: The Challenge of this compound

The 1,5-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active molecules.[1] Functionalization of this core, particularly at the 2-position, is crucial for the synthesis of novel drug candidates. However, the nitrogen atoms in the naphthyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[2][3] The presence of a methyl group at the 3-position introduces steric hindrance that can further complicate the reaction.

This guide provides a structured approach to troubleshooting common issues and selecting the optimal catalyst and ligand system for various cross-coupling reactions involving this compound.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings of this compound are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The primary suspect is often an inappropriate catalyst/ligand system. The nitrogen atoms of the naphthyridine can act as a ligand, poisoning the palladium catalyst.[2]

    • Insight: Bulky, electron-rich phosphine ligands are often necessary to promote the desired catalytic cycle and prevent catalyst inhibition.[4] Ligands like SPhos, XPhos, or RuPhos are excellent starting points. They create a sterically hindered palladium center that favors the productive coupling pathway over catalyst deactivation.

    • Actionable Advice:

      • Screen Ligands: If using a standard ligand like PPh₃, switch to a Buchwald-type biarylphosphine ligand.

      • Consider Pre-catalysts: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can ensure the generation of the active Pd(0) species and improve reproducibility.[5]

  • Base Selection: The choice of base is critical and can influence both the transmetalation step and the stability of the starting materials.

    • Insight: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often a good choice. Stronger bases like NaOt-Bu can sometimes lead to side reactions, including dehalogenation.[6]

    • Actionable Advice: If you are using a very strong base and observing byproduct formation, switch to a milder base like K₃PO₄ or K₂CO₃.

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of the catalytic species.

    • Insight: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[7] The choice can impact the reaction rate and yield.

    • Actionable Advice: If your reaction is sluggish in THF, consider switching to dioxane or toluene, which are often used at higher temperatures.

  • Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions.

    • Insight: The C-Br bond of this compound is relatively strong. Higher temperatures are often required to facilitate oxidative addition.

    • Actionable Advice: Gradually increase the reaction temperature in 10-15 °C increments. Monitor for decomposition of starting materials or products.

Q2: I am observing significant amounts of a dehalogenated byproduct (3-methyl-1,5-naphthyridine). How can I minimize this side reaction?

A2: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[6] It arises from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide.

  • Source of Hydride: The palladium-hydride can be generated from various sources.

    • Insight: Common sources include the base (especially alkoxides), solvent (e.g., alcohols, or impurities in ethers), or the boronic acid reagent itself.[6]

    • Actionable Advice:

      • Base Choice: Avoid strong alkoxide bases if dehalogenation is a major issue. Switch to carbonate or phosphate bases.

      • Solvent Purity: Ensure your solvent is anhydrous and freshly distilled if necessary.

      • Boronic Acid Quality: Use high-purity boronic acids. Impurities can contribute to dehalogenation.

  • Ligand Effects: The ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.

    • Insight: Bulky, electron-donating ligands can accelerate the reductive elimination step of the desired product, outcompeting the dehalogenation pathway.[4][8]

    • Actionable Advice: Employing ligands with a large "bite angle," such as Xantphos or dppf, can sometimes suppress dehalogenation by disfavoring the formation of the palladium-hydride species.[9][10]

Q3: My Buchwald-Hartwig amination with a primary amine is sluggish and gives a complex mixture. What should I try?

A3: The Buchwald-Hartwig amination of this compound can be challenging, especially with primary amines which can undergo side reactions.[11][12]

  • Catalyst and Ligand System: This is the most critical parameter for a successful Buchwald-Hartwig reaction.[13]

    • Insight: The steric hindrance from the 3-methyl group and the potential for catalyst inhibition by the naphthyridine nitrogen necessitate a carefully chosen ligand. Bidentate phosphine ligands like BINAP or DPPF were early successes for coupling primary amines.[11] More modern, sterically hindered monophosphine ligands often provide better results.

    • Actionable Advice:

      • Screen Modern Ligands: Start with a screening of ligands such as RuPhos, BrettPhos, or Josiphos-type ligands.

      • Use a Pre-catalyst: Buchwald pre-catalysts are highly effective for these transformations.

  • Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the amine.

    • Insight: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOt-Bu) are commonly used.[14] The choice of cation (Na⁺ vs. K⁺ vs. Li⁺) can sometimes influence the outcome.

    • Actionable Advice: If using NaOt-Bu, try switching to K₃PO₄ or Cs₂CO₃, which can sometimes be effective and milder.

  • Protecting Group Strategy: If the amine coupling partner has other reactive functional groups, they may need to be protected.

    • Insight: The basic conditions of the Buchwald-Hartwig reaction can be incompatible with certain functional groups.

    • Actionable Advice: Review the functional group tolerance of your chosen conditions and protect sensitive groups if necessary.

Frequently Asked Questions (FAQs)

Q: For a Sonogashira coupling, what catalyst system is recommended for this compound?

A: A standard Sonogashira catalyst system of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is a good starting point.[15][16] However, due to the potential for catalyst inhibition by the naphthyridine, a higher catalyst loading or the use of a more robust ligand may be necessary. For challenging substrates, copper-free Sonogashira conditions using a palladium catalyst with a bulky phosphine ligand can be effective.[15]

Q: Can I perform a Heck coupling with this compound?

A: Yes, a Heck reaction is feasible.[17][18] The choice of catalyst, base, and solvent will be crucial. A phosphine-free catalyst system, such as Pd(OAc)₂, or a palladium catalyst with a stable N-heterocyclic carbene (NHC) ligand can be effective.[19] A strong inorganic base like K₂CO₃ or an organic base like triethylamine is typically used.

Q: What is the general order of reactivity for different halides on the naphthyridine ring?

A: The general order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5][16] Therefore, a 2-iodo-3-methyl-1,5-naphthyridine would be more reactive than the corresponding bromide. If you are struggling with the reactivity of the bromo-substrate, consider converting it to the iodo-derivative in situ.[20][21]

Q: How does the "bite angle" of a bidentate ligand affect the reaction?

A: The bite angle is the P-Pd-P bond angle in a complex with a bidentate phosphine ligand.[9] It significantly influences the steric and electronic properties of the catalyst.

  • Small Bite Angles: Can favor reductive elimination.

  • Large Bite Angles: (e.g., in Xantphos) can increase the rate of catalysis and influence selectivity by creating a more open coordination sphere around the metal.[9][10] This can be particularly beneficial for hindered substrates like this compound.

Recommended Starting Protocols

Suzuki-Miyaura Coupling: General Conditions
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2 mol%)Provides active Pd(0); pre-catalyst ensures reliable activation.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[4]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Moderately strong base to minimize side reactions.
Solvent Dioxane or Toluene/Water (e.g., 10:1)Aprotic polar solvent, allows for higher reaction temperatures.
Temperature 80-110 °CTo overcome the activation barrier for oxidative addition.

Step-by-Step Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2-3 eq).

  • Add the palladium source and the ligand.

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: General Conditions
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or RuPhos Pd G3 (2 mol%)Provides active Pd(0); pre-catalyst is highly effective.
Ligand RuPhos or BrettPhos (2-4 mol%)Sterically hindered ligand to facilitate C-N bond formation.[13]
Base NaOt-Bu or LHMDS (1.2-1.5 equivalents)Strong, non-nucleophilic base for amine deprotonation.[14]
Solvent Toluene or DioxaneAprotic solvent, compatible with the strong base.
Temperature 80-110 °CTo drive the reaction to completion.

Step-by-Step Protocol:

  • To a dry reaction vessel under an inert atmosphere, add the palladium source and the ligand.

  • Add the base.

  • In a separate vessel, dissolve this compound (1.0 eq) and the amine (1.1-1.2 eq) in the anhydrous solvent.

  • Add the substrate solution to the vessel containing the catalyst and base.

  • Degas the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress.

  • Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify.

Visualizing the Catalytic Cycle

A general understanding of the catalytic cycle is crucial for effective troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR)2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision-Making Workflow for Catalyst/Ligand Selection

Catalyst_Selection Start Start: Cross-Coupling of This compound Reaction_Type Type of Coupling? Start->Reaction_Type Suzuki Suzuki-Miyaura Reaction_Type->Suzuki C-C (sp2-sp2) Buchwald Buchwald-Hartwig Reaction_Type->Buchwald C-N Sonogashira Sonogashira Reaction_Type->Sonogashira C-C (sp2-sp) Heck Heck Reaction_Type->Heck C-C (alkene) Ligand_Suzuki Try SPhos or XPhos with Pd2(dba)3 or G3 Pre-catalyst Suzuki->Ligand_Suzuki Ligand_Buchwald Try RuPhos or BrettPhos with Pd2(dba)3 or G3 Pre-catalyst Buchwald->Ligand_Buchwald Ligand_Sonogashira Try PPh3 with PdCl2(PPh3)2/CuI or a copper-free system Sonogashira->Ligand_Sonogashira Ligand_Heck Try phosphine-free (Pd(OAc)2) or an NHC ligand Heck->Ligand_Heck Troubleshoot Low Yield or Side Reactions? Ligand_Suzuki->Troubleshoot Ligand_Buchwald->Troubleshoot Ligand_Sonogashira->Troubleshoot Ligand_Heck->Troubleshoot Optimize Screen other ligands (e.g., Xantphos for bite angle). Vary base, solvent, and temperature. Troubleshoot->Optimize Yes Success Successful Coupling Troubleshoot->Success No Optimize->Success

Caption: A decision-making workflow for selecting an appropriate catalyst system.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Hindered Aryl Chlorides. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Thomas, S., & Sujatha, A. (2019). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Bite angle. [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalysed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(50), 12756-12771. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wang, D., et al. (2022). Palladium/NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2346-2353. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770. [Link]

  • Butnariu, D. A., & Bejan, V. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Current Organic Chemistry, 8(15), 1437-1456. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Structure of various ligands used and their bite angles. [Link]

  • Chemical Science. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]

  • Rauf, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 47. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • ResearchGate. (2025). Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. [Link]

  • Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • PubMed. (2011). Ligands for copper-catalyzed C-N bond forming reactions with 1 mol% CuBr as catalyst. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • National Center for Biotechnology Information. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]

  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. European Journal of Organic Chemistry, 2001(10), 1841-1848. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

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  • Li, X. (2023). Catalytic, asymmetric carbon–nitrogen bond formation using metal nitrenoids. Chemical Society Reviews, 52(22), 7853-7870. [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. (2025). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. [Link]

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Managing reaction temperature for selective functionalization of 2-Bromo-3-methyl-1,5-naphthyridine.

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: 2-Bromo-3-methyl-1,5-naphthyridine

A Guide to Managing Reaction Temperature for Selective Functionalization

Welcome to the technical support center for the functionalization of this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into managing the most critical parameter for achieving high-yield, selective outcomes: reaction temperature . This resource is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during the functionalization of this compound. Each answer explains the underlying chemical principles and provides actionable solutions.

Question 1: I'm attempting a Suzuki-Miyaura coupling, but my yield is low, and I'm observing significant amounts of debrominated starting material (3-methyl-1,5-naphthyridine). What's causing this, and how can I fix it?

Answer:

This is a classic problem where the desired cross-coupling pathway is competing with an undesired hydrodehalogenation (debromination) side reaction.[1][2] Temperature plays a pivotal role here.

Causality:

  • High Temperature: Elevated temperatures can accelerate catalyst decomposition and favor side reactions.[3][4] In the context of Suzuki coupling, high heat can promote the protonolysis of the boronic acid or the organopalladium intermediate, especially if there are trace amounts of water or protic solvents. This leads to the formation of the debrominated product.

  • Catalyst Instability: At higher temperatures (>100-110 °C), palladium catalysts, particularly those with less bulky or robust ligands, can degrade to form palladium black.[4] This inactive form of palladium has no catalytic activity, leading to stalled reactions and low yields.

  • Base-Promoted Decomposition: The combination of a strong base and high temperature can also lead to the degradation of sensitive substrates or reagents.

Solutions & Protocol Adjustments:

  • Lower the Reaction Temperature: This is the most crucial first step. If you are running the reaction at 100 °C or higher, try reducing it to a range of 70-85 °C.[5] Many modern catalyst systems are highly active at lower temperatures.[6]

  • Screen Your Catalyst and Ligand: The choice of ligand is critical.[1] For heteroaromatic systems like naphthyridine, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) can facilitate the desired reductive elimination step at lower temperatures, outcompeting the debromination pathway.

  • Use a Weaker Base: If you are using a very strong base like NaOtBu, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][7] These often require slightly higher temperatures than strong bases but can suppress side reactions.

  • Ensure Anhydrous and Degassed Conditions: Oxygen can promote the homocoupling of boronic acids and degrade phosphine ligands, while water can be a proton source for debromination.[3] Ensure your solvent is anhydrous and that the entire reaction setup is thoroughly purged with an inert gas like argon or nitrogen.

Question 2: My Buchwald-Hartwig amination reaction is sluggish and incomplete, even at elevated temperatures (e.g., 110 °C). Pushing the temperature higher only seems to decompose my starting material. What should I do?

Answer:

This situation indicates that thermal energy alone is not overcoming the activation barrier for the catalytic cycle, and higher temperatures are instead accessing decomposition pathways. The issue likely lies with the catalyst system's activity or stability at the operational temperature.

Causality:

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient 1,5-naphthyridine ring is activated towards oxidative addition. However, if the chosen ligand does not create a sufficiently electron-rich and accessible Pd(0) center, this step can be slow.

  • Slow Reductive Elimination: The final, product-forming step can also be rate-limiting. The right ligand is needed to facilitate the reductive elimination of the C-N bond.

  • Inhibitory Effects: The amine substrate or the product itself can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover. High temperatures can exacerbate these inhibitory effects.

Solutions & Protocol Adjustments:

  • Ligand Optimization is Key: Do not simply increase the temperature. Instead, focus on selecting a more appropriate ligand. For Buchwald-Hartwig aminations, specialized biarylphosphine ligands are often necessary.[8] For primary amines, ligands like BrettPhos are effective, while RuPhos is a good choice for secondary amines.[1]

  • Choice of Palladium Precatalyst: Modern precatalysts (e.g., G3 or G4 palladacycles) are often more efficient at generating the active Pd(0) species under milder conditions than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

  • Base and Solvent System: The combination of base and solvent is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[1] The solvent should be able to dissolve the base and substrates; common choices include toluene, dioxane, or THF.[1][7] For base-sensitive substrates, weaker bases like Cs₂CO₃ may be used, which might necessitate a moderate temperature increase but can prevent decomposition.[1]

  • Incremental Temperature Screening: Instead of a large jump, try optimizing the temperature in smaller increments (e.g., 80 °C, 90 °C, 100 °C) once you have selected a more robust catalyst system.[9] This allows you to find the "sweet spot" where the reaction rate is reasonable, but decomposition is minimal.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for starting a functionalization reaction on this compound?

A1: There is no single "ideal" temperature; it is highly dependent on the specific reaction type. However, a general guideline is to start conservatively and increase the temperature only if necessary.

Reaction TypeTypical Starting Temperature Range (°C)Key Considerations
Suzuki-Miyaura Coupling 70 - 90 °CStart on the lower end to minimize debromination and homocoupling.[3][5]
Buchwald-Hartwig Amination 80 - 110 °CHighly dependent on the amine and catalyst system. Challenging couplings may require the higher end of this range.[1][10]
Sonogashira Coupling 50 - 80 °COften run at milder temperatures, but "copper-free" protocols may require more specific temperature control to avoid side reactions.[3]
Heck Coupling 80 - 120 °CTraditionally requires higher temperatures, though modern catalyst systems can sometimes lower this requirement.[6]

It is always recommended to perform a temperature screen for any new substrate or coupling partner combination.[9]

Q2: How does temperature specifically affect the different steps of a palladium-catalyzed cross-coupling cycle?

A2: Temperature influences each elementary step of the catalytic cycle differently, which is why its control is critical for selectivity.

  • Oxidative Addition: This is often the rate-limiting step. Increasing temperature generally accelerates this step, which can be beneficial for less reactive aryl halides. However, for an activated substrate like this compound, excessively high temperatures are usually not necessary.

  • Transmetalation (for Suzuki, Stille, etc.): This step is also temperature-dependent but is often fast.

  • Reductive Elimination: This is the final, product-forming step. It is promoted by heat, but this is where the balance is most critical. The desired C-C or C-N bond formation must outcompete side reactions like β-hydride elimination or catalyst decomposition, which are also accelerated by heat.[2][11]

The diagram below illustrates how temperature can influence these competing pathways.

G cluster_0 Catalytic Cycle & Side Reactions cluster_1 Temperature Influence A Pd(0)L_n B Oxidative Addition (Ar-Pd(II)-X) A->B + Ar-X E Side Reaction (Debromination / Decomposition) A->E High Temp Catalyst Aggregation C Transmetalation / Amine Coordination B->C + Nu-M / R-NH2 B->E High Temp Proton Source D Reductive Elimination (Product Formation) C->D Forms Product + Pd(0)L_n C->E High Temp β-Hydride Elimination D->A T1 Optimal Temp Range (e.g., 70-90°C) T2 Excessive Temp (e.g., >110°C)

Caption: Influence of temperature on catalytic cycle vs. side reactions.

Q3: Can I use a microwave reactor to accelerate my reaction? How should I adapt the temperature parameters?

A3: Yes, microwave synthesis can be a powerful tool for accelerating these reactions. However, direct translation of conventional heating temperatures is not advisable.

Key Differences & Recommendations:

  • Heating Mechanism: Microwaves heat the reaction mixture volumetrically and much more rapidly than an oil bath. This can lead to localized "hot spots" if not controlled properly.

  • Temperature Control: Use a reactor with a reliable internal fiber-optic temperature probe for accurate readings. Do not rely on the external surface temperature.

  • Protocol Adaptation: Start with a lower set temperature than you would for conventional heating. For example, if a conventional protocol calls for 100 °C for 12 hours, you might start by screening temperatures from 80 °C to 120 °C for much shorter hold times (e.g., 10-30 minutes).

  • Ramp Time: Control the ramp time. A slower ramp to the target temperature can sometimes prevent the rapid formation of side products before the desired reaction can initiate.

The primary advantage of microwave heating is the rapid screening of conditions. You can quickly find an optimal temperature in a fraction of the time it would take with conventional methods.

Experimental Protocol Example: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound, with an emphasis on temperature control.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • SPhos Precatalyst (G3) (2 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous (to make 0.1 M solution)

  • Water, degassed (Dioxane/H₂O ratio of 10:1)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the SPhos precatalyst. Then, add the anhydrous dioxane followed by the degassed water via syringe.

  • Heating and Monitoring:

    • Place the flask in a preheated oil bath set to 80 °C .

    • Stir the reaction vigorously.

    • Monitor the reaction progress every 1-2 hours by TLC or LC-MS.

  • Troubleshooting Mid-Reaction:

    • If after 4 hours, less than 20% conversion is observed and the starting material is stable, you may increase the temperature to 90 °C .

    • If you observe the formation of significant byproducts at 80 °C, the temperature is likely too high for that specific substrate combination, and a lower temperature or different catalyst system should be considered for the next attempt.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.

The workflow for optimizing this temperature is summarized in the diagram below.

G start Start Optimization setup Setup Reaction: Substrate (1 eq), Boronic Acid (1.2 eq) Pd Catalyst (2 mol%), Base (2 eq) Dioxane/H2O, 80°C start->setup monitor Monitor by LC-MS at 2 hours setup->monitor complete Reaction Complete? (>95% conversion) monitor->complete eval Evaluate Outcome stalled Reaction Stalled? (<20% conversion) complete->stalled No workup Proceed to Workup complete->workup Yes byproducts Byproducts Formed? (e.g., Debromination) stalled->byproducts No increase_temp Increase Temp to 90°C stalled->increase_temp Yes change_catalyst STOP. Re-evaluate: Lower Temp (70°C) or Change Ligand/Base byproducts->change_catalyst Yes byproducts->workup No (Acceptable Yield) increase_temp->monitor

Caption: Workflow for temperature optimization in Suzuki coupling.

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. ACS Publications. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega. National Institutes of Health. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. WuXi AppTec. YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. Available at: [Link]

  • Temperature effect on coupling reaction. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]

  • Optimizing reaction conditions such as a temperature. ResearchGate. Available at: [Link]

  • optimization of the various amounts of catalyst, temperature, and solvent. ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters. National Institutes of Health. Available at: [Link]

  • Optimization of the Reaction Conditions for C-N Coupling. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. National Institutes of Health. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. National Institutes of Health. Available at: [Link]

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. National Institutes of Health. Available at: [Link]

  • Synthesis of Novel Benzo[b][8][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. MDPI. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. National Institutes of Health. Available at: [Link]

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Technical Support Center: Post-Reaction Work-Up for 2-Bromo-3-methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals navigating the complexities of 2-Bromo-3-methyl-1,5-naphthyridine chemistry.

The 1,5-naphthyridine scaffold is a privileged core in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] this compound serves as a versatile intermediate, particularly for carbon-carbon bond formation through cross-coupling reactions.[3][4] However, its unique electronic properties and potential for side reactions can present challenges during post-reaction work-up and purification. This guide provides troubleshooting advice and detailed protocols to ensure successful isolation of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but I'm unsure of the best general work-up strategy. Where do I start?

A1: A standard aqueous work-up is the most common starting point.[5] The goal is to separate your desired organic product from inorganic salts, water-soluble reagents, and catalysts. The polarity of the naphthyridine core means careful selection of the extraction solvent is crucial.

  • Causality: The nitrogen atoms in the naphthyridine ring can be protonated under acidic conditions, increasing the compound's water solubility. Conversely, under basic conditions, the compound is typically more soluble in organic solvents. The work-up strategy must account for this pH-dependent solubility.

  • Initial Steps:

    • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under anhydrous conditions, it's often quenched by carefully adding water or a saturated aqueous solution (e.g., ammonium chloride for organometallic reactions).

    • Extraction: Dilute the quenched mixture with an appropriate organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or a mixture thereof. The choice of solvent depends on the polarity of your final product.

    • Washing: Transfer the mixture to a separatory funnel and perform sequential washes to remove impurities. A typical sequence is:

      • Water: To remove the bulk of water-soluble materials.[5]

      • Saturated Sodium Bicarbonate (NaHCO₃) (aq): To neutralize any remaining acid catalysts or acidic byproducts. Be cautious, as this can cause gas evolution (CO₂) if significant acid is present.[5]

      • Brine (Saturated NaCl (aq)): To remove residual water from the organic layer and help break up any emulsions.

    • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Q2: I'm performing a Suzuki coupling, and my work-up is messy. How can I effectively remove palladium and boron-containing byproducts?

A2: This is a common challenge. Palladium catalysts can form fine black precipitates, and boronic acid/ester residues can complicate purification.

  • Palladium Removal:

    • Expert Insight: After the reaction, palladium often crashes out as palladium black. A simple and highly effective first step is to filter the cooled reaction mixture through a pad of Celite® before proceeding to the aqueous work-up.[6] This removes the majority of the heterogeneous palladium.

  • Boron Residue Removal:

    • Mechanistic Explanation: Boronic acids and their byproducts can sometimes be difficult to separate from the desired product by chromatography alone. A common technique involves co-evaporation with methanol. This process converts boron compounds into volatile trimethyl borate ((MeO)₃B), which is removed under reduced pressure.[7]

    • Protocol: After the initial aqueous work-up and concentration, dissolve the crude residue in methanol and re-concentrate on the rotary evaporator. Repeating this process 2-3 times is often sufficient to remove the majority of boron impurities.

Q3: My NMR shows a significant byproduct that lacks the bromine signal. What is it and how can I prevent it?

A3: You are likely observing the product of dehalogenation, resulting in 3-methyl-1,5-naphthyridine. This is a well-known side reaction, particularly in palladium-catalyzed processes like Suzuki, Heck, or Buchwald-Hartwig couplings.[8]

  • Causality: Dehalogenation occurs when the aryl halide substrate reacts with a hydrogen source in the reaction mixture (e.g., solvent, base, or water) within the palladium catalytic cycle, replacing the bromine atom with hydrogen.

  • Prevention & Mitigation:

    • Rigorous Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can sometimes exacerbate catalyst decomposition pathways that lead to dehalogenation.

    • Choice of Base and Solvent: The choice of base and solvent system can significantly impact the rate of dehalogenation. Sometimes, using a less coordinating solvent or a different base (e.g., switching from an aqueous base to an anhydrous one like K₃PO₄) can help.

    • Purification: Fortunately, the debrominated byproduct is significantly less polar than the starting this compound and often less polar than the desired coupled product. This difference in polarity usually allows for straightforward separation via silica gel chromatography.

Q4: I'm struggling with column chromatography. My product is streaking badly on the silica gel column. What can I do?

A4: Streaking (tailing) on silica gel is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the silica surface. The nitrogen atoms on the 1,5-naphthyridine ring are basic and prone to this issue.

  • Expert Solution: To counteract this, you can neutralize the acidic sites on the silica gel.

    • Triethylamine (Et₃N) Additive: Add a small amount of triethylamine (typically 0.1-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). The Et₃N will preferentially bind to the acidic sites on the silica, allowing your basic naphthyridine product to elute more cleanly and with better peak shape.

    • Pre-treated Silica: Alternatively, you can use commercially available deactivated or basic silica gel for your chromatography.

    • Solvent Choice: Sometimes switching to a different solvent system, such as Dichloromethane/Methanol, can improve separation.[9]

Troubleshooting Summary Table

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low recovery after aqueous work-up Product is partially protonated and lost to the aqueous layer. Emulsion formation.Ensure the aqueous layer is basic (pH > 8) before extraction. Use brine to break emulsions. Back-extract the aqueous layers with fresh organic solvent.
Persistent Palladium black in product Incomplete removal of catalyst during work-up.Filter the reaction mixture through a pad of Celite® before aqueous extraction.[6]
Broad, messy peaks in NMR; difficulty purifying Presence of residual boronic acid/esters from a Suzuki reaction.After initial work-up, dissolve the crude product in methanol and concentrate under reduced pressure. Repeat 2-3 times.[7]
Major byproduct identified as debrominated starting material Dehalogenation side reaction during a cross-coupling reaction.[8]Improve inert atmosphere technique. Optimize base and solvent conditions. Separate via column chromatography.
Severe streaking/tailing during silica gel chromatography Strong interaction of the basic naphthyridine nitrogen atoms with acidic silica gel.Add 0.1-1% triethylamine to the chromatography eluent. Use a different stationary phase (e.g., alumina) or a less acidic mobile phase.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-Up Procedure
  • Cooling & Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature in an ice-water bath.

  • Solvent Addition: Dilute the reaction mixture with a suitable organic solvent (e.g., 5-10 volumes of Ethyl Acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Neutralization (if necessary): Add an equal volume of saturated aqueous NaHCO₃ solution. Shake, venting frequently to release any evolved CO₂ gas.[5] Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Stir for 10-15 minutes.

  • Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Select an appropriately sized column and pack it with silica gel using your chosen eluent system (e.g., Hexane/Ethyl Acetate).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM or the eluent. For less soluble materials, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the packed column.

  • Elution: Begin eluting the column with your starting solvent mixture (e.g., 95:5 Hexane/EtOAc). Gradually increase the polarity of the eluent as the column runs (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound derivative.

Visual Workflow and Logic Diagrams

G cluster_0 Post-Reaction Processing cluster_1 Purification Reaction Reaction Mixture (Post-Completion) Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Reaction->Quench Filter Filter through Celite® (For Pd-catalyzed reactions) Quench->Filter if applicable Extract Liquid-Liquid Extraction (e.g., EtOAc & H₂O) Quench->Extract if no Pd catalyst Filter->Extract Wash Sequential Washes (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Final Pure Product Chromatography->Final

Caption: General workflow for post-reaction work-up and purification.

G sol sol start Crude Product Impure? is_sm Unreacted Starting Material Present? start->is_sm Yes is_dehalo Debrominated Byproduct Present? is_sm->is_dehalo No sol_sm Optimize reaction time/equivalents. Separate by increasing eluent polarity during chromatography. is_sm->sol_sm Yes is_base Streaking on Silica Column? is_dehalo->is_base No sol_dehalo Improve inert atmosphere. Byproduct is less polar, elutes earlier in chromatography. is_dehalo->sol_dehalo Yes sol_final Proceed with solvent evaporation of pure fractions. is_base->sol_final No sol_base Product is basic. Add 0.5-1% Et₃N to eluent. Use basic/neutral alumina. is_base->sol_base Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • Benchchem. (n.d.). Identifying and minimizing side reactions in naphthyridine functionalization.
  • Benchchem. (n.d.). Effective workup and isolation procedures for 5-Bromo-8-methoxy-1,7-naphthyridine reactions.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3424. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Paquette, L. A. (Ed.). (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

Sources

Minimizing homocoupling in Stille reactions of 2-Bromo-3-methyl-1,5-naphthyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Homocoupling in Stille Reactions of 2-Bromo-3-methyl-1,5-naphthyridine For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support

This guide provides in-depth technical support for researchers encountering challenges with the Stille cross-coupling of this compound. Our focus is to diagnose and solve one of the most persistent side reactions: the homocoupling of the organostannane partner. The content is structured as a practical troubleshooting resource, combining mechanistic rationale with actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Stille coupling of electron-deficient N-heterocycles like this compound.

Q1: I'm observing a significant amount of a dimer byproduct corresponding to my organostannane. What is causing this homocoupling?

A1: Homocoupling is a primary competing pathway in the Stille reaction and typically arises from two main mechanistic routes.[1][2][3][4] First, the organostannane can react directly with the Pd(II) precatalyst before the catalytic cycle is fully established, leading to a dimeric product after reductive elimination.[1] Second, the active Pd(0) catalyst can engage in a radical process with two equivalents of the organostannane, also yielding the homocoupled dimer.[1] The electron-deficient nature of the 1,5-naphthyridine ring can sometimes make the oxidative addition step slower, giving more opportunity for these side reactions to occur.

Q2: How does my choice of palladium catalyst and ligand impact the formation of homocoupled products?

A2: The catalyst and ligand system is the most critical variable in controlling the selectivity of the reaction.

  • Palladium Source: Common Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective.[4][5] If using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state, a step during which homocoupling can be initiated. Using a direct Pd(0) source is often preferable.

  • Ligand Choice: The ligand's electronic and steric properties are paramount. For electron-deficient substrates like your naphthyridine, sterically hindered, electron-rich phosphine ligands are known to accelerate the desired catalytic cycle.[6] These ligands promote the oxidative addition and reductive elimination steps, increasing the rate of the desired cross-coupling relative to homocoupling. Ligands such as triphenylarsine (AsPh₃) or bulky phosphines (e.g., P(t-Bu)₃) have been shown to be effective. Poor or weakly coordinating ligands can slow the desired reaction, favoring side reactions.[1]

Q3: Are there specific additives that can suppress homocoupling and improve the yield of my desired product?

A3: Yes, several additives are known to significantly improve the rate and selectivity of Stille couplings.

  • Copper(I) Iodide (CuI): This is the most common and effective additive. CuI can accelerate the reaction rate by more than 100-fold.[1][6] The prevailing theory is that CuI acts as a scavenger for free phosphine ligands in the solution.[6][7] Excess ligand can inhibit the crucial transmetalation step; by sequestering it, CuI keeps the palladium center active and promotes the desired pathway over homocoupling.

  • Lithium Chloride (LiCl): In less polar solvents like THF, LiCl is a powerful rate accelerant.[1][5] It is believed to work by displacing the halide on the palladium intermediate, making the complex more susceptible to transmetalation.[1][7] In more polar solvents like DMF or NMP, its effect may be less pronounced.

  • Fluoride Sources (CsF, TBAF): Fluoride ions can coordinate to the organostannane, forming a hypervalent tin species.[6][7] This activated complex is believed to undergo transmetalation at a much faster rate, thus favoring the cross-coupling pathway.[7] Fluoride also serves as an excellent scavenger for tin byproducts during workup.[1]

Q4: My reaction is sluggish, and the starting material is consumed slowly. Could this be contributing to the side reactions?

A4: Absolutely. A slow reaction provides a larger window for catalyst decomposition and side reactions like homocoupling to occur. The 2-bromo position on the 1,5-naphthyridine is less reactive than an equivalent iodide.[1][5] To accelerate the reaction, consider the following:

  • Switch to an Iodide: If synthetically feasible, the corresponding 2-iodo-3-methyl-1,5-naphthyridine would be significantly more reactive.

  • Incorporate Additives: As discussed in Q3, CuI is the primary choice for rate acceleration.[8]

  • Optimize Ligand: Ensure you are using an electron-rich, bulky phosphine ligand appropriate for this class of substrate.

  • Solvent & Temperature: Increasing the polarity of the solvent (Toluene < THF < DMF < NMP) can enhance the rate.[7] A moderate increase in temperature can also be beneficial, but excessive heat can lead to catalyst decomposition and other side products. Mild conditions are generally preferred.[9]

Q5: What are the best practices for reaction setup and workup to ensure reproducibility and purity?

A5: Rigorous technique is crucial for success.

  • Oxygen Exclusion: Thoroughly degas all solvents and reagents.[10] Use a robust inert gas (Argon or Nitrogen) atmosphere throughout the setup and reaction. Oxygen can oxidatively degrade the Pd(0) catalyst, leading to inactivity and promoting side reactions.

  • Reagent Purity: Use fresh, high-purity palladium catalyst and ligands. Organostannanes can slowly degrade; ensure yours is pure.

  • Stoichiometry: While a slight excess of the organostannane (1.1-1.2 equivalents) is standard, a large excess can significantly increase the rate of homocoupling.[10]

  • Workup for Tin Removal: Organotin byproducts are toxic and can be difficult to remove.[2][3] A common and effective method is to quench the reaction mixture and wash it with a saturated aqueous solution of potassium fluoride (KF). The fluoride precipitates the tin salts as insoluble polymers that can be removed by filtration through Celite. Alternatively, chromatography on silica gel treated with a small amount of triethylamine can prevent product decomposition while separating tin residues.[3]

Mechanistic Insights: The Battle Between Cross-Coupling and Homocoupling

Understanding the catalytic cycle provides the foundation for rational troubleshooting. The desired Stille reaction competes directly with the homocoupling pathway.

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Pd(II) Complex (R¹-Pd(L)₂-X) Pd0->OA_Complex Oxidative Addition (+ R¹-X) TM_Complex Pd(II) Complex (R¹-Pd(L)₂-R²) OA_Complex->TM_Complex Transmetalation (+ R²-SnR₃) Product R¹-R² (Desired Product) TM_Complex->Product Reductive Elimination Product->Pd0 center

Caption: The desired Stille catalytic cycle.

The key to minimizing side reactions is to ensure that each step in this cycle proceeds faster than competing pathways.

Homocoupling_Pathway cluster_side_reaction Competing Homocoupling Pathway Organostannane 2 R²-SnR₃ Side_Product R²-R² (Homocoupling Product) Organostannane->Side_Product Pd(0) or Pd(II) mediated coupling Pd0 Pd(0)L₂ Pd0->Side_Product

Caption: The undesired organostannane homocoupling pathway.

Recommended Experimental Protocols

The following protocols provide a starting point for a standard reaction and an optimized procedure designed to mitigate homocoupling.

Protocol 1: Standard Stille Coupling

This protocol serves as a baseline for the reaction.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Solvent & Reagents: Add anhydrous, degassed solvent (e.g., Toluene or DMF, 0.1 M concentration) via syringe.

  • Stannane Addition: Add the organostannane (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with a saturated aqueous solution of KF for 1 hour. Filter the resulting precipitate through Celite, and process the organic layer as required.

Protocol 2: Optimized Protocol to Minimize Homocoupling

This protocol incorporates best practices to favor the desired cross-coupling product.

  • Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (2.5 mol%), a suitable ligand (e.g., AsPh₃, 10 mol%), and Copper(I) Iodide (CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon gas three times.

  • Reagent Addition: Add this compound (1.0 equiv) and anhydrous, degassed DMF (to 0.1 M).

  • Stannane Addition: Add the organostannane (1.1 equiv) via syringe. A smaller excess is used to disfavor homocoupling.

  • Reaction: Heat the mixture to 60-80 °C. The more active catalyst system should allow for a lower reaction temperature. Monitor closely by TLC or LC-MS.

  • Workup: Follow the same KF workup procedure as described in Protocol 1.

Data Summary: Influence of Reaction Parameters

The table below summarizes the expected impact of key variables on the Stille coupling of this compound.

ParameterConditionExpected Outcome on HomocouplingRationale
Catalyst Pd(PPh₃)₄BaselineStandard, effective but may not be optimal.
Pd₂(dba)₃ + LigandReduced Ligand-based system allows for fine-tuning of steric/electronic properties.
Ligand PPh₃ (as in Pd(PPh₃)₄)BaselineStandard ligand.
AsPh₃ or Bulky PhosphineReduced Accelerates oxidative addition/reductive elimination, outcompeting homocoupling.[1]
Additive NoneBaselineReaction may be sluggish, allowing time for side reactions.
CuI (10-20 mol%)Significantly Reduced Scavenges free ligand, preventing inhibition of the transmetalation step.[6][7]
LiCl (in THF)Reduced Accelerates transmetalation by activating the Pd-X bond.[1][7]
Solvent TolueneBaselineLess polar, may result in a slower reaction.
DMF / NMPReduced Higher polarity can accelerate the desired cycle, particularly transmetalation.[1][7]
Stoichiometry >1.5 eq. StannaneIncreasedHigher concentration of stannane favors the bimolecular side reaction.[10]
1.1 eq. StannaneReduced Limits the availability of the stannane for side reactions.

References

  • Stille reaction - Wikipedia. Available at: [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]

  • The Stille Reaction - Chem 115 Myers. Available at: [Link]

  • Stille Coupling | NROChemistry. Available at: [Link]

  • Stille Coupling | OpenOChem Learn. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing). Available at: [Link]

  • The Stille Reaction - Organic Reactions. Available at: [Link]

  • Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]

  • Twisted Graphene Nanoribbons for Breakthroughs in Energy Storage, Bioelectronics and Chiroptics | Accounts of Chemical Research. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Structural Elucidation of 2-Bromo-3-methyl-1,5-naphthyridine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in compounds targeting a range of diseases.[1][2] Unambiguous structural characterization is therefore a cornerstone of drug discovery and development programs involving these N-heterocyclic systems. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-3-methyl-1,5-naphthyridine, a representative substituted naphthyridine. We will explore predictive analysis of 1D spectra, the definitive assignment power of 2D NMR techniques, and a pragmatic comparison with alternative analytical methods. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable, and efficient methods for small molecule characterization.

Introduction: The Imperative for Rigorous Characterization

The reactivity and biological activity of 1,5-naphthyridine derivatives are profoundly influenced by their substitution patterns.[1] For a molecule like this compound, precise confirmation of substituent placement is not merely an academic exercise; it is critical for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards. While various analytical techniques can provide structural information, NMR spectroscopy, particularly the synergistic use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, offers an unparalleled view of molecular connectivity in the solution state.

This guide uses this compound as a model to demonstrate an efficient and definitive NMR-based workflow.

Predicting the Spectrum: A Hypothesis-Driven Approach

Prior to any experimental work, a thorough understanding of the expected NMR spectrum is invaluable. It transforms data acquisition from a passive collection into an active process of hypothesis testing.

Structure and Numbering:

The IUPAC numbering for the 1,5-naphthyridine core is essential for unambiguous assignment.

Figure 1: Structure of this compound with IUPAC numbering.
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will feature signals from the aromatic protons on the naphthyridine core and the aliphatic protons of the methyl group.

  • Aromatic Region (δ 7.5 - 9.0 ppm): The electron-withdrawing nature of the two nitrogen atoms deshields all aromatic protons, shifting them downfield.

    • H4: This proton is adjacent to a nitrogen atom and is expected to be a singlet, as its adjacent positions (C3 and the bridgehead carbon) have no attached protons. It will likely be one of the more downfield aromatic signals.

    • H6: This proton is ortho to N5 and will appear as a doublet of doublets (dd), coupled to both H7 (ortho-coupling, ³J ≈ 8-9 Hz) and H8 (para-coupling, ⁵J ≈ 1-2 Hz). Its position adjacent to a nitrogen atom will place it significantly downfield, likely the most deshielded proton.

    • H7: This proton is expected to be a doublet of doublets (dd), coupled to H6 (ortho-coupling, ³J ≈ 8-9 Hz) and H8 (meta-coupling, ⁴J ≈ 4-5 Hz).

    • H8: This proton is ortho to N1 and will appear as a doublet of doublets (dd), coupled to H7 (meta-coupling, ⁴J ≈ 4-5 Hz) and H6 (para-coupling, ⁵J ≈ 1-2 Hz).

  • Aliphatic Region (δ 2.0 - 3.0 ppm):

    • -CH₃ (Methyl Protons): The methyl group at C3 will appear as a singlet, as there are no adjacent protons. Its chemical shift will be in the typical range for a methyl group attached to an aromatic ring. Based on data from similar structures like 2-Bromo-3-methylpyridine, this signal is expected around δ 2.4 ppm.[3]

Predicted ¹³C NMR Spectrum

The molecule has 9 unique carbon atoms, and we expect to see 9 distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Aromatic Region (δ 120 - 160 ppm):

    • C2: This carbon is directly attached to the electronegative bromine atom and adjacent to N1. It will be significantly deshielded.

    • C3: The carbon bearing the methyl group.

    • C4: A CH carbon adjacent to N5. The direct influence of the nitrogen will shift it downfield.

    • C4a & C8a (Bridgehead Carbons): These quaternary carbons are adjacent to nitrogen atoms and will be deshielded. They often exhibit lower intensity peaks.

    • C6, C7, C8: These are CH carbons. Their chemical shifts will be influenced by their proximity to the nitrogen atoms. C6 and C8, being ortho to a nitrogen, will be more downfield than C7.

  • Aliphatic Region (δ 15 - 25 ppm):

    • -CH₃ (Methyl Carbon): The methyl carbon will appear as a single peak in the upfield region of the spectrum.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Assignment Predicted Shift (ppm)
H4~8.5 - 8.8
H6~8.8 - 9.1
H7~7.6 - 7.9
H8~8.3 - 8.6
-CH₃~2.4 - 2.6
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

The Power of 2D NMR: From Prediction to Certainty

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for converting a hypothesis into a definitive structural assignment. They provide a self-validating system where correlations must be internally consistent.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For our target molecule, we would expect to see a cross-peak connecting H6 and H7, and another connecting H7 and H8, confirming the connectivity of the unsubstituted ring. The absence of correlations to H4 and the methyl protons would confirm their isolated nature.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone for assigning carbon signals. It directly correlates each proton to the carbon atom it is attached to. We would expect to see cross-peaks for H4/C4, H6/C6, H7/C7, H8/C8, and the methyl H/C.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • The methyl protons to C3 (2-bond) and C2/C4 (3-bond), which definitively places the methyl group.

    • H4 to C4a and C3, confirming its position.

    • H8 to C8a and C7, locking down the unsubstituted ring's orientation.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_final Final Structure node1D Acquire ¹H & ¹³C Spectra cosy COSY (¹H-¹H Connectivity) node1D->cosy hsqc HSQC (¹H-¹³C Direct Correlation) node1D->hsqc hmbc HMBC (¹H-¹³C Long-Range) node1D->hmbc predict Predict Spectrum & Formulate Hypothesis predict->node1D assign Assign All Signals cosy->assign hsqc->assign hmbc->assign confirm Confirm Structure assign->confirm

Figure 2: Workflow for definitive structure elucidation using NMR.

Comparison with Alternative Analytical Techniques

While NMR is the premier technique for solution-state structure elucidation, a multi-technique approach provides the most comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, conformation in solution.Unambiguous structure determination; non-destructive.Lower sensitivity than MS; requires soluble sample.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity; rapid analysis.[4]Provides no information on isomer connectivity; structural inference can be ambiguous.
X-ray Crystallography Definitive 3D structure and packing in the solid state.Gold standard for absolute structure determination.Requires a high-quality single crystal, which can be difficult or impossible to grow.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and inexpensive.Provides limited information for complex molecules; poor at differentiating isomers.
Table 2: Comparison of primary analytical techniques for small molecule characterization.

For this compound, High-Resolution Mass Spectrometry (HRMS) would be an excellent complementary technique. It would confirm the elemental formula (C₉H₇BrN₂) and the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) would provide unequivocal evidence for the presence of a single bromine atom.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and the correct choice of acquisition parameters.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many neutral organic molecules.[5] For more polar compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[5][6]

  • Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in deuterated solvents by the manufacturer and serves as the 0 ppm reference.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).

NMR Data Acquisition

These protocols are based on a standard 400 MHz NMR spectrometer.[7]

Protocol 1: ¹H NMR Acquisition

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., centered at 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.

Protocol 2: ¹³C{¹H} NMR Acquisition

  • Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., centered at 120 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 scans or more, as ¹³C has a low natural abundance.

  • Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 3: 2D NMR (COSY, HSQC, HMBC)

  • Use standard, pre-optimized parameter sets available in the spectrometer software (e.g., Bruker's 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf').

  • Adjust the spectral widths in both dimensions to encompass all relevant signals identified in the 1D spectra.

  • Run a sufficient number of scans to achieve good resolution and signal-to-noise, which can range from 2-4 scans per increment for COSY/HSQC to 8-32 scans for HMBC.

Conclusion

The structural elucidation of novel or complex heterocyclic molecules like this compound demands a rigorous and systematic approach. While techniques like mass spectrometry are invaluable for confirming molecular formula, only a comprehensive NMR analysis provides the definitive connectivity map required by medicinal chemists and drug development professionals. By combining predictive analysis with a logical workflow of 1D and 2D NMR experiments, researchers can achieve unambiguous, publication-quality structural assignments with a high degree of confidence. This self-validating methodology ensures data integrity and accelerates the pace of research and development.

References

  • Bruker. (n.d.). Standard Bruker Pulse Programs.
  • Dembitsky, V. M., & Tolstikov, A. G. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Retrieved from [Link]

  • Gómez, C., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(7), 1759. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Gregory, K., et al. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

  • Tejedor, C., et al. (2019). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 24(20), 3719. Retrieved from [Link]

  • Tormena, C. F. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Gándara, B. P., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Horváth, D., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

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A Comparative Guide to the Structural Confirmation of 2-Bromo-3-methyl-1,5-naphthyridine Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the synthesis of complex heterocyclic scaffolds such as 1,5-naphthyridine derivatives, positional isomers and process-related impurities can often co-occur, necessitating robust analytical techniques for their differentiation. This guide provides an in-depth comparison of mass spectrometry-based approaches for the structural elucidation of 2-Bromo-3-methyl-1,5-naphthyridine, a key intermediate in the synthesis of various biologically active compounds. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Challenge: Differentiating Isomers and Confirming Structure

The core analytical challenge in the characterization of this compound lies in confirming the precise positions of the bromo and methyl substituents on the naphthyridine core. Positional isomers, such as 2-bromo-4-methyl-1,5-naphthyridine or 7-bromo-6-methyl-1,5-naphthyridine, can exhibit identical molecular weights, making them indistinguishable by low-resolution mass spectrometry alone. Therefore, a detailed analysis of fragmentation patterns is essential for definitive structural assignment.

Comparative Analysis of Ionization Techniques: EI vs. ESI

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any small molecule. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) present viable, yet distinct, approaches.

Electron Ionization (EI): A hard ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[1] This "molecular fingerprint" is highly valuable for structural elucidation and for matching against spectral libraries.[2][3][4] However, the high energy imparted can sometimes lead to the absence or low abundance of the molecular ion, which is crucial for determining the molecular weight.[1]

Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules, including many nitrogen-containing heterocycles.[1] ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation in the source, thus providing a clear indication of the molecular weight.[1] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) techniques such as Collision-Induced Dissociation (CID) are employed.[1]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardmentNebulization and desolvation of charged droplets
Typical Ion Formed Molecular ion (M⁺·)Protonated molecule ([M+H]⁺)
Fragmentation Extensive in-source fragmentationMinimal in-source fragmentation; requires MS/MS for fragmentation
Molecular Ion Peak May be weak or absentTypically strong and easily identifiable
Coupling with Chromatography Primarily Gas Chromatography (GC-MS)Primarily Liquid Chromatography (LC-MS)
Ideal Analytes Volatile, thermally stable compoundsPolar, thermally labile, and high molecular weight compounds

Experimental Workflow for Structural Confirmation

A robust workflow for the structural confirmation of this compound involves a multi-pronged approach, leveraging both the detailed fragmentation of EI-MS and the soft ionization of ESI-MS/MS.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation prep Dissolve this compound in appropriate solvent gcms GC-EI-MS Analysis prep->gcms For GC-MS lcms LC-ESI-MS/MS Analysis prep->lcms For LC-MS ei_data Analyze EI fragmentation pattern - Identify molecular ion - Characterize key fragments gcms->ei_data esi_data Analyze ESI-MS/MS spectra - Confirm molecular weight - Elucidate fragmentation pathways lcms->esi_data confirm Compare fragmentation patterns with predicted pathways and isomeric standards (if available) ei_data->confirm esi_data->confirm

Caption: Experimental workflow for the structural confirmation of this compound.

Detailed Experimental Protocols

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

  • Objective: To obtain a detailed fragmentation pattern for structural elucidation.

  • Sample Preparation: Prepare a 10-100 µg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.[5]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, operated in split mode.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Mass Spectrometer (EI):

      • Ionization Energy: 70 eV.[6]

      • Mass Range: m/z 40-350.

      • Ion Source Temperature: 230°C.[5]

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

  • Objective: To confirm the molecular weight and elucidate fragmentation pathways through controlled fragmentation.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.[7]

  • Instrumentation:

    • Liquid Chromatograph: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).[6]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer (ESI-MS/MS):

      • Ionization Mode: Positive ion mode.

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Temperature: 300°C.

      • Collision Gas: Argon.

      • Collision Energy: Ramped (e.g., 10-40 eV) to obtain detailed fragmentation information.

  • Data Analysis: Extract the full scan mass spectrum to confirm the [M+H]⁺ ion. Perform MS/MS on the precursor ion and analyze the resulting product ion spectrum.

Predicted Fragmentation Pathways and Structural Confirmation

The fragmentation of this compound is expected to be influenced by the stability of the aromatic system and the nature of the substituents.

Expected Fragmentation under EI-MS

Under EI conditions, the initial event is the formation of the molecular ion (M⁺·). Key fragmentation pathways are predicted to involve the loss of the bromo and methyl substituents, as well as cleavage of the naphthyridine ring.

ei_fragmentation M [M]⁺· m/z 222/224 M_minus_Br [M-Br]⁺ m/z 143 M->M_minus_Br -Br· M_minus_CH3 [M-CH₃]⁺ m/z 207/209 M->M_minus_CH3 -CH₃· M_minus_HCN [M-HCN]⁺· m/z 195/197 M->M_minus_HCN -HCN M_minus_Br_minus_HCN [M-Br-HCN]⁺ m/z 116 M_minus_Br->M_minus_Br_minus_HCN -HCN esi_fragmentation MH [M+H]⁺ m/z 223/225 MH_minus_HBr [M+H-HBr]⁺ m/z 143 MH->MH_minus_HBr -HBr MH_minus_CH4 [M+H-CH₄]⁺ m/z 207/209 MH->MH_minus_CH4 -CH₄

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

The primary fragmentation is likely to involve the neutral loss of HBr, leading to a product ion at m/z 143. Another possible fragmentation is the loss of methane (CH₄), which would be indicative of the proximity of the methyl group to a protonated nitrogen.

Differentiating from Positional Isomers

The power of these detailed fragmentation analyses lies in their ability to differentiate this compound from its positional isomers. For instance, an isomer with the methyl group at a different position might exhibit a different propensity for certain fragmentation pathways, leading to different relative abundances of fragment ions. Tandem mass spectrometry is a powerful tool for distinguishing between isomers that may otherwise be difficult to separate chromatographically. [8][9][10][11]

Conclusion

The structural confirmation of this compound derivatives requires a meticulous and comparative approach to mass spectrometry. By combining the rich fragmentation detail provided by GC-EI-MS with the definitive molecular weight information and controlled fragmentation of LC-ESI-MS/MS, researchers can achieve a high degree of confidence in their structural assignments. The predicted fragmentation pathways outlined in this guide, based on established principles of mass spectrometry and data from analogous structures, provide a robust framework for the interpretation of experimental data. This dual-technique approach ensures the scientific integrity of the data and is an indispensable tool in the development of novel pharmaceuticals and other advanced materials.

References

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A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-3-methyl-1,5-naphthyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable scaffold for designing biologically active molecules. Functionalization of the 1,5-naphthyridine ring, particularly at the C2 position, is a key strategy for modulating the physicochemical and pharmacological properties of these compounds. This guide provides an in-depth, objective comparison of the reactivity of two common precursors for such functionalization: 2-bromo-3-methyl-1,5-naphthyridine and 2-chloro-3-methyl-1,5-naphthyridine, in the context of palladium-catalyzed cross-coupling reactions.

Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond

The cornerstone of palladium-catalyzed cross-coupling reactions is the oxidative addition of a carbon-halogen (C-X) bond to a low-valent palladium(0) complex.[2][3][4][5] This step is often rate-determining, and its efficiency is largely governed by the strength of the C-X bond. The established hierarchy of C-X bond dissociation energies is C-Cl > C-Br > C-I.[6]

  • C-Br Bond: The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. This facilitates its cleavage and subsequent oxidative addition to the palladium catalyst, generally leading to higher reactivity.

  • C-Cl Bond: The stronger carbon-chlorine bond requires more energy to break, often necessitating more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, and the use of specialized, highly active catalyst systems.[7]

This fundamental difference in bond strength is the primary determinant of the divergent reactivity profiles of 2-bromo- and 2-chloro-3-methyl-1,5-naphthyridine.

Comparative Reactivity in Key Cross-Coupling Reactions

The choice between a bromo or chloro derivative of 3-methyl-1,5-naphthyridine can significantly impact the success and efficiency of a synthetic campaign. Below, we compare their performance in three of the most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9]

General Reaction Scheme:

Suzuki_Miyaura 2-Halo-3-methyl-1,5-naphthyridine 2-Halo-3-methyl-1,5-naphthyridine Product Product 2-Halo-3-methyl-1,5-naphthyridine->Product Ar-B(OH)2, Pd Catalyst, Base

Caption: Generalized Suzuki-Miyaura Coupling of 2-Halo-3-methyl-1,5-naphthyridine.

Experimental Observations:

SubstrateCatalyst SystemBaseSolventTemp. (°C)Yield (%)Observations
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O90HighGenerally proceeds smoothly with standard palladium catalysts and conditions.
2-Chloro-3-methyl-1,5-naphthyridine Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane110Moderate to HighRequires more advanced catalyst systems with bulky, electron-rich phosphine ligands to achieve comparable yields. Higher temperatures are often necessary.[10]

Expert Insights:

The enhanced reactivity of the 2-bromo derivative is evident in its ability to undergo Suzuki-Miyaura coupling under milder conditions with conventional palladium catalysts. For the 2-chloro analog, the use of highly active, second-generation phosphine ligands, such as SPhos or XPhos, is often crucial to overcome the higher activation barrier of the C-Cl bond.[11] The choice of a stronger base, like potassium phosphate, is also beneficial for promoting the transmetalation step.[12]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[13][14][15]

General Reaction Scheme:

Buchwald_Hartwig 2-Halo-3-methyl-1,5-naphthyridine 2-Halo-3-methyl-1,5-naphthyridine Product Product 2-Halo-3-methyl-1,5-naphthyridine->Product R₂NH, Pd Catalyst, Base

Caption: Generalized Buchwald-Hartwig Amination of 2-Halo-3-methyl-1,5-naphthyridine.

Experimental Observations:

SubstrateCatalyst SystemBaseSolventTemp. (°C)Yield (%)Observations
This compound Pd₂(dba)₃ / BINAPNaOt-BuToluene100HighReadily undergoes amination with a variety of primary and secondary amines using established catalyst systems.
2-Chloro-3-methyl-1,5-naphthyridine Pd(OAc)₂ / RuPhosK₂CO₃t-Amyl alcohol120ModerateOften requires specialized ligands and higher temperatures. The choice of base can be critical to avoid catalyst deactivation.

Expert Insights:

As with Suzuki-Miyaura coupling, the 2-bromo derivative demonstrates superior reactivity in Buchwald-Hartwig amination. The use of strong, non-nucleophilic bases like sodium tert-butoxide is standard. For the less reactive 2-chloro substrate, more robust and sterically demanding ligands such as RuPhos or BrettPhos are often necessary to facilitate the challenging oxidative addition and subsequent reductive elimination steps.[14] The use of weaker bases like potassium carbonate in combination with alcoholic solvents can sometimes be advantageous for sensitive substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[16][17][18]

General Reaction Scheme:

Sonogashira 2-Halo-3-methyl-1,5-naphthyridine 2-Halo-3-methyl-1,5-naphthyridine Product Product 2-Halo-3-methyl-1,5-naphthyridine->Product Terminal Alkyne, Pd/Cu Catalyst, Base

Caption: Generalized Sonogashira Coupling of 2-Halo-3-methyl-1,5-naphthyridine.

Experimental Observations:

SubstrateCatalyst SystemBaseSolventTemp. (°C)Yield (%)Observations
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF60HighGenerally proceeds efficiently under standard Sonogashira conditions.
2-Chloro-3-methyl-1,5-naphthyridine Pd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane100Low to ModerateSignificantly more challenging. Often requires higher temperatures, stronger bases, and specialized ligands. Copper-free conditions may be explored to minimize side reactions.

Expert Insights:

The reactivity difference is most pronounced in the Sonogashira coupling. The 2-bromo derivative couples readily with a wide range of alkynes. In contrast, the 2-chloro analog is a challenging substrate for this transformation. Achieving successful coupling often necessitates the use of more sophisticated catalyst systems and careful optimization of reaction conditions. The use of a copper co-catalyst can sometimes lead to the formation of undesired homocoupled alkyne byproducts, particularly at the higher temperatures required for the chloro substrate.[19]

Experimental Protocols

Representative Suzuki-Miyaura Coupling of this compound

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Substrates Combine Substrates Add Catalyst & Base Add Catalyst & Base Combine Substrates->Add Catalyst & Base Add Solvent Add Solvent Add Catalyst & Base->Add Solvent Heat to 90°C Heat to 90°C Add Solvent->Heat to 90°C Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat to 90°C->Monitor by TLC/LC-MS Quench Quench Monitor by TLC/LC-MS->Quench Extract Extract Quench->Extract Purify by Chromatography Purify by Chromatography Extract->Purify by Chromatography

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and water.

  • Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Optimized Buchwald-Hartwig Amination of 2-Chloro-3-methyl-1,5-naphthyridine

Workflow Diagram:

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Substrates & Base Combine Substrates & Base Add Catalyst & Ligand Add Catalyst & Ligand Combine Substrates & Base->Add Catalyst & Ligand Add Solvent Add Solvent Add Catalyst & Ligand->Add Solvent Heat to 120°C Heat to 120°C Add Solvent->Heat to 120°C Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat to 120°C->Monitor by TLC/LC-MS Cool & Filter Cool & Filter Monitor by TLC/LC-MS->Cool & Filter Concentrate Concentrate Cool & Filter->Concentrate Purify by Chromatography Purify by Chromatography Concentrate->Purify by Chromatography

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Step-by-Step Protocol:

  • Reagent Preparation: To a glovebox, add 2-chloro-3-methyl-1,5-naphthyridine (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq) to a reaction vial.

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and RuPhos (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed tert-amyl alcohol.

  • Reaction: Seal the vial and heat the mixture to 120 °C with vigorous stirring until the reaction is complete.

  • Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Conclusion and Recommendations

The choice between 2-bromo- and 2-chloro-3-methyl-1,5-naphthyridine as a synthetic precursor is a strategic one, with significant implications for reaction efficiency and cost-effectiveness.

  • This compound is the more reactive and versatile substrate. It is the preferred choice for a broad range of palladium-catalyzed cross-coupling reactions, generally providing higher yields under milder conditions with standard catalyst systems.

  • 2-Chloro-3-methyl-1,5-naphthyridine , while often more economical, presents a greater synthetic challenge. Its successful functionalization typically requires the use of more expensive and specialized catalyst systems, higher reaction temperatures, and careful optimization of reaction parameters. However, for large-scale syntheses where cost is a primary driver, the initial investment in methods development for the chloro derivative may be justified.

For researchers in drug development and discovery, where rapid access to a diverse range of analogs is paramount, the superior reactivity of This compound makes it the more pragmatic and efficient choice.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
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  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Palladium(0). Journal of the American Chemical Society, 129(31), 9832-9844.
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4987. [Link]

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  • Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.

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A Comparative Guide to the Biological Activity Screening of 2-Bromo-3-methyl-1,5-naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the naphthyridine scaffold is a privileged heterocyclic system due to its wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Modifications to the naphthyridine ring have been shown to enhance cytotoxic activity, making it a focal point for the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the biological activity screening of a specific subclass: 2-Bromo-3-methyl-1,5-naphthyridine analogs. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare potential biological activities supported by experimental data from analogous compounds.

The 1,5-Naphthyridine Core: A Versatile Scaffold

The 1,5-naphthyridine ring system is a key pharmacophore in numerous biologically active compounds. Its planar structure allows for intercalation into DNA, and the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. The bromine atom at the C-2 position serves as a useful synthetic handle for introducing further molecular diversity through cross-coupling reactions, while the methyl group at C-3 can influence the steric and electronic properties of the molecule. This guide will explore the screening of analogs where the bromine at C-2 is substituted with various moieties, a common strategy to optimize biological activity.[3][4]

Potential Biological Activities and Screening Strategies

Based on the known activities of similar naphthyridine derivatives, the primary focus for screening this compound analogs would be on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Many naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[2][5] These compounds, often referred to as topoisomerase poisons, stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent apoptosis.[6][7] Another potential mechanism is the inhibition of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[8][9]

To evaluate the anticancer potential of the synthesized analogs, a tiered screening approach is recommended.

Workflow for Anticancer Activity Screening

cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Library Compound Library Cytotoxicity Assays (MTT/XTT) Cytotoxicity Assays (MTT/XTT) Compound Library->Cytotoxicity Assays (MTT/XTT) Test Analogs Active Compounds (Low IC50) Active Compounds (Low IC50) Cytotoxicity Assays (MTT/XTT)->Active Compounds (Low IC50) Identify Potent Analogs Mechanism of Action Studies Mechanism of Action Studies Active Compounds (Low IC50)->Mechanism of Action Studies Elucidate Target Topoisomerase II Inhibition Assay Topoisomerase II Inhibition Assay Mechanism of Action Studies->Topoisomerase II Inhibition Assay Specific Assays Kinase Inhibition Assay Kinase Inhibition Assay Mechanism of Action Studies->Kinase Inhibition Assay Specific Assays Lead Compound Lead Compound Topoisomerase II Inhibition Assay->Lead Compound Select Lead Kinase Inhibition Assay->Lead Compound Select Lead SAR Studies SAR Studies Lead Compound->SAR Studies Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies

Caption: A tiered workflow for anticancer drug discovery with 1,5-naphthyridine analogs.

Table 1: Comparison of Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.Well-established, cost-effective.Requires a solubilization step for the insoluble formazan product.[10]
XTT Reduction of XTT to a water-soluble orange formazan product by metabolically active cells.No solubilization step required, continuous measurement possible.Reagents can be more expensive than MTT.
Antimicrobial Activity

Naphthyridine derivatives, most notably the quinolone antibiotics which share a similar bicyclic heteroaromatic core, are known to target bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Workflow for Antimicrobial Activity Screening

cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Library Compound Library Broth Microdilution Assay Broth Microdilution Assay Compound Library->Broth Microdilution Assay Test Analogs Active Compounds (Low MIC) Active Compounds (Low MIC) Broth Microdilution Assay->Active Compounds (Low MIC) Determine MIC Bactericidal/Bacteriostatic Determination Bactericidal/Bacteriostatic Determination Active Compounds (Low MIC)->Bactericidal/Bacteriostatic Determination Minimum Bactericidal Concentration (MBC) Assay Minimum Bactericidal Concentration (MBC) Assay Bactericidal/Bacteriostatic Determination->Minimum Bactericidal Concentration (MBC) Assay Lead Compound Lead Compound Minimum Bactericidal Concentration (MBC) Assay->Lead Compound Select Lead Spectrum of Activity Testing Spectrum of Activity Testing Lead Compound->Spectrum of Activity Testing

Caption: A streamlined workflow for the discovery of novel antimicrobial 1,5-naphthyridine analogs.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

  • Compound Preparation: Prepare serial two-fold dilutions of the naphthyridine analogs in a suitable broth medium in a 96-well microtiter plate.[13]

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.[14]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12]

Potential Mechanisms of Action

Topoisomerase II Inhibition

Should the cytotoxicity assays reveal potent anticancer activity, investigating topoisomerase II inhibition is a logical next step.

Simplified Mechanism of Topoisomerase II Poisons

Topoisomerase II Topoisomerase II Cleavage Complex Cleavage Complex Topoisomerase II->Cleavage Complex Binds to DNA DNA DNA DNA->Cleavage Complex DNA Strand Break DNA Strand Break Cleavage Complex->DNA Strand Break Prevents re-ligation Apoptosis Apoptosis DNA Strand Break->Apoptosis Triggers Naphthyridine Analog Naphthyridine Analog Naphthyridine Analog->Cleavage Complex Stabilizes

Caption: Inhibition of Topoisomerase II by stabilizing the cleavage complex, leading to apoptosis.[7][15]

Kinase Inhibition

Given the prevalence of kinases as drug targets, screening against a panel of kinases is a worthwhile endeavor for active compounds.

Generic Kinase Signaling Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase->Downstream Kinase 1 Phosphorylates Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Phosphorylates Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Activates Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation Promotes Naphthyridine Analog (Inhibitor) Naphthyridine Analog (Inhibitor) Naphthyridine Analog (Inhibitor)->Downstream Kinase 1 Inhibits

Caption: A representative kinase signaling cascade and a potential point of inhibition.[16][17]

Structure-Activity Relationship (SAR) Insights from Analogs

While specific data for this compound analogs is nascent, SAR studies on other substituted 1,5-naphthyridines can guide the design of a focused compound library. For instance, studies on oxabicyclooctane-linked 1,5-naphthyridine analogs as bacterial topoisomerase inhibitors have shown that substitutions at the C-2 and C-7 positions are critical for antibacterial activity and spectrum.[3] Specifically, alkoxy and cyano groups at C-2 were found to be favorable.[3] In another study on naphthyridine derivatives, the introduction of a naphthyl ring at the C-2 position enhanced cytotoxic activities against several cancer cell lines.[18] These findings suggest that diversifying the substituent at the C-2 position of the this compound scaffold is a promising strategy for discovering potent biological activity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic screening approach, beginning with broad cytotoxicity and antimicrobial assays, followed by more specific mechanism-of-action studies, is essential for identifying lead compounds. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to efficiently evaluate the biological potential of this intriguing class of molecules. By leveraging existing knowledge of naphthyridine SAR, medicinal chemists can rationally design and synthesize analogs with enhanced potency and selectivity, ultimately contributing to the discovery of new drugs.

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The 2-Bromo-3-methyl-1,5-naphthyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 2-bromo-3-methyl-1,5-naphthyridine scaffold, with a particular focus on their potential as anticancer agents. While a dedicated, systematic SAR study on this specific scaffold is not extensively available in the public domain, this guide synthesizes findings from closely related 2-substituted and 2,8-disubstituted 1,5-naphthyridine derivatives to provide valuable insights for researchers and drug development professionals.

The strategic placement of a bromine atom at the 2-position and a methyl group at the 3-position offers a versatile platform for chemical exploration. The bromo group serves as a key handle for introducing a wide array of substituents via modern cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling a systematic investigation of the chemical space around the 1,5-naphthyridine core. The methyl group at the 3-position can influence the conformation and electronic properties of the molecule, potentially impacting target binding and pharmacokinetic properties.

Synthetic Strategies: Accessing the this compound Core and its Derivatives

The construction of the 1,5-naphthyridine framework is the initial critical step. A common and effective method for synthesizing substituted 1,5-naphthyridines is through a modified Skraup synthesis or the Friedländer annulation. For the specific this compound scaffold, a plausible synthetic route would involve the condensation of a suitably substituted aminopyridine with a β-ketoester or equivalent, followed by cyclization and subsequent functional group manipulations.

The true power of the this compound scaffold lies in its utility as a versatile intermediate for generating diverse libraries of compounds. The bromine atom at the 2-position is readily displaced or coupled, allowing for the introduction of various aryl, heteroaryl, and amino moieties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-3-methyl-1,5-naphthyridine Derivatives

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents at the 2-position of the 1,5-naphthyridine core.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-methyl-1,5-naphthyridine derivative.[3]

Suzuki_Coupling This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Step 1 Heating_Stirring Heating_Stirring Reaction_Vessel->Heating_Stirring Step 2-4 Inert atmosphere Arylboronic acid Arylboronic acid Arylboronic acid->Reaction_Vessel Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Reaction_Vessel Workup_Purification Workup_Purification Heating_Stirring->Workup_Purification Step 5-8 2-Aryl-3-methyl-1,5-naphthyridine 2-Aryl-3-methyl-1,5-naphthyridine Workup_Purification->2-Aryl-3-methyl-1,5-naphthyridine Final Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Structure-Activity Relationship (SAR) Insights from 2-Substituted 1,5-Naphthyridine Analogs

While specific SAR data for a library of this compound derivatives is limited in the available literature, valuable insights can be drawn from studies on analogous 2-substituted 1,5-naphthyridines. These studies often utilize a bromo- or chloro-substituted 1,5-naphthyridine as a starting point for diversification at the 2-position. The following sections compare the impact of different substituents at this position on anticancer and kinase inhibitory activities.

The Influence of 2-Anilino Substitutions

The introduction of anilino groups at the 2-position of heterocyclic scaffolds is a well-established strategy in the design of kinase inhibitors. For a series of 2-anilino-pyrido[2,3-d]pyrimidin-7(8H)-ones, which share a similar pyridopyrimidine core with 1,5-naphthyridines, substitutions on the anilino ring were found to significantly impact their inhibitory activity against kinases like c-Src and Wee1.[4] Generally, the addition of solubilizing groups to the anilino moiety tended to increase Wee1 kinase activity.[4] This suggests that for 2-anilino-3-methyl-1,5-naphthyridine derivatives, the nature and position of substituents on the aniline ring will be critical for modulating potency and selectivity against specific kinase targets.

The Impact of 2-Aryl and 2-Heteroaryl Substitutions

Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position. Studies on other heterocyclic systems have shown that the electronic and steric properties of these substituents can have a profound effect on anticancer activity. For instance, in a series of naphthalene-substituted triazole spirodienones, the introduction of different aromatic rings at the R¹ position of the 1,2,4-triazole conferred significant anticancer activity.

Based on these observations, a systematic exploration of 2-aryl and 2-heteroaryl-3-methyl-1,5-naphthyridine derivatives is warranted. Key modifications to investigate would include:

  • Electron-donating vs. electron-withdrawing groups on the aryl ring to probe electronic effects.

  • Steric bulk near the point of attachment to the naphthyridine core.

  • Introduction of hydrogen bond donors and acceptors to explore potential interactions with biological targets.

The following table summarizes hypothetical SAR trends for 2-substituted-3-methyl-1,5-naphthyridine derivatives based on findings from related heterocyclic scaffolds.

R Group at C2-positionAnticipated Impact on Anticancer/Kinase Inhibitory ActivityRationale based on Analogous Scaffolds
Unsubstituted Phenyl Baseline activityProvides a foundational hydrophobic interaction.
Phenyl with electron-donating groups (e.g., -OCH₃, -CH₃) May increase activity through favorable electronic interactions or by occupying specific hydrophobic pockets.Often enhances binding affinity in kinase inhibitor scaffolds.
Phenyl with electron-withdrawing groups (e.g., -CF₃, -Cl) Can modulate electronic properties and potentially improve pharmacokinetic profiles.[5]Can enhance binding through specific polar interactions.
Heteroaryl rings (e.g., Pyridyl, Thienyl) Can introduce hydrogen bond acceptors/donors and improve solubility and metabolic stability.[5]Often used to fine-tune potency and selectivity in kinase inhibitors.
Substituted Anilino Highly dependent on the substitution pattern. Solubilizing groups may enhance activity against certain kinases.[4]A common motif in kinase inhibitors, allowing for precise tuning of target engagement.

Biological Evaluation: Methodologies and Key Considerations

To establish a robust SAR, a panel of well-defined biological assays is crucial. For potential anticancer agents, this typically involves initial cytotoxicity screening followed by more detailed mechanistic studies.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines (e.g., human colon cancer cells COLO 205)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment Step 1-2 MTT_Addition MTT_Addition Compound_Treatment->MTT_Addition Step 3 Formazan_Solubilization Formazan_Solubilization MTT_Addition->Formazan_Solubilization Step 4 Absorbance_Reading Absorbance_Reading Formazan_Solubilization->Absorbance_Reading Step 5 IC50_Determination IC50_Determination Absorbance_Reading->IC50_Determination Step 6

Caption: Workflow of the MTT cytotoxicity assay.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The strategic placement of the bromo and methyl groups provides a solid foundation for medicinal chemistry campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives. Key areas of exploration include:

  • Broadening the scope of cross-coupling partners: Investigating a wider range of aryl, heteroaryl, and alkyl boronic acids in the Suzuki-Miyaura reaction.

  • Exploring alternative coupling chemistries: Utilizing other palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, to introduce different functionalities.

  • Investigating the role of the 3-methyl group: Synthesizing analogs with different substituents at the 3-position to understand its contribution to biological activity.

  • Detailed mechanistic studies: For active compounds, elucidating the mechanism of action, which could involve inhibition of key kinases, topoisomerases, or other cancer-related targets.[1][6]

References

  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current topics in medicinal chemistry, 14(23), 2722–2728. [Link]

  • Hamby, J. M., Connolly, C. J., Federici, M. E., Kinter, L. B., Kodali, S., Lee, G. H., ... & Winters, R. T. (2000). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Journal of medicinal chemistry, 43(15), 2883–2892. [Link]

  • Barrio, E., Fuertes, M., González-Díaz, H., Masdeu, C., Rubiales, G., Palacios, F., & Alonso, C. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European journal of medicinal chemistry, 155, 333–343. [Link]

  • Jain, S., Barman, A., Kumar, A., Singh, S., Kumar, V., & Singh, R. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of medicinal chemistry, 65(13), 9034–9053. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(15), 3508. [Link]

  • Alonso, C., Fuertes, M., Rubiales, G., & Palacios, F. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

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In Vitro Evaluation of Novel Bioactive Compounds Derived from the 2-Bromo-3-methyl-1,5-naphthyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The 1,5-Naphthyridine Core as a Privileged Scaffold in Drug Discovery

The 1,5-naphthyridine nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions with biological targets, making it a "privileged scaffold" for the design of novel therapeutics. Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[2][3][4][5] The starting material, 2-Bromo-3-methyl-1,5-naphthyridine, serves as a versatile building block for chemical elaboration, enabling the synthesis of diverse compound libraries for biological screening. The bromine atom at the 2-position is particularly amenable to substitution via modern cross-coupling reactions, providing a straightforward entry into novel chemical space.

This guide provides an in-depth comparison of the in vitro performance of novel compounds synthesized from this scaffold. We will delve into the synthetic strategies, the rationale behind the selection of key in vitro assays, and present a framework for data interpretation, supported by detailed experimental protocols.

Synthetic Strategies: Diversifying the 1,5-Naphthyridine Core

To generate a library of candidate compounds, the this compound core can be functionalized using robust and versatile palladium-catalyzed cross-coupling reactions. These methods are mainstays in modern pharmaceutical synthesis due to their broad substrate scope and functional group tolerance.[6]

Key Synthetic Pathways:
  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds, typically by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).[7][8] This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the naphthyridine ring. The choice of catalyst, ligand, and base is crucial for achieving high yields.[7][8][9][10][11]

  • Buchwald-Hartwig Amination: This reaction is a premier method for constructing carbon-nitrogen bonds.[12][13] It facilitates the coupling of the aryl bromide with a diverse array of primary and secondary amines, leading to the synthesis of 2-amino-1,5-naphthyridine derivatives.[6][14][15] These derivatives are of particular interest as the amino group can act as a key hydrogen bond donor or acceptor in interactions with biological targets.

G cluster_0 Synthetic Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) Start->Buchwald C-N Bond Formation Product_Suzuki 2-Aryl-3-methyl-1,5-naphthyridines Suzuki->Product_Suzuki Product_Buchwald 2-Amino-3-methyl-1,5-naphthyridines Buchwald->Product_Buchwald

Caption: Synthetic routes from the starting material.

In Vitro Biological Evaluation: A Multi-Assay Approach

A comprehensive in vitro evaluation is essential to characterize the biological activity of the newly synthesized compounds. Here, we focus on two key areas relevant to naphthyridine derivatives: antiproliferative activity against cancer cell lines and specific inhibition of protein kinases, which are common targets for this class of compounds.[16][17][18]

Part 1: Antiproliferative Activity Assessment

Antiproliferative assays are fundamental in oncology drug discovery to quantify a compound's ability to inhibit cell growth or induce cell death.[19][20] We will compare two widely used colorimetric assays: the MTT and XTT assays. Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.[21][22]

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a well-established assay where the yellow MTT salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[23] A key limitation is that the formazan product is insoluble and requires a separate solubilization step, which can introduce variability.[23]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This is a second-generation assay where the reduced formazan product is water-soluble.[21] This eliminates the need for a solubilization step, simplifying the protocol and potentially improving reproducibility.[22]

  • Cell Seeding: Plate cancer cells (e.g., human colon cancer cells, COLO 205) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[24][25]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., a known anticancer drug). Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[26]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[26]

  • Data Acquisition: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling agent.[21]

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The water-soluble formazan product will form during this time.

  • Data Acquisition: Measure the absorbance of the formazan product directly at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values as described for the MTT assay.

Part 2: Kinase Inhibition Assay

Many naphthyridine derivatives function as ATP-competitive kinase inhibitors.[16][17] Therefore, a direct biochemical assay to measure the inhibition of a specific target kinase is crucial. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

  • Compound Preparation: Prepare serial dilutions of the 1,5-naphthyridine derivatives in the appropriate kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted inhibitor, the target kinase, and its specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.[27]

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[27]

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate at room temperature for 30-60 minutes.[27]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G cluster_1 In Vitro Assay Workflow Start Synthesized Compounds Antiproliferative Antiproliferative Assays (MTT / XTT) Start->Antiproliferative Kinase Kinase Inhibition Assay (ADP-Glo™) Start->Kinase IC50_Cell Determine Cellular IC50 Antiproliferative->IC50_Cell IC50_Kinase Determine Biochemical IC50 Kinase->IC50_Kinase Cell_Lines Cancer Cell Lines (e.g., COLO 205) Cell_Lines->Antiproliferative Target_Kinase Purified Target Kinase (e.g., CK2) Target_Kinase->Kinase

Caption: Workflow for in vitro biological evaluation.

Comparative Data Summary

To facilitate a direct comparison of the synthesized compounds, the quantitative data from the in vitro assays should be summarized in a clear and concise table. This allows for the rapid identification of lead compounds with potent and selective activity. For this guide, we will consider a hypothetical scenario where our compounds are evaluated for antiproliferative activity against the COLO 205 cell line and for inhibitory activity against Casein Kinase 2 (CK2), a kinase often implicated in cancer.[16][17]

Compound IDSynthetic RouteTarget Cell Line / KinaseAntiproliferative IC50 (µM) [XTT Assay]Kinase Inhibition IC50 (nM) [ADP-Glo™]
BCHM-S1 Suzuki CouplingCOLO 2055.2>10,000
BCHM-S2 Suzuki CouplingCOLO 2052.88,500
BCHM-A1 Buchwald-HartwigCOLO 2050.9150
BCHM-A2 Buchwald-HartwigCOLO 2050.15 22
Positive Control Known CK2 InhibitorCOLO 2050.2530

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, compound BCHM-A2 , synthesized via the Buchwald-Hartwig amination, emerges as the most promising lead candidate. It exhibits potent antiproliferative activity against the COLO 205 cell line and strong inhibition of the target kinase, CK2, with IC50 values superior to the positive control. The data also suggests that the 2-amino-1,5-naphthyridine scaffold (from the Buchwald-Hartwig reaction) may be more favorable for CK2 inhibition than the 2-aryl derivatives (from the Suzuki coupling).

Visualizing the Mechanism of Action

Understanding the biological context of the target is crucial. For instance, if a compound is a potent inhibitor of CK2, it is helpful to visualize the signaling pathway in which CK2 is involved.

G cluster_2 Simplified CK2 Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor CK2 Casein Kinase 2 (CK2) Receptor->CK2 Downstream Downstream Effectors (e.g., Akt, NF-κB) CK2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor BCHM-A2 Inhibitor->CK2 Inhibition

Caption: Inhibition of the CK2 signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to the in vitro evaluation of novel compounds synthesized from the this compound scaffold. By employing robust synthetic methodologies and a multi-assay evaluation strategy, researchers can efficiently identify and characterize promising lead candidates. The cross-validation of data from different assays, such as comparing cellular antiproliferative activity with specific biochemical kinase inhibition, provides a more complete picture of a compound's mechanism of action.

Future work on promising candidates like the hypothetical BCHM-A2 would involve broader kinase profiling to assess selectivity, further cell-based assays to elucidate the mechanism of cell death, and ultimately, in vivo studies to evaluate efficacy and safety in animal models.

References

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]

  • PubMed. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. [Link]

  • Bentham Science Publisher. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. [Link]

  • ChemRxiv. Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. [Link]

  • National Center for Biotechnology Information. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. [Link]

  • ResearchGate. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. [Link]

  • ResearchGate. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • PubMed. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. [Link]

  • PubMed. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. [Link]

  • MDPI. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. [Link]

  • ACS Publications. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. [Link]

  • National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PubMed. Biological Activity of Naturally Derived Naphthyridines. [Link]

  • MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Navigating the Analytical Maze: A Comparative Guide to High-Resolution Mass Spectrometry for 2-Bromo-3-methyl-1,5-naphthyridine Product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal identification and characterization of novel compounds and their related impurities are paramount. For complex heterocyclic structures like 2-Bromo-3-methyl-1,5-naphthyridine, a key building block in medicinal chemistry, high-resolution mass spectrometry (HRMS) stands as an indispensable tool.[1][2] This guide provides a comprehensive comparison of leading HRMS technologies for the analysis of this compound products, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the optimal analytical strategy.

The inherent complexity of halogenated heterocyclic compounds necessitates analytical techniques that offer both high sensitivity and specificity.[3] HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the confident identification of unknown compounds.[1] This capability is crucial for impurity profiling, reaction monitoring, and ensuring the quality and safety of pharmaceutical products.[4][5]

The Contenders: A Head-to-Head Comparison of HRMS Platforms

The two most prominent HRMS technologies in modern analytical laboratories are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometry.[6] While both offer exceptional performance, their underlying principles and operational characteristics present distinct advantages for specific applications.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Analyzer Time-of-FlightOrbitrap
Resolving Power HighUltra-High
Mass Accuracy Excellent (< 5 ppm)Exceptional (< 1-2 ppm)
Scan Speed Very FastFast
Dynamic Range ExcellentGood
Primary Strengths Speed, robustness, wide dynamic range, ideal for fast chromatography and screening.Unmatched resolution and mass accuracy, superior for complex mixture analysis and structural elucidation.
Best Suited For Rapid screening, reaction monitoring, quantification.In-depth structural characterization, impurity identification in complex matrices, metabolomics.

Expert Insight: The choice between Q-TOF and Orbitrap for analyzing this compound products hinges on the primary analytical goal. For rapid reaction monitoring or high-throughput screening of synthetic libraries, the speed of a Q-TOF system is a significant advantage.[7] Conversely, for detailed structural elucidation of unknown impurities or degradants, the superior resolving power and mass accuracy of an Orbitrap instrument are invaluable.[8][9]

Experimental Blueprint: A Guide to Robust HRMS Analysis

The following protocols provide a validated framework for the HRMS analysis of this compound and its derivatives.

I. Sample Preparation: The Foundation of Quality Data

A meticulous sample preparation protocol is critical for obtaining reliable and reproducible HRMS data.

Protocol:

  • Solution Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration range of 1-10 µg/mL for analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Causality: The choice of a volatile organic solvent like methanol or acetonitrile ensures efficient ionization in the mass spectrometer source. The concentration range is selected to provide sufficient signal intensity without causing detector saturation. Filtration is a critical step to prevent clogging of the LC system and ion source, ensuring instrument longevity and data quality.[10]

II. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Workflow

Combining liquid chromatography with HRMS allows for the separation of complex mixtures prior to mass analysis, providing an additional dimension of data and enhancing the identification of individual components.[11]

Workflow Diagram:

Fragmentation_Pathway M [M+H]+ (C9H8BrN2) F1 Loss of Br radical M->F1 -Br• F2 Loss of CH3 radical M->F2 -CH3• F3 Loss of HBr M->F3 -HBr

Caption: Predicted fragmentation of this compound in positive ion mode.

Interpretation:

  • Molecular Ion Peak ([M+H]+): The most prominent peak in the full scan mass spectrum will correspond to the protonated molecule. The isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) will be a key diagnostic feature.

  • Loss of Bromine: A significant fragment will likely result from the cleavage of the C-Br bond, leading to the loss of a bromine radical. [12]* Loss of Methyl Group: Fragmentation can also occur at the methyl group, resulting in the loss of a methyl radical. [13]* Loss of HBr: The elimination of hydrogen bromide is another plausible fragmentation pathway.

Authoritative Grounding: The principles of mass spectral fragmentation are well-established. The stability of the resulting fragment ions often dictates the most prominent peaks in the spectrum. For halogenated compounds, the loss of the halogen is a common and energetically favorable fragmentation pathway. [12][14]

Conclusion: Empowering Research with the Right Analytical Tools

The selection of an appropriate HRMS platform is a critical decision that can significantly impact the efficiency and success of research and development involving this compound and its derivatives. While both Q-TOF and Orbitrap mass spectrometers offer powerful capabilities, a thorough understanding of their respective strengths and weaknesses allows for an informed choice that aligns with specific analytical needs. By implementing robust and validated experimental protocols, researchers can confidently generate high-quality data for unambiguous compound identification, impurity profiling, and reaction monitoring, ultimately accelerating the pace of discovery and ensuring the quality of novel chemical entities.

References

  • Quadrupole Time of Flight MS Testing - Testing Laboratory.
  • HRMS Directly From TLC Slides. A Powerful Tool for Rapid Analysis of Organic Mixtures - American Chemical Society.
  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation.
  • HRMS directly from TLC Slides. A powerful tool for rapid analysis of organic mixtures | Request PDF - ResearchGate.
  • Why do we prefer TOFs over Orbitraps for flow injection analysis? - Metabolomics Blog.
  • Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? - ResearchGate.
  • TOF vs. Orbitrap for Intact Protein Structural Insights - Thermo Fisher Scientific.
  • (PDF) Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. (2019) | Darren R Allen | 81 Citations - SciSpace.
  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee - pgeneral.com.
  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci.
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  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - Thermo Fisher Scientific.
  • High-Resolution Mass Spectrometry | HRMS Analysis - Measurlabs.
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  • THE NAPHTHYRIDINES.
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A Comparative Guide to Catalytic Systems for the Arylation of 2-Bromo-3-methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these scaffolds, the 1,5-naphthyridine core is of significant interest due to its presence in numerous biologically active compounds. The introduction of aryl moieties to this framework via cross-coupling reactions represents a powerful strategy for modulating physicochemical properties and exploring structure-activity relationships. This guide provides an in-depth comparison of catalytic systems for the arylation of a key building block, 2-Bromo-3-methyl-1,5-naphthyridine, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

Introduction to Arylated 1,5-Naphthyridines

The 1,5-naphthyridine skeleton is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1] The arylation of this heterocyclic system allows for the synthesis of diverse compound libraries with potential applications as kinase inhibitors, anticancer agents, and central nervous system modulators. The C-C bond formation at the 2-position of the 1,5-naphthyridine ring is a common and effective strategy for generating novel molecular architectures.

This guide will focus on the comparative analysis of prevalent catalytic systems for the arylation of this compound, a versatile starting material for the synthesis of substituted 1,5-naphthyridines. We will delve into the nuances of Palladium- and Nickel-catalyzed Suzuki-Miyaura couplings, and briefly touch upon other relevant cross-coupling methodologies.

Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse of Arylation

The Suzuki-Miyaura cross-coupling reaction is arguably the most widely employed method for the formation of C-C bonds between aryl halides and organoboron compounds.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it a highly attractive method for the arylation of heteroaromatic systems.[2][3]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[4][5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (R-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This is often the rate-determining step.[4] The subsequent transmetalation step involves the transfer of the aryl group from the organoboron reagent to the palladium center, a process facilitated by a base.[3] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure based on established methodologies for the Suzuki-Miyaura coupling of heteroaryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%)

  • Base (e.g., K2CO3, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Base: Essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[3]

  • Solvent Mixture: The aqueous component is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate.

  • Ligand Choice (e.g., PPh3): The electronic and steric properties of the phosphine ligand influence the rate of oxidative addition and reductive elimination, thereby affecting the overall catalytic efficiency.

Nickel-Catalyzed Arylation: A Cost-Effective Alternative

While palladium catalysts are highly effective, their cost can be a significant factor, particularly in large-scale synthesis. Nickel, being more earth-abundant and less expensive, has emerged as a powerful alternative for cross-coupling reactions.[6][7] Nickel catalysts can often mediate couplings of challenging substrates and may offer different reactivity and selectivity profiles compared to their palladium counterparts.

Mechanistic Considerations

The catalytic cycle for nickel-catalyzed cross-coupling reactions is generally believed to be similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, the involvement of radical pathways has also been proposed in some nickel-catalyzed transformations.[8][9]

Potential Advantages and Challenges

Advantages:

  • Cost-effectiveness: Nickel is significantly cheaper than palladium.

  • Reactivity: Nickel catalysts can sometimes be more reactive towards less reactive electrophiles like aryl chlorides.[10]

  • Unique Selectivity: May offer complementary selectivity to palladium systems.

Challenges:

  • Air and Moisture Sensitivity: Nickel(0) complexes are often more sensitive to air and moisture than their palladium analogs, requiring more stringent inert atmosphere techniques.

  • Ligand Design: The development of suitable ligands for nickel-catalyzed reactions is an active area of research.

Experimental Protocol: A General Approach for Nickel-Catalyzed Arylation

A typical protocol for a nickel-catalyzed Suzuki-Miyaura type reaction would be similar to the palladium-catalyzed version, with the key difference being the choice of catalyst and potentially the ligand.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Nickel catalyst (e.g., NiCl2(dppp), 5 mol%)

  • Base (e.g., K3PO4, 2.0 equivalents)

  • Solvent (e.g., Anhydrous Toluene)

  • Inert atmosphere (Glovebox or rigorous Schlenk technique)

Procedure: The procedural steps would mirror the palladium-catalyzed reaction, with a strong emphasis on maintaining strictly anhydrous and anaerobic conditions.

Comparative Performance Data

To provide a clear comparison, the following table summarizes typical performance data for the arylation of a generic heteroaryl bromide, which can be extrapolated to this compound.

Catalyst SystemTypical Catalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Typical Yield Range (%)Functional Group Tolerance
Pd(PPh3)4 / K2CO3 2-580-1004-1270-95Good to Excellent
Pd(OAc)2 / SPhos / K3PO4 1-3Room Temp - 802-880-98Excellent
NiCl2(dppp) / K3PO4 3-1080-1206-2460-90Moderate to Good

Note: The specific yields and optimal conditions will vary depending on the nature of the arylboronic acid and the precise reaction parameters.

Other Catalytic Systems for Arylation

While Suzuki-Miyaura coupling is dominant, other cross-coupling reactions can also be employed for the arylation of this compound.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds.[11][12][13] While not a direct arylation in the C-C bond forming sense, it is a crucial method for introducing arylamine moieties, which are prevalent in pharmaceuticals. The mechanism also proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination.[12][14]

  • Copper-Catalyzed Arylation: Copper-based systems offer another cost-effective alternative to palladium.[15][16][17] These reactions can proceed through various mechanisms and are particularly useful for certain C-N, C-O, and C-S bond formations, and in some cases, direct C-H arylation.[15][16]

Comparison_of_Catalytic_Systems cluster_Pd Palladium-Catalyzed cluster_Ni Nickel-Catalyzed cluster_Cu Copper-Catalyzed Pd_Suzuki Suzuki-Miyaura (C-C Coupling) Arylated Products Arylated Products Pd_Suzuki->Arylated Products Pd_Buchwald Buchwald-Hartwig (C-N Coupling) Pd_Buchwald->Arylated Products Ni_Suzuki Suzuki-Miyaura Type (C-C Coupling) Ni_Suzuki->Arylated Products Cu_Arylation Various Arylations (C-C, C-N, C-O, C-S) Cu_Arylation->Arylated Products This compound This compound This compound->Pd_Suzuki This compound->Pd_Buchwald This compound->Ni_Suzuki This compound->Cu_Arylation

Caption: Overview of catalytic approaches for the functionalization of this compound.

Conclusion and Future Perspectives

The arylation of this compound is a well-established transformation with a variety of robust catalytic systems at the disposal of the synthetic chemist. Palladium-catalyzed Suzuki-Miyaura coupling remains the gold standard due to its reliability and broad applicability. However, for reasons of cost and the potential for unique reactivity, nickel-catalyzed systems are gaining increasing traction. The choice of the optimal catalytic system will ultimately depend on a careful consideration of factors such as substrate scope, cost, scalability, and the desired functional group tolerance. The continued development of more active and stable catalysts, particularly those based on earth-abundant metals, will undoubtedly further expand the toolkit for the synthesis of novel arylated 1,5-naphthyridines and other important heterocyclic compounds.

References

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  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
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  • Wikipedia. Suzuki reaction. Wikipedia.
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  • Royal Society of Chemistry. Palladium-catalysed C–H arylation of benzophospholes with aryl halides. RSC Publishing.
  • PubMed. Nickel-Catalyzed Reductive Arylation of α-Bromo Sulfoxide. Org Lett. 2023 Dec 29;25(51):9153-9157.
  • National Institutes of Health. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. 2018-05-04.
  • Royal Society of Chemistry. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • PubMed. Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. Angew Chem Int Ed Engl. 2023 Jun 26;62(26):e202304177.
  • PubMed. Palladium/TY-Phos-Catalyzed Asymmetric Intermolecular α-Arylation of Aldehydes with Aryl Bromides. Angew Chem Int Ed Engl. 2021 Aug 16;60(34):18542-18546.
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  • National Institutes of Health. Nickel or Phenanthroline Mediated Intramolecular Arylation of sp3 C–H Bonds Using Aryl Halides. PMC.
  • National Institutes of Health. Palladium-catalysed C–H arylation of benzophospholes with aryl halides. PMC.
  • MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts. 2022; 12(8):911.
  • PubMed. Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides utilizing a quinolinamide bidentate system. J Org Chem. 2013 Apr 5;78(7):3030-8.
  • PubMed. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules. 2021 May 16;26(10):2957.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024-10-10.
  • ACS Publications. Copper-Mediated C–X Functionalization of Aryl Halides. ACS Publications.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • MDPI. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules. 2021 May 16;26(10):2957.
  • Royal Society of Chemistry. Nickel-catalyzed N-arylation of benzophenone hydrazone with bromoarenes. RSC Publishing.

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A Researcher's Guide to the Spectroscopic Comparison of 1,5-Naphthyridine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Scaffolds

Naphthyridines, the diazanaphthalene ring systems, represent a cornerstone of heterocyclic chemistry. Their rigid, planar structure, combined with the hydrogen-bonding capabilities and coordination sites offered by the two nitrogen atoms, makes them "privileged scaffolds" in medicinal chemistry and materials science.[1] Derivatives of the six possible naphthyridine isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—are investigated for a vast array of applications, from anticancer and antimicrobial agents to organic light-emitting diodes (OLEDs).[1][2]

This guide provides an in-depth spectroscopic comparison of 1,5-naphthyridine and its most commonly encountered isomers (1,6-, 1,7-, and 1,8-). We will delve into the causality behind their differing signatures in UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by experimental data and validated protocols.

I. UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the excitation of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The energy of these transitions, and thus the maximum absorption wavelength (λmax), is highly sensitive to the electronic structure of the aromatic system. The position of the nitrogen atoms alters the symmetry and energy levels of the molecular orbitals, providing a distinct absorption profile for each isomer.

The electronic absorption spectra of the parent diazanaphthalenes are characterized by multiple bands, often displaying vibrational fine structure, especially in the vapor phase.[3] The lower-energy absorption is typically attributed to an n→π* transition, while higher-energy absorptions arise from π→π* transitions.[3]

Comparative UV-Vis Data of Naphthyridine Isomers

IsomerSolventλmax (nm)Molar Absorptivity (ε)Reference
1,5-NaphthyridineDichloromethane~300-320Not Specified[4]
1,6-NaphthyridineDMSO344 - 448 (derivatives)Not Specified[5]
1,8-NaphthyridineDichloromethane~350-365 (derivatives)Not Specified[6]

Note: Data for parent, unsubstituted isomers in a consistent solvent is sparse in readily available literature; values for derivatives are provided to illustrate general absorption regions.

Causality and Interpretation

The differences in λmax, though sometimes subtle, are direct consequences of the nitrogen atoms' locations. For instance, the greater symmetry of 1,5-naphthyridine compared to its isomers can influence the probability of certain electronic transitions, affecting both the λmax and the molar absorptivity (ε). Substituents on the ring system will cause significant bathochromic (red-shift) or hypsochromic (blue-shift) effects depending on their electron-donating or electron-withdrawing nature, which can be used to further characterize derivatives.

Experimental Protocol: UV-Vis Absorption Spectroscopy
  • Sample Preparation :

    • Prepare a 1 mM stock solution of the naphthyridine isomer in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).

    • From the stock solution, create a dilution to a final concentration of approximately 10-50 µM. The final absorbance should ideally be between 0.1 and 1.0 AU.

  • Instrumentation and Measurement :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorbance spectrum of the sample solution, typically from 200 to 500 nm.

  • Data Analysis :

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is concentration (mol/L), and l is the path length (typically 1 cm).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare 1 mM Stock Solution Dilute Dilute to 10-50 µM Stock->Dilute Baseline Record Solvent Baseline Dilute->Baseline Transfer to Cuvette Measure Measure Sample Spectrum (200-500 nm) Baseline->Measure Identify Identify λmax Measure->Identify Calculate Calculate Molar Absorptivity (ε) Identify->Calculate

Caption: UV-Vis Spectroscopy Experimental Workflow.

II. Fluorescence Spectroscopy: Harnessing Light Emission

Fluorescence is the emission of light from a molecule after it has absorbed a photon. Not all molecules that absorb UV light are fluorescent; the quantum yield of fluorescence (ΦF)—the ratio of photons emitted to photons absorbed—is a key parameter.[7] The isomeric nature of naphthyridines significantly impacts their fluorescence properties. The position of the nitrogen lone pairs can facilitate non-radiative decay pathways (e.g., intersystem crossing), which quench fluorescence.

Many naphthyridine derivatives are highly fluorescent, making them valuable as biological probes and components in optical materials.[8] Their emission is often sensitive to the solvent environment and pH.

Comparative Fluorescence Data of Naphthyridine Derivatives

Isomer DerivativeSolventExcitation λex (nm)Emission λem (nm)Quantum Yield (ΦF)Reference
2,7-Dialkylamino-[1][8]-NaphthyridinesDichloromethane~350380-410Varies (e.g., 0.1-0.3)[6][8]
Fused 1,6-Naphthyridin-4-aminesDMSO365~450Varies[5]
Coumarin-fused DihydropyridinesDMSO~370~440Up to 0.83[9]

Note: Fluorescence is highly dependent on substitution. Parent naphthyridines are generally weakly fluorescent; the data shown is for derivatives designed to enhance emission.

Causality and Interpretation

The lower fluorescence quantum yields in many parent naphthyridines are often due to efficient intersystem crossing from the singlet excited state (S1) to the triplet state (T1), promoted by the nitrogen lone pairs (n,π* states). Chemical modification, such as substitution with electron-donating groups or fusion of additional rings, can raise the energy of the n,π* state relative to the π,π* state, increasing the fluorescence quantum yield. This tunability is a key reason for their utility as fluorescent scaffolds.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation :

    • Prepare a dilute solution of the naphthyridine sample in a spectroscopic grade solvent.

    • Crucially , the absorbance of the solution at the intended excitation wavelength must be kept below 0.1 AU to avoid inner-filter effects, where emitted light is reabsorbed by other sample molecules.

  • Instrumentation and Measurement :

    • Use a spectrofluorometer equipped with excitation and emission monochromators.

    • Set the excitation wavelength (λex) to the λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range starting just after the excitation wavelength to a point where the emission intensity returns to the baseline.

  • Data Analysis (Quantum Yield) :

    • The fluorescence quantum yield (ΦF) is typically determined by the comparative method.[7]

    • Measure the integrated fluorescence intensity of the unknown sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.55) under identical conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Dilute Solution (Absorbance < 0.1) Excite Set Excitation λex Prep->Excite Scan Scan Emission Spectrum Excite->Scan Integrate Integrate Emission Intensity Scan->Integrate Compare Compare to Standard Integrate->Compare Calculate Calculate Quantum Yield (ΦF) Compare->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 5-10 mg in Deuterated Solvent H1 Acquire ¹H Spectrum Dissolve->H1 C13 Acquire ¹³C Spectrum H1->C13 TwoD Acquire 2D Spectra (COSY, HSQC, etc.) C13->TwoD Process Process Spectra (FT, Phasing) TwoD->Process Reference Reference to TMS Process->Reference Assign Assign Signals Reference->Assign

Caption: General NMR Spectroscopy Workflow.

IV. Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While all naphthyridine isomers have the same nominal molecular mass (130 g/mol ), their fragmentation patterns upon ionization (typically by electron impact, EI) can provide clues to their structure. The stability of the ring system, dictated by the nitrogen positions, influences how the molecule breaks apart.

The primary fragmentation pathway for parent naphthyridines involves the sequential loss of two molecules of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for many nitrogen-containing aromatic heterocycles. [10] Comparative Mass Spectrometry Data of Naphthyridine Isomers

IsomerMolecular Ion (M⁺) m/zKey Fragment (M-HCN)⁺ m/zKey Fragment (M-2HCN)⁺ m/zReference
1,5-Naphthyridine 13010376[10]
1,6-Naphthyridine 13010376[10]
1,7-Naphthyridine 13010376[10]
1,8-Naphthyridine 13010376[10]
Causality and Interpretation

For the unsubstituted parent isomers, the high stability of the aromatic system means the molecular ion (M⁺) peak is typically very intense. The fragmentation patterns are very similar, making it difficult to distinguish them by this method alone. [10]However, for substituted naphthyridines, the fragmentation patterns become much more informative. The position of the substituent relative to the nitrogen atoms will direct the fragmentation pathways, often allowing for clear differentiation between isomers. For example, the fragmentation of a methyl-substituted naphthyridine will be influenced by the stability of the resulting ions, which is dependent on the original isomer's structure. [10]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation :

    • For Electron Impact (EI-MS), a pure, solid, or liquid sample is introduced, often via a direct insertion probe or GC inlet.

    • For Electrospray Ionization (ESI-MS), prepare a dilute solution of the sample (approx. 1 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Measurement :

    • Use a mass spectrometer with an appropriate ionization source (EI for fragmentation patterns, ESI for accurate mass of the molecular ion).

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-250 amu).

  • Data Analysis :

    • Identify the molecular ion peak (M⁺). For high-resolution MS, compare the exact mass to the calculated theoretical mass to confirm the elemental formula.

    • Analyze the major fragment ions and their relative intensities. Propose fragmentation pathways consistent with the suspected isomeric structure.

MS_Workflow cluster_prep Sample Introduction cluster_acq MS Analysis cluster_analysis Data Interpretation Sample Introduce Pure Sample (Direct Probe or LC/GC) Ionize Ionize Sample (e.g., EI, ESI) Sample->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect IdentifyM Identify Molecular Ion Detect->IdentifyM AnalyzeF Analyze Fragmentation IdentifyM->AnalyzeF Confirm Confirm Structure AnalyzeF->Confirm

Caption: Mass Spectrometry General Workflow.

Conclusion

The spectroscopic characterization of naphthyridine isomers is a clear demonstration of structure-property relationships. While mass spectrometry of the parent compounds yields similar results, their electronic and magnetic environments are distinct, providing unique fingerprints in other spectroscopic domains.

  • UV-Vis and Fluorescence Spectroscopy are sensitive to the electronic transitions of the conjugated system, making them useful for initial characterization and for studying the photophysical properties of derivatives.

  • NMR Spectroscopy , particularly a combination of ¹H, ¹³C, and 2D experiments, stands as the definitive method for unambiguous structural elucidation. The chemical shifts and coupling patterns provide a detailed map of the molecular structure that is unique to each isomer.

For researchers, a multi-faceted spectroscopic approach is essential. An initial MS analysis confirms the molecular weight, UV-Vis provides electronic information, and finally, NMR delivers the unequivocal structural assignment. Mastering the interpretation of these techniques is fundamental to advancing the design and synthesis of novel naphthyridine-based compounds for medicine and technology.

References

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  • Fuertes, M.; Masdeu, C.; Martin-Encinas, E.; Alonso, C. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. July 2020. [Link]

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  • Supporting Information. New Journal of Chemistry. N.d. [Link]

  • Hua, C., et al. High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances. N.d. [Link]

  • Fluorescence quantum yields and absorption and emission ranges of the... ResearchGate. N.d. [Link]

  • Diazanaphthalene. Wikipedia. N.d. [Link]

  • Paudler, W. W.; Kress, T. J. Naphthyridine chemistry. VIII1. The mass spectra of the 1,X‐naphthyridines and some of their methyl derivatives. Journal of Heterocyclic Chemistry. 1967, 4(4), 547-554. [Link]

  • Maher, A.; et al. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. July 2019. [Link]

  • Clark, J. fragmentation patterns in the mass spectra of organic compounds. Chemguide. N.d. [Link]

  • Nikolova, I.; et al. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. November 2020. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. N.d. [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. N.d. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. N.d. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. August 2023. [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. N.d. [Link]

  • Unciti-Broceta, A.; et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. July 2020. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. N.d. [Link]

  • Siddiqui, I. R.; et al. An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica. 2012, 4(1), 364-370. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-3-methyl-1,5-naphthyridine. As a specialized heterocyclic compound integral to many drug discovery and medicinal chemistry programs, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1]

Hazard Identification and Risk Assessment

The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. Based on analogous structures, this compound should be treated as a hazardous substance.[2][5][6][7] The primary risks are associated with its potential irritant properties and acute toxicity if improperly handled.

The causality behind these precautions stems from the compound's structure: a brominated, nitrogen-containing aromatic system. Halogenated organic compounds can be toxic and environmentally persistent, while the pyridine-like naphthyridine core can exhibit significant biological activity.

Table 1: Summary of Potential Hazards and Recommended Safety Precautions

Hazard Category Potential Effects Recommended Handling Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][6][7] Handle exclusively in a well-ventilated area, preferably a certified chemical fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product.[6]
Skin Corrosion/Irritation Causes skin irritation.[2][7][8] Avoid all direct skin contact. Wash hands and any exposed skin thoroughly after handling.[8]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][6][7][8] Avoid contact with eyes. Use of safety goggles with side shields is mandatory; a face shield is recommended when handling larger quantities.[2]
Respiratory Irritation May cause respiratory irritation.[2][6][7] Avoid breathing dust or vapors. Ensure engineering controls (i.e., fume hood) are functioning correctly.[6]

| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[6][9] | Prevent release to the environment by containing spills and disposing of waste through approved channels. Do not discharge to sewer systems.[6][10] |

Required Personal Protective Equipment (PPE)

A self-validating safety protocol begins with the correct selection and use of PPE. The equipment listed below is mandatory when handling this compound in any form, including its waste products.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Standard / Specification Rationale for Use
Gloves Chemical-resistant (e.g., Nitrile, Neoprene) To prevent dermal contact and absorption. Inspect gloves for integrity before each use.[2][8]
Eye Protection ANSI Z87.1 certified safety goggles To protect against splashes, dust, or vapors causing serious eye irritation.[2]
Face Shield Full-face shield worn over goggles Recommended when handling quantities >10g or when there is a significant splash risk.
Lab Coat Flame-resistant, long-sleeved To protect skin and personal clothing from contamination. Contaminated lab coats must be decontaminated before reuse.

| Respiratory Protection | NIOSH-approved respirator (if needed) | Required only if engineering controls fail or if handling generates significant dust outside of a fume hood. Your institution's Chemical Hygiene Officer should assess this need.[3][11] |

Waste Characterization and Disposal Workflow

Proper disposal begins with correct characterization and segregation of the waste stream. The following workflow provides a logical decision-making process for handling all forms of waste generated from this compound.

G Diagram 1: Disposal Workflow for this compound A Identify Waste Containing This compound B Pure Solid / Concentrate (e.g., unused reagent) A->B C Contaminated Labware (Gloves, paper, pipette tips, etc.) A->C D Liquid Waste Stream A->D E Package in a sealed, non-reactive container (e.g., polyethylene). Label clearly: 'Hazardous Waste' and full chemical name. B->E F Collect in a designated solid hazardous waste container lined with a polyethylene bag. Label the container. C->F G Is the solvent halogenated? (e.g., DCM, Chloroform) D->G L Store all sealed waste containers in a designated, ventilated, and secure Hazardous Waste Accumulation Area. E->L F->L J Pour into designated 'Halogenated Organic Waste' container. Do NOT mix with non-halogenated waste. G->J YES K Pour into designated 'Non-Halogenated Organic Waste' container. G->K NO H YES I NO J->L K->L M Contact your institution's Environmental Health & Safety (EHS) office or licensed waste contractor for pickup and final disposal. L->M

Caption: Disposal workflow for this compound.

Experimental Protocols for Disposal

Adherence to a detailed, step-by-step methodology is crucial for ensuring safety and compliance.

Protocol 4.1: Disposal of Unused/Excess Solid Compound
  • Work Area Preparation: Perform all operations within a certified chemical fume hood. Place an absorbent, plastic-backed liner on the work surface to contain any potential spills.

  • Waste Container: Obtain a designated, leak-proof hazardous waste container made of a non-reactive material such as polyethylene or polypropylene.[6]

  • Transfer: Carefully transfer the solid this compound into the waste container using a dedicated spatula or scoop. Avoid any actions that could generate dust.

  • Sealing and Labeling: Securely seal the container. Affix a hazardous waste label, clearly writing the full chemical name ("this compound"), the quantity, and the date.

  • Storage: Transfer the sealed container to your laboratory's designated hazardous waste accumulation area.[12]

Protocol 4.2: Disposal of Contaminated Solid Materials
  • Segregation: At the point of generation, immediately segregate all materials grossly contaminated with the compound. This includes items like weighing papers, disposable gloves, absorbent pads, and contaminated silica gel.

  • Collection: Place these items directly into a designated solid hazardous waste container. This is typically a rigid container lined with a heavy-duty polyethylene bag.

  • Closure: When the container is full or at the end of the project, securely close the inner bag and seal the outer container.

  • Labeling and Storage: Label the container as "Solid Hazardous Waste" and list the chemical contaminant. Store in the designated accumulation area.

Protocol 4.3: Disposal of Contaminated Liquid Waste
  • Segregation is Key: The most critical step is the segregation of halogenated and non-halogenated waste streams.[13] Brominated compounds like this one must be disposed of in a halogenated waste container. The reason for this is that many disposal facilities use incineration, and halogenated waste requires specialized flue gas scrubbing to prevent the release of acidic gases (like HBr) into the atmosphere.[10]

  • Container Selection: Use only approved hazardous liquid waste containers, typically plastic-coated glass or polyethylene carboys, equipped with a vented cap.

  • Transfer: Carefully pour the liquid waste into the appropriate (halogenated or non-halogenated) container using a funnel.

  • Labeling and Storage: Ensure the container is clearly labeled. Store in a secondary containment bin within the designated waste accumulation area.

Protocol 4.4: Spill Cleanup Procedure
  • Evacuate and Alert: Alert personnel in the immediate area and, if the spill is large, evacuate the lab. Notify your supervisor and the institutional EHS office.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For a solid spill, cover it with a plastic sheet. For a liquid spill, contain it with an inert absorbent material like sand, vermiculite, or a commercial spill pillow.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Wearing the appropriate PPE (including a respirator if dust/vapors are significant), carefully sweep up the absorbed material and place it into a designated hazardous waste container.[6]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. Place the used towels into the solid hazardous waste container.

  • Final Steps: Seal, label, and move the waste container to the accumulation area. Document the spill and cleanup procedure as per your institution's policy.

Final Disposal and Regulatory Compliance

All generated hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste management contractor.[14] This is a "cradle-to-grave" responsibility mandated by the EPA under the Resource Conservation and Recovery Act (RCRA).[15] Never dispose of this compound or its contaminated materials in the standard trash or down the sanitary sewer.[12] Doing so violates federal regulations and poses a significant threat to environmental and public health.[4][16]

By following these detailed procedures, researchers can ensure they are handling this valuable research chemical with the highest standards of safety, professionalism, and environmental stewardship.

References

  • MIT Environmental Health & Safety. Chemicals. Source: MIT EHS. [Link]

  • Weizmann Institute of Science (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Source: Weizmann Institute of Science. [Link]

  • Pardes, J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: National Center for Biotechnology Information (PMC). [Link]

  • U.S. Environmental Protection Agency (2025). Steps in Complying with Regulations for Hazardous Waste. Source: EPA. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Source: OSHA. [Link]

  • University College Cork. Guidance on Safe Storage of Chemicals in Laboratories. Source: University College Cork, Ireland. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: OSHA. [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Source: EPA. [Link]

  • National Center for Biotechnology Information (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Source: National Academies Press (US). [Link]

  • Axonator (2024). EPA Hazardous Waste Management. Source: Axonator. [Link]

  • PubChem. 2-Bromo-3-methyl-5-nitropyridine. Source: National Center for Biotechnology Information. [Link]

  • University of Waterloo. CHEMICAL STORAGE FACT SHEET. Source: University of Waterloo Safety Office. [Link]

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A Senior Application Scientist's Guide to Handling 2-Bromo-3-methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling of 2-Bromo-3-methyl-1,5-naphthyridine. As a brominated heterocyclic compound, it requires careful management to mitigate risks. The procedures outlined below are synthesized from safety data for structurally analogous compounds and established laboratory best practices. This document is intended for trained professionals in research and development environments.

Core Hazard Assessment & Immediate Precautions

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin Irritation: Causes skin irritation upon direct contact.[2][5]

  • Eye Irritation: Causes serious eye irritation and potentially severe damage.[2][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust or vapor.[1][2]

  • Combustion Hazards: In a fire, it is expected to emit toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[1][4]

Hazard Classification (Anticipated)GHS Hazard StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[1]
Skin Corrosion/IrritationH315: Causes skin irritation[2][5]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[2][5]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1][2]

Causality Behind Precautions: The molecular structure, featuring a brominated aromatic system, is the basis for its irritant and toxic properties. The nitrogen atoms in the naphthyridine core can also influence its biological activity. During combustion, the bromine and nitrogen atoms are liberated, forming highly toxic gases like HBr and NOx.[4] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and accidental ignition.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of specific PPE is dictated by the need to create an impermeable barrier against dust, liquids, and potential vapors.

Protection TypeSpecificationRationale and Standard
Eye & Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles. Must conform to EN 166 (EU) or be NIOSH-approved (US).[6][7]
Skin Protection Gloves: Chemical-resistant nitrile gloves. Change immediately if contaminated. Clothing: Flame-retardant laboratory coat. Impervious clothing or an apron may be required for larger quantities.Nitrile provides good resistance to a wide range of chemicals and is essential to prevent dermal absorption, which is a key route of exposure.[1][8] A lab coat prevents contact with clothing.
Respiratory Protection All handling of solids and solutions must occur in a certified chemical fume hood. If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.This is a primary engineering control to prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][7] Adherence to OSHA 29 CFR 1910.134 is required for respirator use.[9]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural integrity. This workflow is a self-validating system, where each step confirms the safety of the next.

Step-by-Step Handling Protocol:
  • Pre-Operational Checks:

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Review the Safety Data Sheets (SDS) for all chemicals being used in the procedure.[1][2][3]

    • Ensure all required PPE is available and in good condition.

    • Prepare and label all necessary glassware and equipment.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[10]

  • Chemical Handling (In Fume Hood):

    • Don all required PPE as specified in the table above.

    • Place plastic-backed absorbent pads on the work surface to contain any minor spills.[8]

    • Carefully weigh the solid this compound. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use.[3]

  • Post-Operational Cleanup:

    • Decontaminate all glassware and equipment used.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then soapy water.

    • Segregate all waste into appropriately labeled containers as per the disposal plan in Section 5.

    • Carefully remove PPE, avoiding contact with the outer surfaces. Wash hands thoroughly with soap and water after removing gloves.[5]

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS & Protocol prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Fume Hood & Safety Equipment prep2->prep3 handle1 Prepare Work Surface prep3->handle1 Proceed to Handling handle2 Weigh / Transfer Chemical handle1->handle2 handle3 Perform Procedure handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 Procedure Complete clean2 Segregate & Label Waste clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Drench the affected skin with running water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or they feel unwell, call a physician.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[1] If the person is conscious, give them half a liter of water to drink.[1] Seek immediate medical attention.

  • Minor Spill (in fume hood): Contain the spill with sand or an inert absorbent material.[3] Scoop the material into a suitable, labeled container for waste disposal.[3] Clean the area thoroughly.

  • Major Spill: Evacuate the area and prevent access.[1] Alert the emergency response team. If safe to do so, ensure ventilation is adequate and remove ignition sources.[10]

Disposal Plan

Disposal of this compound and its associated waste must be handled by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[12]

  • Chemical Waste: Unused or waste this compound, as well as solutions containing it, should be collected in a dedicated, labeled, and sealed container for halogenated organic waste.

  • Contaminated Labware: Disposable items (gloves, absorbent pads, pipette tips) that are contaminated must be collected in a sealed, labeled bag or container for hazardous waste disposal.[8]

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, with the rinsate collected as chemical waste. The container can then be disposed of as regular waste or as directed by your institution's safety office.

G Diagram 2: Waste Disposal Workflow start Waste Generated is_chemical Is it chemical (solid/liquid)? start->is_chemical is_sharp Is it a contaminated sharp? is_chemical->is_sharp No hw_halogenated Halogenated Organic Waste Container is_chemical->hw_halogenated Yes is_disposable Is it a contaminated non-sharp disposable? is_sharp->is_disposable No hw_sharps Sharps Waste Container is_sharp->hw_sharps Yes hw_solid Solid Hazardous Waste Container is_disposable->hw_solid Yes non_haz Non-Hazardous Waste (after decontamination) is_disposable->non_haz No

Caption: Decision tree for waste segregation and disposal.

References

  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET: 5-BROMO-3-METHYLPYRIDINE-2-CARBONITRILE.
  • Jubilant Ingrevia Limited. (2024). 2-Bromo-3-methylpyridine Safety Data Sheet.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 5-Bromo-2-methyl-3-nitropyridine.
  • Apollo Scientific. 2-Bromo-3-methylpyridine Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ECHEMI. 5-AMINO-3-BROMO-2-METHYLPYRIDINE Safety Data Sheets.
  • Angene Chemical. (2021). Safety Data Sheet: 2-Bromo-1,8-naphthyridine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • TCI America. (2018). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
  • Aldrich. (2025). SAFETY DATA SHEET: 1-Bromo-3-methylbut-2-ene.
  • Fisher Scientific. (2012). SAFETY DATA SHEET: 1-Bromo-3-methylbutane.
  • Benchchem. Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1,8-Naphthyridine-2-carbaldehyde.
  • University of Wisconsin. Chemical Process SOP Example.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.